molecular formula C8H6ClNO B1586508 2-(Chloromethyl)-1,3-benzoxazole CAS No. 41014-43-1

2-(Chloromethyl)-1,3-benzoxazole

Cat. No.: B1586508
CAS No.: 41014-43-1
M. Wt: 167.59 g/mol
InChI Key: ANRDUCQCZKLSGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-1,3-benzoxazole is a useful research compound. Its molecular formula is C8H6ClNO and its molecular weight is 167.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(chloromethyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRDUCQCZKLSGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366207
Record name 2-(chloromethyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41014-43-1
Record name 2-(chloromethyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-1,3-benzoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physical and chemical properties of 2-(Chloromethyl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Chloromethyl)-1,3-benzoxazole: Properties, Reactivity, and Applications

Introduction

This compound is a heterocyclic compound of significant interest in the fields of synthetic organic chemistry and drug discovery. Its structure, featuring a fused benzene and oxazole ring system, is a recognized scaffold in medicinal chemistry, known for a wide array of biological activities.[1][2][3] The true synthetic utility of this molecule, however, lies in the reactive chloromethyl group at the 2-position. This functional group acts as a versatile chemical handle, enabling facile introduction of diverse molecular fragments through nucleophilic substitution reactions.[4] This guide provides a comprehensive overview of the physical and chemical properties, reactivity, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Structure

Correctly identifying a chemical compound is the foundation of all scientific work. This compound is known by several names and identifiers, which are crucial for accurate database searches and regulatory compliance.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name This compound[]
CAS Number 41014-43-1[][6][7]
Molecular Formula C₈H₆ClNO[][7]
Molecular Weight 167.59 g/mol [][7]
Synonyms 2-(chloromethyl)benzoxazole, 2-chloromethyl-benzo[d]oxazole[][7]

| InChI Key | ANRDUCQCZKLSGF-UHFFFAOYSA-N[][7] |

The molecule's architecture consists of a bicyclic benzoxazole core with a chloromethyl substituent at the carbon atom situated between the oxygen and nitrogen of the oxazole ring. This arrangement dictates its chemical behavior and synthetic potential.

Caption: Molecular structure of this compound.

Physical and Spectroscopic Properties

The physical state and properties of a compound determine its handling, storage, and application in experimental setups.

Table 2: Physical Properties

Property Value Source(s)
Appearance Light pink to pale yellow to colorless oil or solid [][6]
Boiling Point 238.7 °C at 760 mmHg; 151-155 °C at 81.01 Torr [][6]
Density 1.316 g/cm³ [][6]
Refractive Index 1.61 [6]

| Purity | Typically ≥95% |[][8] |

Storage and Stability

For maintaining product quality, this compound should be stored in a refrigerator (2 to 8 °C) under an inert atmosphere.[6][8] It is incompatible with bases, amines, and strong oxidizing agents.[8]

Spectroscopic Profile

While specific spectra are proprietary, the structural features of this compound give rise to a predictable spectroscopic signature essential for its characterization.

  • ¹H NMR: The spectrum would characteristically show multiplets in the aromatic region (approx. 7.3-7.8 ppm) corresponding to the four protons on the benzene ring. A key diagnostic signal is a singlet in the range of 4.5-5.0 ppm, integrating to two protons, which is indicative of the methylene (-CH₂) group adjacent to the electron-withdrawing chlorine atom and the benzoxazole ring.[9]

  • ¹³C NMR: The carbon spectrum would display signals for the aromatic carbons, with distinct chemical shifts for the carbons fused to the oxazole ring. The signal for the methylene carbon (-CH₂Cl) would appear in the aliphatic region, typically around 40-50 ppm. The C2 carbon of the oxazole ring would be found further downfield.

  • FT-IR: The infrared spectrum provides information on the functional groups present. Key absorption bands would include C-H stretching for the aromatic ring (~3000-3100 cm⁻¹), C=N stretching of the oxazole ring (~1600-1650 cm⁻¹), and C-O-C asymmetric stretching (~1250 cm⁻¹).[10] A band corresponding to the C-Cl stretch would be observed in the fingerprint region (typically 600-800 cm⁻¹).

Chemical Reactivity and Synthetic Protocols

The synthetic value of this compound is dominated by the reactivity of the chloromethyl group, which serves as a potent electrophilic site.

Core Reactivity: Nucleophilic Substitution

The chlorine atom, being a good leaving group, makes the adjacent methylene carbon highly susceptible to attack by a wide range of nucleophiles. This Sₙ2-type reaction is the cornerstone of its utility, allowing for the covalent attachment of various functional moieties.

G start This compound product 2-Substituted Benzoxazole Derivative start->product Sₙ2 Reaction nucleophile Nucleophile (Nu-H) e.g., R-NH₂, R-SH, R-OH nucleophile->product Attacks electrophilic -CH₂ group byproduct HCl product->byproduct

Caption: Nucleophilic substitution workflow for this compound.

This reactivity is crucial for creating libraries of compounds in drug discovery efforts.[4] By reacting this compound with different amines, thiols, or other nucleophiles, researchers can systematically modify the structure to optimize for a specific biological target.[4]

Experimental Protocol: General Nucleophilic Substitution

The following is a generalized, illustrative protocol for the synthesis of 2-substituted benzoxazole derivatives.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF).

  • Addition of Reagents: Add the desired nucleophile (1.1-1.2 eq) to the solution. Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq), to act as an acid scavenger for the HCl generated during the reaction.

  • Reaction Conditions: Heat the mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off any inorganic salts. The filtrate is then typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the desired 2-substituted benzoxazole derivative.

This protocol is a generalized representation. Specific conditions, including solvent, temperature, and reaction time, must be optimized for each unique nucleophile.

Applications in Drug Discovery and Materials Science

The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a broad spectrum of pharmacological activities.[11][12] These include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][4]

The utility of this compound stems from its role as a key intermediate for synthesizing these more complex, biologically active molecules.[4][13] The ability to easily introduce a variety of side chains allows for the systematic exploration of structure-activity relationships (SAR), a fundamental process in modern drug development.

Beyond pharmaceuticals, the reactive nature of this compound makes it useful in materials science for creating specialty polymers and functional materials.[13]

Safety, Handling, and Toxicology

Understanding the hazards associated with a chemical is paramount for safe laboratory practice. This compound is an irritant and requires careful handling.

Table 3: GHS Hazard and Precautionary Statements

Category Statement
Pictogram(s) Warning[14]
Hazard Statement(s) H315: Causes skin irritation.[8][14] H319: Causes serious eye irritation.[8][14] H335: May cause respiratory irritation.[8][14]

| Precautionary Statement(s) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][14] P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][14] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8][14] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][14] |

Handling and First Aid
  • Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[8][14] Facilities should be equipped with an eyewash station.[14]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]

  • First Aid (Skin Contact): Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[8][14]

  • First Aid (Eye Contact): Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical attention.[8]

  • First Aid (Inhalation): Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8][14]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[8][15]

Conclusion

This compound is a valuable and versatile chemical intermediate. While its physical properties are well-defined, its true significance is rooted in its chemical reactivity. The electrophilic chloromethyl group provides a reliable anchor point for synthetic chemists to build molecular complexity, making it an indispensable tool in the synthesis of novel compounds for drug discovery, agrochemicals, and materials science. Its hazardous properties necessitate strict adherence to safety protocols, but when handled correctly, it serves as a powerful building block for scientific innovation.

References

An In-depth Technical Guide to 2-(Chloromethyl)-1,3-benzoxazole: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(Chloromethyl)-1,3-benzoxazole, a key heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its molecular structure, nomenclature, synthesis, and characterization, with a particular focus on its reactivity and utility in the synthesis of pharmacologically active compounds.

Introduction: The Significance of the Benzoxazole Moiety

Benzoxazoles are a prominent class of heterocyclic compounds characterized by a fused benzene and oxazole ring system. This structural motif is found in numerous natural products and synthetic molecules that exhibit a wide spectrum of biological activities. The benzoxazole core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets, leading to therapeutic effects such as antimicrobial, anticancer, anti-inflammatory, and antiviral activities[1]. The strategic functionalization of the benzoxazole ring, particularly at the 2-position, allows for the modulation of these biological properties. This compound, with its reactive chloromethyl group, serves as a pivotal starting material for the introduction of diverse functionalities, making it a valuable tool in the synthesis of novel drug candidates.

Molecular Structure and Nomenclature

The fundamental characteristics of this compound are summarized in the table below.

PropertyValue
IUPAC Name This compound
CAS Number 41014-43-1
Molecular Formula C₈H₆ClNO
Molecular Weight 167.59 g/mol
Appearance Solid

The molecular structure consists of a benzoxazole core with a chloromethyl substituent at the 2-position.

Caption: Molecular structure of this compound.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the condensation of an o-aminophenol with a suitable two-carbon synthon containing a chloromethyl group.

Synthetic Protocol

A common and effective method involves the reaction of 2-aminophenol with ethyl chloroacetimidate hydrochloride.

Experimental Protocol:

  • To a solution of 2-aminophenol (e.g., 3.76 g, 34.5 mmol) in a suitable solvent such as methylene chloride at 0 °C, add ethyl chloroacetimidate hydrochloride (e.g., 7.98 g, 50.5 mmol).

  • Stir the reaction mixture at 0 °C for approximately 85 minutes.

  • Allow the reaction to warm to room temperature and continue stirring overnight.

  • Upon completion, the reaction mixture can be worked up by standard procedures, such as washing with water and brine, drying over an anhydrous salt (e.g., MgSO₄), and concentrating under reduced pressure to yield the crude product.

  • Purification can be achieved by column chromatography on silica gel.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 2-Aminophenol 2-Aminophenol Reaction Reaction 2-Aminophenol->Reaction Ethyl chloroacetimidate\nhydrochloride Ethyl chloroacetimidate hydrochloride Ethyl chloroacetimidate\nhydrochloride->Reaction Methylene chloride (solvent) Methylene chloride (solvent) Methylene chloride (solvent)->Reaction 0°C to room temperature 0°C to room temperature 0°C to room temperature->Reaction Stirring overnight Stirring overnight Stirring overnight->Reaction Washing Washing Work-up Work-up Washing->Work-up Drying Drying Drying->Work-up Concentration Concentration Concentration->Work-up Column chromatography Column chromatography Purification Purification Column chromatography->Purification product This compound Reaction->Work-up Work-up->Purification Purification->product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) δ 7.75-7.73 (m, 1H), 7.56-7.54 (m, 1H), 7.39-7.35 (m, 2H), 4.81 (s, 2H)
¹³C NMR (CDCl₃, 101 MHz) δ 162.7, 150.9, 141.6, 125.3, 124.8, 120.3, 110.6, 38.9
Mass Spectrum (MS) m/z 168 [M+H]⁺

Note: The specific chemical shifts (δ) in NMR spectra may vary slightly depending on the solvent and concentration.

The ¹H NMR spectrum is characterized by a singlet for the two protons of the chloromethyl group (CH₂Cl) typically appearing around 4.81 ppm. The four aromatic protons on the benzene ring appear as multiplets in the range of 7.35-7.75 ppm.

The ¹³C NMR spectrum shows a signal for the chloromethyl carbon at approximately 38.9 ppm. The aromatic carbons and the carbons of the oxazole ring resonate in the downfield region.

The Mass Spectrum will show a molecular ion peak corresponding to the mass of the compound. Due to the presence of chlorine, a characteristic isotopic pattern ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) will be observed.

The Infrared (IR) spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methylene group, C=N stretching of the oxazole ring, and C-O-C stretching.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of this compound is dominated by the electrophilic nature of the chloromethyl group. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

This is the most common and synthetically useful reaction of this compound. A wide variety of nucleophiles can displace the chloride ion, allowing for the introduction of diverse functional groups at the 2-position.

General Reaction Scheme:

G reactant This compound product 2-(Substituted methyl)-1,3-benzoxazole reactant->product + Nu⁻ nucleophile Nu⁻ leaving_group Cl⁻

Caption: General nucleophilic substitution on this compound.

The mechanism of this reaction is typically a bimolecular nucleophilic substitution (Sₙ2). The nucleophile attacks the carbon atom of the chloromethyl group, and the chloride ion is expelled in a concerted step. The rate of this reaction is influenced by the strength of the nucleophile and the reaction conditions (solvent, temperature).

Causality in Experimental Choices: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are often preferred as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. The choice of base, if required to deprotonate a protic nucleophile, is also important to avoid side reactions.

Applications in Drug Development and Medicinal Chemistry

The utility of this compound as a scaffold in drug discovery is well-documented. Its ability to serve as a precursor to a wide array of 2-substituted benzoxazoles has led to the development of compounds with diverse pharmacological activities.

Antifungal Agents

Derivatives of this compound have shown significant promise as antifungal agents. For example, a series of 2-(aryloxymethyl)benzoxazole derivatives, synthesized from this compound, exhibited potent activity against various phytopathogenic fungi[2].

Example Synthesis of an Antifungal Agent:

G start This compound reaction reaction start->reaction reactant2 Substituted Phenol reactant2->reaction conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) conditions->reaction product 2-(Aryloxymethyl)benzoxazole (Antifungal activity) reaction->product

Caption: Synthesis of antifungal 2-(aryloxymethyl)benzoxazoles.

Some of these compounds have shown inhibitory concentrations (IC₅₀) in the low microgram per milliliter range against fungi such as F. solani, outperforming commercial fungicides in some cases[2]. This highlights the potential of this scaffold in developing new agrochemicals and possibly clinical antifungal agents.

Anticancer Agents

The benzoxazole nucleus is a key feature in several anticancer agents. The ability to easily modify the 2-position of the ring using this compound allows for the exploration of structure-activity relationships (SAR) to optimize anticancer potency. While direct clinical applications of this specific starting material are not extensively detailed in the provided search results, the broader class of 2-substituted benzoxazoles has been investigated as inhibitors of various cancer-related targets.

Safety and Toxicology

As a reactive electrophile, this compound should be handled with appropriate safety precautions. While specific LD₅₀ data for this compound was not found in the provided search results, related chlorinated heterocyclic compounds are known to be irritants and may be harmful if swallowed or inhaled. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), and working in a well-ventilated fume hood are essential. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis, well-defined reactivity, and the diverse biological activities of its derivatives make it a key intermediate for the development of new therapeutic agents and other functional molecules. The ability to readily introduce a wide range of substituents at the 2-position via nucleophilic substitution of the chloromethyl group provides a powerful tool for the systematic exploration of structure-activity relationships in drug discovery programs. As research into novel therapeutics continues, the importance of scaffolds like this compound is likely to grow.

References

An In-depth Technical Guide to the Spectral Analysis of 2-(Chloromethyl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical analysis of the spectral data for 2-(Chloromethyl)-1,3-benzoxazole, a key intermediate in pharmaceutical and materials science research. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the underlying molecular characteristics that give rise to its unique spectral signature. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by comparative data from analogous structures, ensuring a robust and reliable resource for researchers and drug development professionals.

Introduction: The Significance of this compound

This compound is a versatile heterocyclic compound featuring a fused benzene and oxazole ring system. The presence of a reactive chloromethyl group at the 2-position makes it a valuable synthon for the introduction of the benzoxazole moiety into a wide array of molecular scaffolds. Benzoxazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them privileged structures in medicinal chemistry.[1] A thorough understanding of its spectral properties is paramount for reaction monitoring, quality control, and the structural elucidation of its downstream products.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound dictates its interaction with electromagnetic radiation, giving rise to its characteristic spectral data. The key structural features include the aromatic benzoxazole core and the aliphatic chloromethyl substituent.

Figure 1: Molecular Structure of this compound. This diagram illustrates the atom numbering and connectivity within the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for acquiring the EI-MS spectrum would involve:

  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each fragment is measured by a detector, generating a mass spectrum.

Predicted Mass Spectrum and Fragmentation Analysis

The predicted mass spectrum of this compound (C₈H₆ClNO, Molecular Weight: 167.59 g/mol ) would exhibit a molecular ion peak and several characteristic fragment ions.

m/z Predicted Fragment Ion Proposed Structure of Fragment
167/169[M]⁺[C₈H₆ClNO]⁺
132[M - Cl]⁺[C₈H₆NO]⁺
104[C₇H₄O]⁺[Benzoxazole-2-yl cation]
77[C₆H₅]⁺Phenyl cation

Note: The presence of chlorine will result in an isotopic pattern for chlorine-containing fragments, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak.

Mass_Fragmentation_Pathway Predicted Mass Fragmentation Pathway of this compound M [C₈H₆ClNO]⁺˙ m/z = 167/169 F1 [C₈H₆NO]⁺ m/z = 132 M->F1 - Cl F2 [C₇H₄NO]⁺ m/z = 118 F1->F2 - CH₂ F3 [C₆H₄]⁺˙ m/z = 76 F2->F3 - CO

Figure 2: Predicted Mass Fragmentation Pathway. This diagram illustrates the key fragmentation steps for this compound under electron ionization.

The primary fragmentation is expected to be the loss of a chlorine radical due to the relative weakness of the C-Cl bond, leading to the formation of a stable benzoxazol-2-ylmethyl cation at m/z 132. Subsequent fragmentations may involve the loss of a methylene group to form the benzoxazole cation at m/z 118, which can further fragment by losing carbon monoxide to yield the benzyne radical cation at m/z 76.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy

A typical FT-IR spectrum can be obtained using the following procedure:

  • Sample Preparation: The solid sample can be analyzed as a KBr (potassium bromide) pellet or as a thin film by dissolving the compound in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The prepared sample is placed in the path of an infrared beam, and the transmitted radiation is measured by a detector. An interferogram is generated and then mathematically converted to a spectrum using a Fourier transform.

  • Background Correction: A background spectrum (of air or the pure KBr pellet) is recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor.

Predicted Infrared Spectrum Analysis

The IR spectrum of this compound is predicted to show characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3100-3000C-H stretchAromatic
2960-2850C-H stretchAliphatic (CH₂)
1620-1580C=N stretchOxazole ring
1500-1400C=C stretchAromatic ring
1250-1200C-O stretchAryl ether
800-600C-Cl stretchAlkyl halide

The presence of sharp peaks in the 3100-3000 cm⁻¹ region is indicative of the aromatic C-H stretching vibrations. The C=N stretching of the oxazole ring is expected to appear in the 1620-1580 cm⁻¹ range. A strong absorption band between 1250 and 1200 cm⁻¹ is characteristic of the aryl-O-C stretching vibration. The C-Cl stretching vibration will likely be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms (specifically ¹H and ¹³C).

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

High-resolution NMR spectra can be acquired using the following standardized protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing: The FID is Fourier transformed to generate the NMR spectrum. Phasing and baseline correction are applied to obtain a clean spectrum.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is predicted to show two main sets of signals corresponding to the aromatic protons of the benzoxazole ring and the methylene protons of the chloromethyl group.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.8-7.6Multiplet2HH-4, H-7
~7.4-7.2Multiplet2HH-5, H-6
~4.8Singlet2H-CH₂Cl

The aromatic protons are expected to resonate in the downfield region (δ 7.2-7.8 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns will depend on the electronic environment, but they are generally observed as complex multiplets. The methylene protons of the chloromethyl group are significantly deshielded by the adjacent electronegative chlorine atom and the benzoxazole ring, and are expected to appear as a sharp singlet around δ 4.8 ppm. The observation of a singlet for the CH₂ group is a key identifier for the 2-(chloromethyl) substitution pattern.

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~165C-2 (C=N)
~151C-7a
~142C-3a
~125C-5
~124C-6
~120C-4
~110C-7
~45-CH₂Cl

The carbon atom of the C=N bond (C-2) is expected to be the most downfield signal in the aromatic region, appearing around δ 165 ppm. The carbons of the fused benzene ring will resonate in the typical aromatic region of δ 110-151 ppm. The carbon of the chloromethyl group will be significantly shielded compared to the aromatic carbons and is predicted to appear around δ 45 ppm.

NMR_Assignments Predicted ¹H and ¹³C NMR Assignments for this compound cluster_structure Structure cluster_1H ¹H NMR cluster_13C ¹³C NMR Structure H47 H-4, H-7 ~7.8-7.6 ppm (m) H56 H-5, H-6 ~7.4-7.2 ppm (m) CH2 -CH₂Cl ~4.8 ppm (s) C2 C-2 ~165 ppm C7a C-7a ~151 ppm C3a C-3a ~142 ppm C5 C-5 ~125 ppm C6 C-6 ~124 ppm C4 C-4 ~120 ppm C7 C-7 ~110 ppm CH2C -CH₂Cl ~45 ppm

Figure 3: Summary of Predicted NMR Assignments. This diagram provides a visual correlation between the molecular structure and the predicted chemical shifts in the ¹H and ¹³C NMR spectra.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the Mass, IR, and NMR spectral data of this compound. By leveraging established spectroscopic principles and comparative data from related structures, we have outlined the expected spectral features and provided a rationale for their interpretation. This information is intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science, aiding in the identification, characterization, and utilization of this important chemical intermediate. The provided experimental protocols offer a standardized approach to acquiring high-quality spectral data, ensuring reproducibility and reliability in research and development settings.

References

Introduction: The Benzoxazole Scaffold and the Versatility of the 2-Chloromethyl Group

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in Benzoxazoles

The benzoxazole motif is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant applications in medicinal chemistry, pharmaceuticals, and materials science.[1][2][3] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal framework for designing molecules that can effectively interact with biological targets.[3] Benzoxazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4]

Within the vast library of benzoxazole-based synthons, 2-(chloromethyl)benzoxazole stands out as a particularly valuable and versatile building block.[5] The strategic placement of a chloromethyl group at the 2-position of the benzoxazole ring provides a highly reactive electrophilic site. The chlorine atom, being a good leaving group, facilitates a variety of chemical transformations, primarily through nucleophilic substitution pathways. This guide provides a comprehensive exploration of the reactivity of this chloromethyl group, offering field-proven insights, detailed experimental protocols, and an analysis of the mechanistic principles that govern its synthetic utility for researchers, scientists, and drug development professionals.

Pillar 1: The Fundamental Reactivity - Nucleophilic Aliphatic Substitution

The primary mode of reactivity for the chloromethyl group in 2-(chloromethyl)benzoxazole is the bimolecular nucleophilic substitution (SN2) reaction.[6][7] In this mechanism, a nucleophile attacks the electrophilic methylene carbon, displacing the chloride ion in a single, concerted step.

The efficiency of this SN2 reaction is enhanced by several factors:

  • Unhindered Substrate: The methylene carbon is a primary carbon, which is sterically accessible and ideal for the backside attack characteristic of the SN2 mechanism.[7]

  • Good Leaving Group: The chloride ion is a stable anion and therefore serves as an effective leaving group.

  • Electronic Activation: The electron-withdrawing nature of the adjacent benzoxazole ring system increases the electrophilicity of the methylene carbon, making it more susceptible to nucleophilic attack.

This fundamental reactivity opens a gateway to a vast array of derivatives by varying the incoming nucleophile.

Pillar 2: Key Synthetic Transformations and Methodologies

The true synthetic power of 2-(chloromethyl)benzoxazole is realized through its reactions with a diverse range of nucleophiles. This section details the most critical transformations, providing both mechanistic understanding and practical, validated protocols.

Synthesis of Ethers via O-Nucleophiles: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ether linkages.[6][8][9] In this context, an alcohol or phenol is first deprotonated by a base to form a more potent alkoxide or phenoxide nucleophile, which then displaces the chloride from the 2-(chloromethyl)benzoxazole.[10] This reaction is widely used to tether various molecular fragments to the benzoxazole core through a stable ether bond.

Causality Behind Experimental Choices:

  • Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) is used. K₂CO₃ is often sufficient for phenols due to their higher acidity, while NaH is preferred for less acidic aliphatic alcohols to ensure complete formation of the alkoxide.[10]

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺ or Na⁺) without solvating the nucleophile, thus enhancing its reactivity. They are also excellent for SN2 reactions.[10]

Diagram: SN2 Mechanism for Williamson Ether Synthesis

Caption: SN2 mechanism of the Williamson ether synthesis.

Experimental Protocol: Synthesis of 2-((Phenoxy)methyl)benzo[d]oxazole

  • Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add phenol (1.0 eq), potassium carbonate (1.5 eq), and 20 mL of anhydrous DMF.

  • Reaction Initiation: Stir the suspension at room temperature for 15 minutes. Add a solution of 2-(chloromethyl)benzo[d]oxazole (1.0 eq) in 5 mL of anhydrous DMF dropwise over 5 minutes.

  • Execution: Heat the reaction mixture to 70 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting material spot indicates completion.

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold water. A precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water (3 x 20 mL), and dry under vacuum. Recrystallize the crude product from ethanol to yield the pure ether as a white solid.

  • Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary: Williamson Ether Synthesis

Nucleophile (R-OH) Base Solvent Temp (°C) Time (h) Yield (%)
Phenol K₂CO₃ DMF 70 4 92
4-Methoxyphenol K₂CO₃ DMF 70 5 95
Ethanol NaH THF 60 8 85

| Benzyl alcohol | NaH | THF | 60 | 6 | 88 |

Synthesis of Amines via N-Nucleophiles

The reaction of 2-(chloromethyl)benzoxazole with primary or secondary amines is a direct and efficient route to 2-(aminomethyl)benzoxazole derivatives.[11][12] These compounds are of high interest in drug discovery, often serving as key intermediates for more complex molecules or as final bioactive agents themselves.

Causality Behind Experimental Choices:

  • Base: An excess of the amine nucleophile itself can often serve as the base to neutralize the HCl formed during the reaction. Alternatively, a non-nucleophilic inorganic base like K₂CO₃ or an organic base like triethylamine (Et₃N) can be added to prevent the formation of the amine hydrochloride salt, which would quench the nucleophile.

  • Solvent: Solvents like acetonitrile or ethanol are commonly used as they readily dissolve the reactants and facilitate the reaction.

Experimental Protocol: Synthesis of N-Benzyl-1-(benzo[d]oxazol-2-yl)methanamine

  • Setup: In a 100 mL round-bottom flask, dissolve 2-(chloromethyl)benzo[d]oxazole (1.0 eq) in 30 mL of acetonitrile.

  • Reaction Initiation: Add potassium carbonate (2.0 eq) followed by benzylamine (1.2 eq).

  • Execution: Heat the mixture to reflux (approx. 82 °C) and maintain for 3-5 hours with vigorous stirring.

  • Monitoring: Follow the reaction's progress via TLC (8:2 hexane:ethyl acetate), observing the consumption of the chloromethyl starting material.

  • Workup: After cooling, filter off the potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product using column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

While the chloromethyl group is a classic SN2 electrophile, its utility can be expanded to the realm of modern cross-coupling chemistry. Palladium catalysis enables the formation of C(sp³)–C(sp²) and C(sp³)–C(sp) bonds, transformations that are challenging to achieve via traditional methods.[13]

Diagram: General Palladium Cross-Coupling Cycle

References

The Versatile Cornerstone: A Technical Guide to the Applications of 2-(Chloromethyl)-1,3-benzoxazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of compounds with diverse and potent biological activities.[1][2] Among the various functionalized benzoxazoles, 2-(Chloromethyl)-1,3-benzoxazole emerges as a particularly valuable and versatile building block for the synthesis of novel therapeutic agents. Its strategic importance lies in the reactive chloromethyl group at the 2-position, which serves as an electrophilic handle for the facile introduction of a wide array of functional groups via nucleophilic substitution. This technical guide provides an in-depth exploration of the synthesis, reactivity, and, most importantly, the potential applications of this compound in the design and discovery of new drugs. We will delve into its role in the development of anticancer and antimicrobial agents, supported by detailed experimental protocols, mechanistic insights, and quantitative biological data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this key intermediate in their quest for innovative therapeutics.

Introduction: The Significance of the Benzoxazole Core and the Strategic Advantage of the 2-Chloromethyl Group

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the benzoxazole ring system holds a place of distinction.[2] Its planar, aromatic structure and the presence of both nitrogen and oxygen heteroatoms allow for a variety of non-covalent interactions with biological macromolecules, making it an ideal pharmacophore.[1] Marketed drugs such as the non-steroidal anti-inflammatory drug (NSAID) flunoxaprofen and the muscle relaxant chlorzoxazone feature the benzoxazole core, highlighting its clinical relevance.[1]

The true potential of the benzoxazole scaffold in drug discovery is unlocked through its functionalization. The introduction of a chloromethyl group at the 2-position of the benzoxazole ring, to form this compound, provides a critical strategic advantage. This group acts as a potent electrophile, readily undergoing SN2 reactions with a diverse range of nucleophiles, including amines, thiols, and phenols. This reactivity profile allows for the systematic and efficient construction of compound libraries with varied physicochemical properties and biological activities. The chloromethyl group is, in essence, a gateway to a vast chemical space of novel benzoxazole derivatives with therapeutic potential.

Synthesis of the Key Intermediate: this compound

A reliable and scalable synthesis of the starting material is paramount in any drug discovery campaign. This compound can be efficiently prepared from readily available precursors. One of the most common and effective methods involves the condensation of 2-aminophenol with a chloroacetylating agent.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a one-pot cyclocondensation reaction. The general scheme involves the reaction of 2-aminophenol with an appropriate C2-building block bearing a chloromethyl group. A particularly effective method utilizes ethyl chloroacetimidate hydrochloride.

Synthesis of this compound cluster_reactants Reactants cluster_product Product 2-aminophenol 2-Aminophenol reaction_center + 2-aminophenol->reaction_center ethyl_chloroacetimidate Ethyl chloroacetimidate hydrochloride ethyl_chloroacetimidate->reaction_center benzoxazole This compound reaction_center->benzoxazole Ethanol, Reflux Reactivity_of_2-Chloromethyl-1,3-benzoxazole cluster_nucleophiles Nucleophiles start This compound Amine R-NH2 start->Amine S_N2 Reaction Thiol R-SH start->Thiol S_N2 Reaction Phenol Ar-OH start->Phenol S_N2 Reaction Other Other Nucleophiles (e.g., N-heterocycles) start->Other S_N2 Reaction Amine_Product 2-(Aminomethyl)- 1,3-benzoxazoles Amine->Amine_Product Forms C-N bond Thiol_Product 2-(Thio-methyl)- 1,3-benzoxazoles Thiol->Thiol_Product Forms C-S bond Phenol_Product 2-(Phenoxymethyl)- 1,3-benzoxazoles Phenol->Phenol_Product Forms C-O bond Other_Product Diverse 2-Substituted Benzoxazoles Other->Other_Product Forms C-N/C-S/C-O bonds VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Activates RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription ERK->Transcription Translocates & Activates Proliferation Cell Proliferation, Angiogenesis Transcription->Proliferation Benzoxazole_Derivative 2-Substituted Benzoxazole Derivative Benzoxazole_Derivative->VEGFR2 Inhibits

References

A Technical Guide to 2-(Chloromethyl)-1,3-Benzoxazole Derivatives and Analogues: Synthesis, Reactivity, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds and marketed drugs.[1][2][3] This guide focuses specifically on 2-(chloromethyl)-1,3-benzoxazole and its derivatives, a class of compounds distinguished by a highly reactive chloromethyl group at the C2 position. This functional group serves as a versatile synthetic handle, enabling the generation of extensive compound libraries through nucleophilic substitution. We will explore the core synthetic methodologies for creating this reactive intermediate, detail its subsequent derivatization, and provide an in-depth analysis of the structure-activity relationships that govern the diverse pharmacological profiles of its analogues. Key therapeutic areas, including oncology and microbiology, will be discussed, supported by detailed experimental protocols and mechanistic insights to empower researchers in the field of drug discovery.

The Benzoxazole Scaffold: A Cornerstone in Medicinal Chemistry

Benzoxazole, an aromatic organic compound composed of a benzene ring fused to an oxazole ring, is a fundamental structure in medicinal chemistry.[1][4] Its structural similarity to naturally occurring nucleic bases like adenine and guanine allows it to interact effectively with various biological macromolecules.[1][2] This inherent bio-compatibility has led to the development of numerous benzoxazole-containing drugs with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant effects.[1][3][5]

The 2-substituted benzoxazoles are a particularly important subclass.[5][6] The introduction of a chloromethyl group at the C2 position transforms the stable benzoxazole core into a potent electrophilic building block. The electron-withdrawing nature of both the heterocyclic ring system and the chlorine atom makes the methylene carbon highly susceptible to nucleophilic attack. This reactivity is the primary reason this compound is a valuable intermediate for generating diverse molecular architectures and exploring broad chemical space in drug development programs.[7]

Synthetic Strategies and Chemical Reactivity

The synthesis of this compound derivatives can be logically approached in two main stages: formation of the reactive core intermediate and its subsequent derivatization.

Synthesis of the this compound Core

The most common and direct method for synthesizing the 2-(chloromethyl)benzoxazole core involves the condensation and cyclization of an o-aminophenol with a chloroacetic acid equivalent. A representative reaction is the treatment of a substituted 2-aminophenol with chloroacetyl chloride.

  • Causality of Reagent Choice : 2-Aminophenol provides the necessary amine and hydroxyl groups in the correct ortho orientation for cyclization. Chloroacetyl chloride is a highly reactive acylating agent that readily reacts with the aminophenol. The subsequent intramolecular cyclization, often promoted by heat or a mild acid catalyst, leads to the formation of the benzoxazole ring. An analogous microwave-assisted synthesis for the benzothiazole counterpart, which reacts 2-aminobenzenethiol with 2-chloroacetyl chloride, highlights the efficiency of this approach.[8]

The general workflow for synthesizing and derivatizing the core structure is illustrated below.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization A o-Aminophenol C This compound (Reactive Intermediate) A->C Condensation & Cyclization B Chloroacetyl Chloride B->C D Nucleophile (Nu-H) e.g., R-NH2, R-SH, R-OH E Diverse Library of 2-Substituted Benzoxazoles C->E Nucleophilic Substitution (SN2) D->E

Figure 1: General synthetic workflow for this compound and its derivatives.

Derivatization via Nucleophilic Substitution

The primary utility of the 2-(chloromethyl) intermediate is its reaction with a wide array of nucleophiles. This reaction typically proceeds via an SN2 mechanism, displacing the chloride anion.

  • Reaction with Amines : Primary and secondary amines react readily to form 2-(aminomethyl)benzoxazole derivatives. This is one of the most common derivatization strategies for building libraries of potential drug candidates.

  • Reaction with Thiols : Thiol-containing nucleophiles (thiophenols, mercaptans) react to yield 2-((thio)methyl)benzoxazole analogues. For instance, benzoxazole-2-thiol can be reacted to create compounds like 2-(((1H-benzimidazol-2-yl) methyl)thio)benzoxazole.[3]

  • Reaction with Alcohols/Phenols : Alkoxides or phenoxides can be used, though often require stronger basic conditions to deprotonate the hydroxyl group, yielding ether linkages.

This synthetic flexibility allows for the systematic modification of the substituent at the C2-methyl position, which is crucial for structure-activity relationship (SAR) studies.

Analytical Characterization

The structural elucidation of newly synthesized this compound derivatives relies on a standard suite of spectroscopic and analytical techniques.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR is critical for identifying the characteristic singlet of the chloromethyl protons (-CH2Cl), typically found around δ 4.8-5.0 ppm. The aromatic protons of the benzoxazole ring system appear in the δ 7.3-8.1 ppm range. 13C NMR confirms the number of unique carbon environments.[8][10][11]

  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) is commonly used to confirm the molecular weight of the synthesized compounds, often by observing the [M+H]+ ion.[8][10] High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

  • Infrared (IR) Spectroscopy : IR spectroscopy helps identify key functional groups. Characteristic peaks include C=N stretching of the oxazole ring (~1600-1650 cm-1) and C-Cl stretching (~700-800 cm-1).[11]

Table 1: Representative Physicochemical and Spectroscopic Data

Property 5-chloro-2-(chloromethyl)-1,3-benzoxazole[12] 2-(chloromethyl)-1,3-benzothiazole[8]
Molecular Formula C8H5Cl2NO C8H6ClNS
Molecular Weight 202.04 g/mol 183.66 g/mol
Appearance Not specified Yellow solid
1H NMR (CDCl3, δ ppm) Not specified 8.04-8.01 (1H, m), 7.91-7.89 (1H, m), 7.53-7.49 (1H, m), 7.44-7.40 (1H, m), 4.95 (2H, s)

| MS (ESI, m/z) | Not specified | 183.9 [M+H]+ |

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a remarkable breadth of biological activities, making them attractive scaffolds for drug discovery.

Anticancer Activity

A significant body of research has focused on the anticancer properties of benzoxazole derivatives.[3][5][10][13]

  • Mechanism of Action : Some benzoxazole derivatives function as prodrugs with structural similarity to Phortress, an anticancer agent.[10] These compounds can be metabolized by cytochrome P450 enzymes, such as CYP1A1, into active metabolites that are potent agonists of the aryl hydrocarbon receptor (AhR), leading to the induction of apoptosis in cancer cells.[10] Other derivatives have been found to induce cytosolic vacuolization in cancer cells, a phenomenon distinct from classical apoptosis, suggesting alternative cell death pathways.[13]

  • Therapeutic Targets : Various benzoxazole analogues have shown potent inhibitory activity against a range of cancer cell lines, including colon (HT-29), breast (MCF7), lung (A549), and liver (HepG2).[10][13]

G cluster_pathway Proposed Anticancer Mechanism (Phortress Analogue) Prodrug Benzoxazole Prodrug (e.g., Analogue 3n) Metabolite Active Metabolite (e.g., 5F-203 analogue) Prodrug->Metabolite Metabolism by CYP Enzymes AhR Aryl Hydrocarbon Receptor (AhR) Metabolite->AhR Agonist Binding CYP1A1 CYP1A1 Gene Expression AhR->CYP1A1 Activation Apoptosis Tumor Cell Apoptosis CYP1A1->Apoptosis Induction

References

An In-Depth Technical Guide to the Safe Handling, Storage, and Emergency Management of 2-(Chloromethyl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the safety protocols, handling procedures, and storage requirements for 2-(Chloromethyl)-1,3-benzoxazole (CAS No: 41014-43-1). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the chemical principles underpinning these critical safety measures. By understanding the inherent reactivity and toxicological profile of this compound, laboratory personnel can mitigate risks, ensure experimental integrity, and respond effectively to emergencies. This guide synthesizes data from safety data sheets, chemical reactivity literature, and established laboratory safety standards to offer a self-validating system for the safe management of this versatile but hazardous chemical intermediate.

Hazard Identification and Risk Assessment: Understanding the Core Reactivity

This compound is a heterocyclic organic compound featuring a reactive chloromethyl group attached to a benzoxazole core. This structure is valuable in synthetic chemistry but also dictates its primary hazards. The principal risks are associated with its electrophilic nature, making it susceptible to nucleophilic attack, and its potential for biological activity, which underlies its irritant properties.

1.1. Chemical and Physical Properties

A foundational understanding of the compound's physical properties is essential for safe handling and storage.

PropertyValueSource
Molecular Formula C₈H₆ClNO[1]
Molecular Weight 167.59 g/mol [1]
Appearance Solid or light pink to pale yellow to colorless oil[1][2]
Boiling Point 151 - 155 °C @ 81.01 Torr[2]
InChI Key ANRDUCQCZKLSGF-UHFFFAOYSA-N[1]

1.2. Toxicological Profile and Health Hazards

The primary health hazards of this compound stem from its irritant and sensitizing properties.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[3] The chloromethyl group can act as an alkylating agent, reacting with nucleophilic functional groups in skin proteins and other biomolecules, leading to an inflammatory response.

  • Serious Eye Damage/Irritation (Category 2): Causes serious eye irritation.[3] Direct contact with the eyes can lead to significant inflammation, pain, and potential damage to the cornea.

  • Respiratory Irritation: Inhalation of dust or vapors may cause irritation of the respiratory tract.[3][4]

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Sensitization: May cause an allergic skin reaction.[1] Repeated exposure can lead to sensitization, where subsequent contact, even at low levels, can trigger a more severe allergic response.

Prudent Handling and Personal Protective Equipment (PPE): A Proactive Defense

Given the identified hazards, a stringent and multi-layered approach to handling is mandatory. The selection of PPE is not arbitrary; it is directly dictated by the chemical's reactivity and physical state.

2.1. Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[3][4]

  • Ventilation: Ensure the laboratory is well-ventilated to minimize background concentrations of any fugitive emissions.[3]

  • Safety Stations: An eyewash station and emergency shower must be readily accessible and in close proximity to the workstation.[5][6]

2.2. Personal Protective Equipment (PPE): The Essential Barrier

The following PPE is mandatory when handling this compound. The sequence for donning and doffing is critical to prevent cross-contamination.

  • Gloves: Nitrile or butyl rubber gloves are recommended.[7] Given that no glove material offers indefinite protection, it is crucial to change gloves frequently, especially after direct contact with the substance.[8] Thicker gloves may be required where there is a risk of puncture.[7]

  • Eye Protection: Chemical safety goggles are required at a minimum. When there is a risk of splashing, a face shield should be worn in addition to goggles.[6]

  • Protective Clothing: A lab coat that fastens in the front is required. For larger quantities or procedures with a higher risk of spillage, an impervious gown should be considered.[6][9]

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 Wash Hands Thoroughly Don2 Don Lab Coat / Gown Don1->Don2 Don3 Don Safety Goggles & Face Shield Don2->Don3 Don4 Don Gloves (Pull cuffs over sleeves) Don3->Don4 Doff1 Remove Gloves (Avoid skin contact) Doff2 Remove Lab Coat / Gown (Turn inside out) Doff1->Doff2 Doff3 Remove Goggles & Face Shield Doff2->Doff3 Doff4 Wash Hands Thoroughly Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

Chemical Storage and Incompatibility: Preventing Unwanted Reactions

The stability of this compound is contingent on its storage conditions. Improper storage can lead to degradation of the material and the creation of additional hazards.

3.1. Recommended Storage Conditions

  • Temperature: Store in a cool, dry, well-ventilated place.[3] Refrigeration (2 to 8 °C) is recommended for long-term storage to minimize degradation.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[3][5] The chloromethyl group can be susceptible to hydrolysis, and the benzoxazole ring itself can undergo cleavage under certain aqueous conditions.[10] An inert atmosphere displaces moisture and oxygen, preserving the compound's integrity.

  • Container: Keep containers tightly closed to prevent moisture ingress.[3]

  • Security: Store in a locked-up location to restrict access to authorized personnel only.[3]

3.2. Incompatible Materials

Avoid contact with the following classes of chemicals due to the high potential for vigorous and exothermic reactions:

  • Bases and Amines: The chloromethyl group is a good electrophile, making it highly reactive towards nucleophiles like bases and amines. This can lead to a rapid, and potentially hazardous, nucleophilic substitution reaction.[3]

  • Strong Oxidizing Agents: These can react exothermically with the organic structure of the molecule, potentially leading to ignition or the release of toxic gases.[3]

  • Water/Moisture: While the reaction may be slow, hydrolysis can occur, leading to the formation of hydrochloric acid and 2-(hydroxymethyl)-1,3-benzoxazole. This not only degrades the starting material but also introduces corrosive byproducts.

Emergency Procedures: A Structured Response Plan

A clear, rehearsed emergency plan is critical for minimizing harm in the event of an accident.

4.1. First-Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[3]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, or if the person is not breathing, provide artificial respiration and seek immediate medical attention.[3][5]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a poison center or doctor immediately.[3]

4.2. Spill Response

The response to a spill should be swift and methodical, prioritizing personnel safety and containment.

Spill_Response A Assess the Spill (Size, Location, Hazards) B Evacuate Non-Essential Personnel Alert Others in the Area A->B C Don Appropriate PPE (Gloves, Goggles, Gown, Respirator if needed) B->C D Contain the Spill (Use absorbent dikes) C->D E Neutralize (If applicable) Apply sodium bicarbonate for small spills D->E For Halogenated Organics [2] F Absorb the Material Use vermiculite, sand, or spill pillows D->F If neutralization is not performed E->F G Collect and Containerize Sweep solids or place absorbents in a labeled, sealed container F->G H Decontaminate the Area Wash with soap and water G->H I Dispose of Waste As halogenated organic waste H->I

Caption: Step-by-Step Spill Response Workflow.

4.3. Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[3] For small fires, a dry chemical or CO2 extinguisher is often preferred to minimize contamination and damage to equipment.[6][11]

  • Specific Hazards: Thermal decomposition can lead to the release of toxic and corrosive gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride.[12]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent exposure to combustion products.[12]

Waste Disposal: Environmental Responsibility

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Classification: This compound falls under the category of halogenated organic waste.[12][13]

  • Procedure: Collect waste in a designated, properly labeled, and sealed container. Do not mix with non-halogenated solvent waste.[4]

  • Disposal: The waste must be disposed of through an approved waste disposal plant or a licensed chemical waste management company.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

Conclusion

The safe and effective use of this compound in a research and development setting is entirely achievable through a combination of robust knowledge, stringent adherence to protocols, and a proactive safety culture. By understanding the chemical reactivity that drives its utility and its hazards, scientists can implement engineering controls, select appropriate PPE, and establish storage and handling procedures that are both protective and practical. This guide serves as a foundational document to be integrated into laboratory-specific Standard Operating Procedures (SOPs), ensuring that the potential of this valuable compound can be explored with the highest commitment to the safety of personnel and the environment.

References

CAS number and chemical identifiers for 2-(Chloromethyl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Chloromethyl)-1,3-benzoxazole: A Core Synthetic Building Block

Introduction: The Strategic Importance of the Benzoxazole Scaffold

Within the landscape of heterocyclic chemistry, the benzoxazole motif stands out as a privileged scaffold. It is a cornerstone in the design of novel therapeutics, advanced materials, and agrochemicals.[1] The fused aromatic system imparts rigidity and unique electronic properties, while the nitrogen and oxygen heteroatoms provide key points for molecular interactions, making it a frequent constituent in compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

This guide focuses on a particularly valuable derivative: This compound . Its significance lies not in its own biological activity, but in its role as a highly versatile synthetic intermediate.[] The presence of a reactive chloromethyl group at the 2-position provides a chemical handle for covalently linking the stable benzoxazole core to other molecular fragments. As a Senior Application Scientist, my objective is to provide not just the data associated with this compound, but to illuminate the rationale behind its synthesis, handling, and application, empowering researchers to leverage its full potential in their discovery programs.

Part 1: Core Chemical Identity and Physicochemical Profile

Precise identification is the foundation of all chemical research. This compound is cataloged across multiple chemical databases and supplier inventories. The following tables summarize its essential identifiers and properties.

Table 1: Chemical Identifiers
Identifier TypeValueSource(s)
CAS Number 41014-43-1[4][5][6]
Molecular Formula C₈H₆ClNO[][4][5]
Molecular Weight 167.59 g/mol [][4]
IUPAC Name This compound[]
SMILES ClCc1nc2ccccc2o1
InChI 1S/C8H6ClNO/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2[]
InChIKey ANRDUCQCZKLSGF-UHFFFAOYSA-N[][4][5]
MDL Number MFCD05664964[4]
PubChem Substance ID 329790781
Synonyms 2-Chloromethylbenzoxazole, 2-(Chloromethyl)benzo[d]oxazole[4][5][7]
Table 2: Physicochemical Properties
PropertyValueSource(s)
Appearance Solid[]
Boiling Point 238.7 °C at 760 mmHg[][5]
Density 1.316 g/cm³[][5]
Flash Point 98.2 °C[5]
Storage Temperature 2–8 °C (Refrigerator), under inert atmosphere[5][8]

Part 2: Synthesis Strategy and Mechanistic Rationale

The construction of the benzoxazole ring is a classic transformation in organic chemistry, most commonly achieved via the condensation and subsequent cyclization of a 2-aminophenol with a carboxylic acid or its derivative.[9][10] For synthesizing this compound, the logical precursors are 2-aminophenol and a chloroacetic acid equivalent.

The choice of chloroacetic acid itself requires harsh conditions (high temperatures) to drive the dehydration, which can lead to side products. A more reliable and widely adopted laboratory method involves activating the carboxylic acid, for example, by converting it to an acid chloride (chloroacetyl chloride) or by using a coupling agent. A common and effective approach is the Phillips condensation reaction, which involves heating the 2-aminophenol and the carboxylic acid, often with a catalyst like polyphosphoric acid (PPA) to facilitate the cyclodehydration.

Visualizing the Synthesis Pathway

The diagram below illustrates the direct condensation pathway from 2-aminophenol and chloroacetic acid, a fundamental method for forming the target molecule.

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 2-Aminophenol P1 Amide Formation (Acylation) R1->P1 R2 Chloroacetic Acid R2->P1 P2 Cyclodehydration (Ring Closure) P1->P2 Heat, Acid Catalyst (e.g., PPA) Prod This compound P2->Prod

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Phillips Condensation

This protocol is a representative procedure for the synthesis. It is self-validating through the monitoring of the reaction progress and the purification steps which isolate the final product based on its physical properties.

Objective: To synthesize this compound from 2-aminophenol and chloroacetic acid.

Materials:

  • 2-Aminophenol (1.0 eq)

  • Chloroacetic acid (1.1 eq)

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, combine 2-aminophenol and chloroacetic acid.

    • Rationale: Using a slight excess of chloroacetic acid ensures the complete consumption of the more valuable 2-aminophenol.

  • Catalyst Addition: Carefully add polyphosphoric acid to the flask (approximately 10 times the weight of the 2-aminophenol). PPA is highly viscous; it can be heated gently to aid transfer.

    • Rationale: PPA serves as both a solvent and a powerful dehydrating agent, promoting the final ring-closing step which eliminates a molecule of water.

  • Heating: Attach a condenser and heat the mixture to 140-150 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: The elevated temperature provides the necessary activation energy for both the initial amide formation and the subsequent cyclodehydration. TLC allows for real-time tracking of the consumption of starting materials.

  • Work-up and Neutralization: After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature. Very carefully and slowly, pour the reaction mixture into a beaker of ice water with stirring. The product may precipitate as a solid.

    • Rationale: Quenching in ice water hydrolyzes the PPA and precipitates the organic product, which has low aqueous solubility. This step must be done cautiously as the dilution of PPA is exothermic.

  • Basification: Slowly neutralize the acidic aqueous mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.

    • Rationale: Neutralization removes any remaining acidic components and ensures the benzoxazole, which is weakly basic, is in its free form for efficient extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers.

    • Rationale: Ethyl acetate is a suitable solvent for dissolving the product while being immiscible with water, allowing for its separation from the aqueous phase.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

    • Rationale: The water wash removes residual water-soluble impurities, and the brine wash helps to break any emulsions and begins the drying process. Anhydrous MgSO₄ removes the final traces of water from the solvent.

  • Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The resulting crude solid can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to yield the pure this compound.

Part 3: Reactivity and Application as a Synthetic Intermediate

The primary utility of this compound stems from the reactivity of the C-Cl bond in the chloromethyl group. This group functions as an excellent electrophile, making it susceptible to attack by a wide range of nucleophiles in standard Sₙ2 reactions. This allows for the straightforward introduction of the benzoxazole moiety into larger, more complex molecules.

Visualizing the Core Reactivity

The following diagram illustrates the general workflow for using this compound as an alkylating agent.

G BldgBlock This compound (Electrophile) Product Functionalized Benzoxazole Derivative BldgBlock->Product Nucleophile Nucleophile (e.g., R-SH, R₂NH, R-OH) Nucleophile->Product Sₙ2 Reaction Base Weak Base (e.g., K₂CO₃, Et₃N) Base->Product Solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->Product

Caption: General workflow for nucleophilic substitution reactions.

Sample Protocol: Synthesis of a Benzoxazole-Thioether

This protocol demonstrates a typical application, reacting the title compound with a thiol nucleophile.

Objective: To synthesize 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)benzo[d]oxazole, a structure analogous to those with demonstrated biological activity.[11]

Materials:

  • This compound (1.0 eq)

  • Benzoxazole-2-thiol (1.0 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Acetonitrile (solvent)

  • Stir plate, round-bottom flask, condenser

Procedure:

  • Dissolution: In a round-bottom flask, dissolve benzoxazole-2-thiol in acetonitrile.

  • Base Addition: Add triethylamine to the solution and stir for 10 minutes at room temperature.

    • Rationale: Triethylamine is a non-nucleophilic base that deprotonates the thiol, forming the more potent thiolate nucleophile. This is critical for an efficient Sₙ2 reaction.

  • Electrophile Addition: Add a solution of this compound in acetonitrile dropwise to the stirring mixture.

  • Reaction: Stir the reaction mixture at room temperature until TLC indicates the consumption of the starting materials. Gentle heating can be applied if the reaction is sluggish.

  • Isolation: Upon completion, the reaction mixture can be concentrated, and the product isolated via precipitation by adding water, followed by filtration and washing to remove the triethylammonium chloride salt and any unreacted starting materials. Further purification can be achieved by recrystallization.

This simple yet powerful reaction highlights how this compound serves as a linchpin in assembling complex heterocyclic systems for drug discovery and development.[11][12]

Part 4: Safety, Handling, and Storage

As with any reactive chemical, proper handling of this compound is paramount for ensuring laboratory safety. The compound is classified as an irritant and is harmful if swallowed.[7][13][14]

Table 3: GHS Hazard Information
Hazard CodeDescriptionSource(s)
H302 Harmful if swallowed[14]
H315 / H317 Causes skin irritation / May cause an allergic skin reaction[14]
H318 / H319 Causes serious eye damage / Causes serious eye irritation[13][14]
H335 May cause respiratory irritation[14]

Handling Recommendations:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[13][15]

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[13]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of exposure, follow standard first-aid procedures immediately.[13]

  • Incompatible Materials: Avoid contact with strong bases, amines, and strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.[13]

Storage and Disposal:

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, as recommended at 2-8 °C.[8][13] For long-term stability, storing under an inert atmosphere (e.g., nitrogen or argon) is advised to prevent gradual hydrolysis.[5][8]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.[13]

Conclusion

This compound is more than just a catalog chemical; it is a strategic tool for the medicinal and materials chemist. Its stable heterocyclic core, combined with a reactive electrophilic handle, provides a reliable and efficient means to construct complex molecular architectures. A thorough understanding of its chemical identity, synthesis, reactivity, and safety protocols enables researchers to confidently and effectively incorporate the valuable benzoxazole scaffold into next-generation molecules.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(Chloromethyl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Benzoxazole Scaffold

The benzoxazole motif is a privileged heterocyclic structure prominently featured in a multitude of biologically active compounds. Its unique chemical properties and ability to interact with various biological targets have established it as a cornerstone in medicinal chemistry. Benzoxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The strategic functionalization of the benzoxazole core is therefore a critical aspect of drug discovery and development.

2-(Chloromethyl)-1,3-benzoxazole serves as a highly versatile electrophilic building block for the synthesis of a diverse library of 2-substituted benzoxazole derivatives. The chloromethyl group at the 2-position is readily displaced by a wide range of nucleophiles, providing a straightforward and efficient method for introducing various functionalities and modulating the physicochemical and pharmacological properties of the resulting molecules. This document provides detailed protocols for the nucleophilic substitution of this compound with nitrogen, oxygen, and sulfur nucleophiles, along with insights into the underlying reaction principles and troubleshooting guidance.

Reaction Mechanism and Key Considerations

The core reaction is a nucleophilic substitution at the benzylic-like carbon of the chloromethyl group. The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom, and the chloride ion is displaced as the leaving group.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Benzoxazole This compound Product 2-((Nu)methyl)-1,3-benzoxazole Benzoxazole->Product Sɴ2 Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Product Base Base Base->Nucleophile Deprotonation Solvent Solvent Byproduct Base-H⁺Cl⁻

Figure 1: General workflow for the nucleophilic substitution of this compound.

Causality Behind Experimental Choices:

  • Nucleophile Strength and Basicity: The choice of base is intrinsically linked to the pKa of the nucleophile. For weakly acidic nucleophiles like phenols and thiols, a base is required to generate the more potent nucleophilic conjugate base (phenoxide or thiolate). Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (Et₃N). For nucleophiles that are also strong bases, such as primary and secondary amines, an external base may be used to scavenge the HCl generated during the reaction, preventing the formation of the amine hydrochloride salt which would be unreactive.

  • Solvent Selection: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (ACN), and acetone are often preferred for SN2 reactions as they can solvate the cation of the base while leaving the nucleophile relatively "bare" and more reactive.

  • Temperature: The reaction temperature is a critical parameter to control the reaction rate. Many of these substitutions proceed efficiently at room temperature or with gentle heating (40-80 °C). Higher temperatures may be required for less reactive nucleophiles but can also lead to the formation of side products.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-((Alkyl/Arylamino)methyl)-1,3-benzoxazoles (N-Nucleophiles)

This protocol describes the reaction of this compound with primary and secondary amines.

Materials:

  • This compound

  • Amine (e.g., piperidine, morpholine, aniline)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • To a solution of the amine (1.2 equivalents) in acetonitrile (10 mL per mmol of the limiting reagent) in a round-bottom flask, add potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in acetonitrile (5 mL) dropwise to the stirred suspension.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-((alkyl/arylamino)methyl)-1,3-benzoxazole derivative.

Protocol 2: Synthesis of 2-((Aryloxy)methyl)-1,3-benzoxazoles (O-Nucleophiles)

This protocol outlines the synthesis of ether derivatives by reacting this compound with phenols.

Materials:

  • This compound

  • Phenol derivative (e.g., phenol, 4-methoxyphenol)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M aqueous sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • To a stirred solution of the phenol (1.1 equivalents) in DMF (10 mL per mmol of the limiting reagent) in a round-bottom flask, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the phenoxide.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 70-80 °C and stir for 6-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with 1 M NaOH solution to remove any unreacted phenol, followed by a wash with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography (silica gel, hexane/ethyl acetate) to yield the pure 2-((aryloxy)methyl)-1,3-benzoxazole.

Protocol 3: Synthesis of 2-((Aryl/Alkylthio)methyl)-1,3-benzoxazoles (S-Nucleophiles)

This protocol details the preparation of thioether derivatives from this compound and thiols.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Potassium carbonate (K₂CO₃) or Sodium ethoxide (NaOEt)

  • Ethanol or Acetone

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve the thiol (1.1 equivalents) in ethanol (15 mL per mmol of the limiting reagent).

  • Add potassium carbonate (1.5 equivalents) to the solution and stir at room temperature for 20 minutes to generate the thiolate.

  • Add a solution of this compound (1.0 equivalent) in a small amount of ethanol.

  • Stir the reaction mixture at room temperature. The reaction is typically rapid and can be complete within 1-4 hours. Monitor by TLC.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the product by column chromatography on silica gel (hexane/ethyl acetate) to afford the pure 2-((aryl/alkylthio)methyl)-1,3-benzoxazole.

Data Summary Table

Nucleophile TypeExample NucleophileBaseSolventTemp (°C)Time (h)Typical Yield (%)
N-Nucleophile PiperidineK₂CO₃ACN60-704-885-95
AnilineEt₃NDMF70-806-1070-85
O-Nucleophile PhenolK₂CO₃DMF70-806-1280-90
4-MethoxyphenolK₂CO₃DMF70-806-1285-95
S-Nucleophile ThiophenolK₂CO₃EthanolRT1-490-98
Benzyl mercaptanNaOEtEthanolRT1-390-97

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Reaction Inactive nucleophileEnsure the appropriate base is used to deprotonate the nucleophile (especially for phenols and thiols).
Low reaction temperatureGradually increase the reaction temperature in 10 °C increments.
Poor quality of starting materialVerify the purity of this compound, as it can be unstable over long-term storage.
Formation of Side Products Over-reaction or decompositionMonitor the reaction closely by TLC and stop it once the starting material is consumed. Avoid excessive heating.
Reaction with solventEnsure the chosen solvent is inert under the reaction conditions.
Difficult Purification Co-elution of product and starting materialOptimize the eluent system for column chromatography. Consider using a different stationary phase if necessary.
Presence of unreacted nucleophileFor acidic nucleophiles (phenols), an aqueous base wash during workup can remove the unreacted starting material.

Conclusion

The nucleophilic substitution of this compound is a robust and high-yielding method for the synthesis of a diverse range of 2-substituted benzoxazole derivatives. The protocols provided herein offer a solid foundation for researchers to explore the chemical space around this important scaffold. By understanding the principles behind the choice of reagents and conditions, scientists can effectively troubleshoot and adapt these methods for the synthesis of novel compounds with potential applications in drug discovery and materials science.

References

Application Notes and Protocols: 2-(Chloromethyl)-1,3-benzoxazole as a Versatile Fluorescent Labeling Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 2-(Chloromethyl)-1,3-benzoxazole in Fluorescence Labeling

In the dynamic landscape of modern biological research and drug development, the precise tracking and quantification of biomolecules are paramount. Fluorescent labeling stands out as a powerful and indispensable technique, offering high sensitivity and spatiotemporal resolution. This guide introduces this compound, a versatile and efficient fluorescent labeling agent. Its compact benzoxazole core imparts favorable photophysical properties, while the reactive chloromethyl group provides a means for covalent attachment to a range of nucleophilic functional groups present in biomolecules.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth technical guidance on the effective utilization of this compound. We will delve into the underlying reaction mechanisms, present detailed, field-proven protocols for labeling key biological molecules, and offer insights into the interpretation of results and troubleshooting common challenges.

Mechanism of Action: The Chemistry of Covalent Labeling

The utility of this compound as a fluorescent tag hinges on the reactivity of its chloromethyl group. This functional group acts as an electrophile, readily undergoing nucleophilic substitution reactions with various functional groups commonly found in biomolecules. The primary targets for labeling are thiol (sulfhydryl) groups and carboxylic acid groups.

Labeling of Thiols: A Robust Thioether Linkage

The most prominent application of this compound is the labeling of thiol-containing molecules, such as the amino acid cysteine in peptides and proteins. The lone pair of electrons on the sulfur atom of the thiol group acts as a potent nucleophile, attacking the electrophilic carbon of the chloromethyl group. This results in the formation of a stable thioether bond and the release of a chloride ion. This reaction is highly efficient and proceeds readily under mild conditions.

Caption: Reaction of this compound with a thiol group.

G reagent This compound product Fluorescent Thioether Adduct reagent->product Nucleophilic Attack thiol R-SH (e.g., Cysteine) thiol->product HCl HCl G reagent This compound product Fluorescent Ester Adduct reagent->product Esterification acid R-COOH (e.g., Fatty Acid) acid->product HCl HCl G cluster_0 Preparation cluster_1 Labeling cluster_2 Purification & Analysis Protein Solution Protein Solution Reduction (TCEP) Reduction (TCEP) Protein Solution->Reduction (TCEP) Add Labeling Reagent Add Labeling Reagent Reduction (TCEP)->Add Labeling Reagent Incubate Incubate Add Labeling Reagent->Incubate Quench Reaction Quench Reaction Incubate->Quench Reaction HPLC Purification HPLC Purification Quench Reaction->HPLC Purification Characterization Characterization HPLC Purification->Characterization

Application Notes & Protocols: Synthesis of Novel Benzoxazole Derivatives from 2-(Chloromethyl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Benzoxazole Scaffold

The benzoxazole ring system is a privileged heterocyclic scaffold that constitutes the core of numerous compounds with significant pharmacological properties. Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal pharmacophore for engaging with biological targets. Consequently, benzoxazole derivatives have demonstrated a wide spectrum of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.

A key challenge in medicinal chemistry is the efficient and modular synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. 2-(Chloromethyl)-1,3-benzoxazole has emerged as a powerhouse building block for this purpose. The electron-withdrawing nature of the benzoxazole ring system, combined with the inherent reactivity of the chloromethyl group, renders the benzylic carbon highly electrophilic and susceptible to nucleophilic attack. This predictable reactivity allows for the straightforward introduction of a wide variety of functional groups, making it an ideal starting point for library synthesis.

This guide provides detailed protocols and the underlying chemical principles for synthesizing diverse benzoxazole derivatives from this versatile precursor.

Core Synthetic Principle: Nucleophilic Substitution at the Methylene Bridge

The primary synthetic route leveraging this compound is the nucleophilic substitution (SN2) reaction. The methylene carbon is activated, facilitating the displacement of the chloride leaving group by a wide range of nucleophiles (Nu:).

The general transformation is outlined below:

G cluster_reaction General SN2 Reaction start This compound p1 start->p1 nucleophile Nucleophile (Nu-H) nucleophile->p1 product 2-(Substituted methyl)-1,3-benzoxazole base Base p2 hcl H-Cl p1->product +

Figure 1: General scheme for nucleophilic substitution.

This reaction is highly efficient for creating new Carbon-Nitrogen, Carbon-Oxygen, and Carbon-Sulfur bonds, which are fundamental linkages in pharmacologically active molecules.

Detailed Protocols & Methodologies

The following sections provide step-by-step protocols for synthesizing representative derivatives. The choice of base and solvent is critical and is dictated by the nucleophilicity of the attacking species and the solubility of the reagents.

Synthesis of N-Substituted Aminomethyl Benzoxazoles

The introduction of an amine moiety is a common strategy to enhance solubility and provide a handle for further functionalization. These derivatives are noted for their potential as anticancer and antimicrobial agents.

Protocol 1: Synthesis of 2-(Morpholin-4-ylmethyl)-1,3-benzoxazole

  • Principle: A secondary amine (morpholine) acts as the nucleophile. Triethylamine (TEA) is used as a mild, non-nucleophilic base to quench the HCl generated in situ, preventing the protonation and deactivation of the morpholine nucleophile.

  • Step-by-Step Methodology:

    • To a solution of this compound (1.0 g, 5.96 mmol) in 20 mL of dry acetonitrile, add morpholine (0.62 g, 7.15 mmol, 1.2 eq).

    • Add triethylamine (1.21 g, 11.92 mmol, 2.0 eq) dropwise to the stirring solution at room temperature.

    • Heat the reaction mixture to 60°C and monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

    • After completion (typically 4-6 hours), cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product.

Synthesis of O-Substituted Aryloxymethyl Benzoxazoles

The formation of an ether linkage, particularly with substituted phenols, is a key step in the synthesis of compounds with antifungal and herbicidal activities.

Protocol 2: Synthesis of 2-[(4-Nitrophenoxy)methyl]-1,3-benzoxazole

  • Principle: This is a variation of the Williamson ether synthesis. A strong base, potassium carbonate, is used to deprotonate the weakly acidic 4-nitrophenol, generating a more potent phenoxide nucleophile. Dimethylformamide (DMF) is an ideal polar aprotic solvent that promotes SN2 reactions.

  • Step-by-Step Methodology:

    • In a round-bottom flask, suspend 4-nitrophenol (0.99 g, 7.15 mmol, 1.2 eq) and potassium carbonate (1.65 g, 11.92 mmol, 2.0 eq) in 25 mL of dry DMF.

    • Stir the suspension at room temperature for 20 minutes to facilitate the formation of the potassium phenoxide salt.

    • Add a solution of this compound (1.0 g, 5.96 mmol) in 5 mL of DMF to the mixture.

    • Heat the reaction to 80°C and stir for 8-10 hours, monitoring by TLC (Eluent: 20% Ethyl Acetate in Hexane).

    • Once the starting material is consumed, cool the reaction to room temperature and pour it into 100 mL of ice-cold water.

    • The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with water.

    • Recrystallize the crude solid from ethanol to obtain the purified product.

Synthesis of S-Substituted Thioether Benzoxazoles

Thioether derivatives of benzoxazole have been investigated for their potent biological activities, including as kinase inhibitors.

Protocol 3: Synthesis of 2-[(Phenylsulfanyl)methyl]-1,3-benzoxazole

  • Principle: Thiols are excellent nucleophiles and can often react under milder conditions than their alcohol counterparts. A base is still required to form the highly nucleophilic thiolate anion.

  • Step-by-Step Methodology:

    • Dissolve thiophenol (0.79 g, 7.15 mmol, 1.2 eq) in 20 mL of acetone.

    • Add powdered potassium carbonate (1.65 g, 11.92 mmol, 2.0 eq) and stir the mixture for 15 minutes at room temperature.

    • Add this compound (1.0 g, 5.96 mmol) to the suspension.

    • Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction by TLC (Eluent: 10% Ethyl Acetate in Hexane).

    • After completion, filter off the solid potassium salts and wash with a small amount of acetone.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Redissolve the residue in dichloromethane (40 mL), wash with 1M NaOH solution (2 x 15 mL) and water (15 mL).

    • Dry the organic layer over magnesium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography if necessary.

Data Summary and Workflow

The choice of nucleophile, base, and solvent directly impacts reaction time and yield. The following table summarizes the typical conditions for the protocols described above.

Protocol Nucleophile Base Solvent Temp (°C) Typical Yield
1MorpholineTriethylamineAcetonitrile6085-95%
24-NitrophenolK₂CO₃DMF8080-90%
3ThiophenolK₂CO₃AcetoneRT>90%

The overall experimental process follows a standardized workflow from synthesis to characterization.

G A Reactants Mixing (Benzoxazole + Nucleophile + Base) B Reaction Monitoring (TLC) A->B C Work-up (Extraction / Precipitation) B->C Reaction Complete D Purification (Column Chromatography / Recrystallization) C->D E Characterization (NMR, MS, IR) D->E F Pure Derivative E->F

Figure 2: Standard laboratory workflow for synthesis and purification.

Conclusion and Future Outlook

This compound is an exceptionally valuable and versatile starting material for the rapid generation of diverse benzoxazole libraries. The straightforward and high-yielding nucleophilic substitution reactions allow for the systematic exploration of chemical space around the benzoxazole core. By carefully selecting the nucleophile, researchers can tune the physicochemical and pharmacological properties of the final compounds, accelerating the hit-to-lead optimization process in drug discovery programs. The protocols outlined here provide a robust foundation for developing novel therapeutics based on this privileged scaffold.

Application Notes and Protocols: The Strategic Use of 2-(Chloromethyl)-1,3-benzoxazole in the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

The relentless evolution of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with diverse mechanisms of action. Within the landscape of medicinal chemistry, the benzoxazole scaffold has emerged as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] Benzoxazole derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][4] Their structural resemblance to nucleic acid bases allows for potential interactions with key biological macromolecules, making them a fertile ground for the design of new antimicrobial drugs.[5]

This guide provides an in-depth exploration of the utility of a key intermediate, 2-(chloromethyl)-1,3-benzoxazole, in the synthesis of novel antimicrobial agents. We will delve into the chemical rationale behind its use, provide detailed, field-proven protocols for the synthesis of derivatives, and present a framework for their antimicrobial evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antimicrobial therapies.

The Versatility of this compound: A Reactive Hub for Molecular Diversification

The synthetic utility of this compound lies in the reactivity of the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack. This allows for the facile introduction of a wide array of functional groups and molecular scaffolds at the 2-position of the benzoxazole ring system, a position known to be critical for antimicrobial activity.

The general reaction scheme involves the nucleophilic substitution of the chloride by various nucleophiles, such as amines, thiols, and other heterocyclic moieties. This straightforward synthetic approach enables the creation of large libraries of diverse benzoxazole derivatives for screening and structure-activity relationship (SAR) studies.

synthesis_overview start This compound products 2-Substituted Benzoxazole Derivatives start->products Nucleophilic Substitution nucleophiles Nucleophiles (e.g., Amines, Thiols, Heterocycles) nucleophiles->products evaluation Antimicrobial Evaluation products->evaluation

Figure 1: General synthetic workflow for the diversification of this compound.

Protocol 1: Synthesis of 2-((Arylamino)methyl)-1,3-benzoxazole Derivatives

This protocol details the synthesis of N-substituted aminomethyl benzoxazoles, a class of compounds that has shown promising antimicrobial activity. The reaction proceeds via a nucleophilic substitution of the chloride in this compound by an aromatic amine.

Rationale

The introduction of an arylamino moiety can significantly influence the lipophilicity and electronic properties of the molecule, which in turn can affect its ability to penetrate microbial cell membranes and interact with intracellular targets. The aromatic ring of the amine provides a scaffold for further functionalization to explore SAR. A similar synthetic strategy has been successfully employed for the synthesis of antimicrobial 2-chloromethyl-1H-benzimidazole derivatives.[6]

Step-by-Step Methodology
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Base: Add 1.2 equivalents of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (NEt₃), to the solution. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

  • Addition of Amine: To the stirred suspension, add 1.1 equivalents of the desired substituted aromatic amine.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours or heat to 50-60 °C to expedite the reaction. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, pour the mixture into ice-cold water. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with copious amounts of water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

synthesis_amine reagents This compound + Aromatic Amine + Base (e.g., K₂CO₃) reaction Stir in DMF (Room Temp. or 50-60 °C) reagents->reaction workup Pour into ice-water Filter precipitate reaction->workup purification Recrystallization or Column Chromatography workup->purification product 2-((Arylamino)methyl) -1,3-benzoxazole purification->product

Figure 2: Workflow for the synthesis of 2-((arylamino)methyl)-1,3-benzoxazole derivatives.

Protocol 2: Synthesis of 2-(((Aryl/Heteroaryl)thio)methyl)-1,3-benzoxazole Derivatives

This protocol describes the synthesis of thioether-linked benzoxazole derivatives. The sulfur linkage provides greater flexibility and different electronic properties compared to the amino linkage, potentially leading to a distinct antimicrobial profile.

Rationale

The introduction of a thioether linkage and an additional aromatic or heteroaromatic ring can modulate the compound's physicochemical properties and provide new points of interaction with biological targets. Thioether derivatives of related heterocyclic systems have demonstrated significant antimicrobial activity.

Step-by-Step Methodology
  • Thiolate Formation: In a round-bottom flask, dissolve 1.1 equivalents of the desired aromatic or heteroaromatic thiol in a suitable solvent like ethanol or DMF. Add 1.2 equivalents of a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to generate the thiolate anion in situ.

  • Addition of Benzoxazole: To this solution, add 1.0 equivalent of this compound dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, pour the mixture into cold water to precipitate the product.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure.

Antimicrobial Evaluation: A Framework for Activity Assessment

A systematic evaluation of the antimicrobial properties of the newly synthesized benzoxazole derivatives is crucial to identify promising lead compounds. A standard approach involves determining the Minimum Inhibitory Concentration (MIC) and, where applicable, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be included as a reference.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Structure-Activity Relationship (SAR) and Mechanism of Action

The antimicrobial activity of benzoxazole derivatives is significantly influenced by the nature and position of substituents on the benzoxazole ring and the appended moieties.

  • Substituents at the 2-position: The diversification at the 2-position, as described in the protocols above, is a key strategy for modulating antimicrobial activity. The introduction of various aryl and heteroaryl groups can influence the compound's interaction with the target site.

  • Substituents on the Benzene Ring: Substitution on the benzene ring of the benzoxazole core, particularly at the 5-position, has been shown to impact activity. Electron-withdrawing groups, such as nitro or halogen, can enhance the antimicrobial effect in some cases.

  • Mechanism of Action: While the exact mechanism can vary between derivatives, a prominent target for benzoxazole-based antimicrobials is DNA gyrase.[1] This enzyme is essential for bacterial DNA replication and is a validated target for antibacterial drugs. The benzoxazole scaffold can act as an inhibitor of this enzyme, leading to bacterial cell death.

Data Presentation: Antimicrobial Activity of Representative Benzoxazole Derivatives

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for a selection of benzoxazole derivatives against various microbial strains. This data provides a benchmark for the expected activity of newly synthesized compounds.

Compound TypeDerivative ExampleTest OrganismMIC (µg/mL)Reference
2-Aryl Benzoxazole2-Phenyl-1,3-benzoxazoleE. coli~1[1]
2-Aryl Benzoxazole2-Phenyl-1,3-benzoxazoleP. aeruginosa~1[1]
2-AminobenzoxazoleN-Phenyl-1,3-benzoxazol-2-amineE. coliPotent activity at 25 µg/mL[1]
5-Methyl-2-benzylbenzoxazole5-Methyl-2-(p-chlorobenzyl)benzoxazoleP. aeruginosa25[7]
5-Methyl-2-benzylbenzoxazole5-Methyl-2-(p-chlorobenzyl)benzoxazoleC. albicans6.25[7]

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of benzoxazole derivatives with potential antimicrobial activity. The straightforward nucleophilic substitution reactions at the chloromethyl group allow for the rapid generation of compound libraries for antimicrobial screening. The protocols and framework for evaluation presented in this guide provide a solid foundation for researchers to explore the rich chemical space of benzoxazole derivatives in the quest for novel antimicrobial agents. Future work should focus on expanding the diversity of nucleophiles used in the synthesis, exploring substitutions on the benzoxazole core, and conducting in-depth mechanistic studies to elucidate the precise molecular targets of the most potent compounds.

References

Application of 2-(Chloromethyl)-1,3-benzoxazole in Cancer Research: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-(Chloromethyl)-1,3-benzoxazole in the field of cancer research. It moves beyond a simple recitation of facts to offer in-depth scientific insights, detailed experimental protocols, and a robust framework for interpreting results. The structure of this guide is designed to logically flow from fundamental concepts to practical application, empowering researchers to effectively utilize this versatile chemical scaffold in the quest for novel anticancer therapeutics.

Introduction: The Benzoxazole Scaffold and the Role of this compound

The benzoxazole core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can bind to and modulate the activity of biological targets.

This compound serves as a crucial starting material and a key intermediate in the synthesis of a multitude of biologically active benzoxazole derivatives.[1] The presence of a reactive chloromethyl group at the 2-position makes it a versatile building block for introducing various side chains and functional groups, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. While many complex benzoxazole derivatives have shown potent anticancer effects, the direct application of this compound as a cytotoxic agent is less explored. However, its chemical nature as a potential alkylating agent suggests a plausible, albeit likely non-specific, mechanism of direct anticancer activity.[3][4]

This guide will therefore explore the dual role of this compound:

  • As a primary building block for the synthesis of targeted anticancer agents.

  • As a potential direct-acting cytotoxic agent through its alkylating properties.

Mechanism of Action in Cancer Research

The utility of this compound in cancer research stems from the diverse mechanisms of action exhibited by its derivatives. These compounds have been shown to interfere with key signaling pathways that are often dysregulated in cancer.

Inhibition of Key Cancer-Related Enzymes

Many potent anticancer agents derived from this compound function by inhibiting enzymes that are critical for tumor growth, proliferation, and survival.

  • Tyrosine Kinase Inhibitors (TKIs): A significant number of benzoxazole derivatives act as competitive inhibitors of tyrosine kinases.[5] These enzymes play a central role in cell signaling and are frequently overactive in cancer. Key targets include:

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 can stifle tumor growth and metastasis.[6][7]

    • Epidermal Growth Factor Receptor (EGFR): Often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation.[8]

  • Aromatase Inhibitors: In hormone-receptor-positive breast cancers, the enzyme aromatase is responsible for the final step in estrogen biosynthesis. Derivatives of benzoxazole have been developed as aromatase inhibitors, depriving cancer cells of the estrogen they need to grow.[8]

  • PARP-2 Inhibitors: Some novel benzoxazole derivatives are being investigated as inhibitors of Poly (ADP-ribose) polymerase 2 (PARP-2), an enzyme involved in DNA repair. Inhibiting PARP in cancer cells with existing DNA repair defects can lead to synthetic lethality.[9]

Induction of Apoptosis

A hallmark of many successful anticancer drugs is their ability to induce apoptosis, or programmed cell death. Benzoxazole derivatives have been shown to trigger apoptosis through various mechanisms:[10]

  • Caspase Activation: They can activate the caspase cascade, a family of proteases that execute the apoptotic program. This includes both initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7).[8][10]

  • Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical for regulating apoptosis. Benzoxazole derivatives can shift this balance in favor of apoptosis by downregulating Bcl-2 and/or upregulating Bax.[5]

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell division. Benzoxazole derivatives can halt the cell cycle at various checkpoints, preventing cancer cells from replicating.[8] Common points of arrest include the G0/G1 and G2/M phases of the cell cycle.[8][11]

This compound as a Potential Alkylating Agent

The chloromethyl group in this compound is an electrophilic center, making the molecule a potential alkylating agent.[3][4] Alkylating agents are a class of chemotherapy drugs that exert their cytotoxic effects by forming covalent bonds with nucleophilic moieties in cellular macromolecules, most importantly DNA.[12] This can lead to DNA damage, cross-linking, and strand breaks, ultimately triggering apoptosis. While this provides a rationale for its potential direct anticancer activity, it is also likely to be non-specific and could affect healthy cells.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate key signaling pathways targeted by benzoxazole derivatives and a general workflow for their synthesis and evaluation.

Signaling Pathway Diagrams

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCg VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Proliferation Cell Proliferation, Migration, Survival PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Akt->Proliferation Benzoxazole Benzoxazole Benzoxazole->VEGFR2 Inhibits

Apoptosis_Pathway cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade Benzoxazole Benzoxazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Benzoxazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Benzoxazole->Bax Activates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytoC Cytochrome c release Mitochondrion->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Experimental Workflow Diagram

Workflow cluster_invitro In Vitro Evaluation Start This compound Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (e.g., NMR, Mass Spec) Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis Cytotoxicity->CellCycle WesternBlot Mechanism of Action (e.g., Western Blot) Cytotoxicity->WesternBlot Data Data Analysis & SAR Apoptosis->Data CellCycle->Data WesternBlot->Data Lead Lead Compound Identification Data->Lead

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of benzoxazole derivatives and their subsequent biological evaluation.

Synthesis of 2-Substituted Benzoxazole Derivatives

The following is a general protocol for the nucleophilic substitution of the chlorine atom in this compound. This can be adapted for a wide range of nucleophiles (e.g., amines, thiols, phenols) to generate a library of derivatives.

Materials:

  • This compound

  • Nucleophile of interest (e.g., piperazine, thiophenol)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN))

  • Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))

  • Reaction vessel, magnetic stirrer, and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) supplies

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Protocol:

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent, add the nucleophile (1.1-1.5 equivalents) and the base (2.0-3.0 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (e.g., 60-80 °C), depending on the reactivity of the nucleophile.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: a. Cool the reaction mixture to room temperature. b. If a solid precipitate (e.g., K₂CO₃) is present, filter it off. c. Remove the solvent under reduced pressure using a rotary evaporator. d. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to obtain the pure 2-substituted benzoxazole derivative.

  • Characterization: Confirm the structure of the purified product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium

  • 96-well microplates

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V conjugate, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest both adherent and floating cells from the culture plate after treatment.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V conjugate and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Analysis: Analyze the stained cells by flow cytometry immediately. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with the test compound

  • Cold 70% ethanol

  • Propidium Iodide staining solution (containing PI and RNase A)

  • PBS

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest the treated cells.

  • Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • Staining: Resuspend the cells in the PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.[13]

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

Western Blotting for Apoptosis Markers

Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the treated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the protein of interest.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.

Data Presentation and Interpretation

Quantitative Data Summary

The cytotoxic activity of a series of synthesized benzoxazole derivatives should be summarized in a table for easy comparison of their IC₅₀ values against various cancer cell lines.

Compound IDR-GroupCancer Cell LineIC₅₀ (µM)
BZX-01 -HMCF-7>100
BZX-02 -PiperazineMCF-715.2
BZX-03 -4-FluorophenylMCF-78.7
BZX-04 -3,4-DichlorophenylMCF-72.1
Doxorubicin (Reference)MCF-70.5
BZX-01 -HA549>100
BZX-02 -PiperazineA54922.5
BZX-03 -4-FluorophenylA54912.3
BZX-04 -3,4-DichlorophenylA5494.8
Doxorubicin (Reference)A5490.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpreting Biological Assay Results
  • MTT Assay: A lower IC₅₀ value indicates higher cytotoxicity. Comparing the IC₅₀ values of different derivatives allows for the identification of structural features that enhance anticancer activity, thereby establishing a structure-activity relationship (SAR).

  • Apoptosis Assay: An increase in the percentage of Annexin V-positive cells following treatment with a compound indicates the induction of apoptosis. The distribution of cells in the early and late apoptotic quadrants provides information on the kinetics of the apoptotic process.

  • Cell Cycle Analysis: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) suggests that the compound interferes with the molecular machinery of that phase transition.

  • Western Blot: Changes in the levels of key regulatory proteins can elucidate the mechanism of action. For example, a decrease in Bcl-2 and an increase in cleaved caspase-3 would strongly support the induction of apoptosis via the intrinsic pathway.

Safety and Handling of this compound

As a reactive chemical, proper safety precautions are essential when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14]

  • Handling: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[13][14]

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile tool in the arsenal of medicinal chemists and cancer researchers. Its primary application lies in its role as a key synthetic intermediate for the generation of novel benzoxazole derivatives with a wide range of anticancer activities. By leveraging the protocols and insights provided in this guide, researchers can systematically design, synthesize, and evaluate new compounds that target critical pathways in cancer biology. Furthermore, while its direct application as a cytotoxic agent requires more investigation, its potential as an alkylating agent provides an additional avenue for exploration. Through rigorous and well-designed experimentation, the full potential of the this compound scaffold can be harnessed in the ongoing effort to develop more effective and targeted cancer therapies.

References

Synthesis of 2-Substituted Benzoxazoles: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The benzoxazole motif is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials. This guide provides an in-depth exploration of the experimental procedures for synthesizing 2-substituted benzoxazoles, with a focus on practical, field-proven protocols and the underlying chemical principles. We will delve into the most common and effective synthetic strategies, offering detailed experimental protocols, mechanistic insights, and comparative data to empower researchers in their synthetic endeavors.

Core Synthetic Strategies: An Overview

The synthesis of the benzoxazole ring system predominantly relies on the cyclization of an o-aminophenol precursor with a suitable electrophile that provides the C2 carbon of the oxazole ring. The choice of this electrophile dictates the specific synthetic route and the reaction conditions required. The most prevalent and versatile methods involve the use of carboxylic acids, aldehydes, or acyl chlorides.[1]

Logical Flow of Benzoxazole Synthesis

The general workflow for the synthesis of 2-substituted benzoxazoles from o-aminophenol can be visualized as a sequence of key transformations.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Final Product & Analysis o_aminophenol o-Aminophenol condensation Condensation / Acylation o_aminophenol->condensation electrophile Electrophile (Carboxylic Acid, Aldehyde, Acyl Chloride, etc.) electrophile->condensation cyclization Intramolecular Cyclization condensation->cyclization benzoxazole 2-Substituted Benzoxazole cyclization->benzoxazole purification Purification (Recrystallization, Chromatography) benzoxazole->purification characterization Characterization (NMR, IR, Mass Spec) purification->characterization G cluster_mech Mechanism with Carboxylic Acid/Acyl Chloride o-Aminophenol o-Aminophenol o-Hydroxyamide Intermediate o-Hydroxyamide Intermediate o-Aminophenol->o-Hydroxyamide Intermediate Acylation 2-Substituted Benzoxazole 2-Substituted Benzoxazole o-Hydroxyamide Intermediate->2-Substituted Benzoxazole Intramolecular Cyclodehydration G cluster_mech Mechanism with Aldehydes o-Aminophenol o-Aminophenol Schiff Base Intermediate Schiff Base Intermediate o-Aminophenol->Schiff Base Intermediate Condensation 2-Substituted Benzoxazole 2-Substituted Benzoxazole Schiff Base Intermediate->2-Substituted Benzoxazole Oxidative Cyclization

References

Application Notes & Protocols: One-Pot Synthesis Methods Involving 2-(Chloromethyl)-1,3-benzoxazole Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzoxazole Scaffold and the Strategic Importance of the 2-(Chloromethyl) Precursor

The benzoxazole motif is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmacologically active agents and functional materials.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The development of efficient and streamlined synthetic routes to functionalized benzoxazoles is therefore a critical endeavor for researchers in drug discovery and development.

Among the various precursors for benzoxazole derivatization, 2-(chloromethyl)-1,3-benzoxazole stands out as a particularly valuable and versatile building block. The presence of a reactive chloromethyl group at the 2-position provides a convenient handle for introducing a wide range of functionalities through nucleophilic substitution reactions. This allows for the systematic exploration of chemical space around the benzoxazole core, a key strategy in the optimization of lead compounds.

This document provides detailed application notes and protocols for the one-pot synthesis of diverse molecular scaffolds starting from this compound. These methods are designed to be efficient, minimizing purification steps and maximizing molecular complexity in a single synthetic operation. The protocols are presented with a focus on the underlying chemical principles and practical experimental details to ensure reproducibility and successful implementation in a research setting.

Core Concept: The Power of One-Pot Sequential Reactions

One-pot synthesis, a strategy wherein reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and time savings. By avoiding the isolation and purification of intermediates, one-pot procedures can lead to higher overall yields and a reduction in chemical waste. The key to a successful one-pot synthesis lies in the careful selection of reagents and reaction conditions that are compatible with each sequential step.

In the context of this compound, its electrophilic chloromethyl group is primed for an initial nucleophilic substitution. This initial reaction can be followed by a subsequent transformation, either on the newly introduced substituent or on the benzoxazole core itself, all within the same reaction vessel.

Application Note 1: One-Pot Synthesis of 2-(Aminomethyl)-1,3-benzoxazole Derivatives

This protocol details a one-pot method for the synthesis of N-substituted 2-(aminomethyl)-1,3-benzoxazoles. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the aminomethyl moiety in bioactive molecules. The procedure involves the in-situ formation of a primary or secondary amine from a corresponding precursor (e.g., via a Gabriel synthesis or reduction of an azide) followed by its reaction with this compound.

Causality Behind Experimental Choices:
  • Choice of Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) is chosen to facilitate the dissolution of the reactants and to promote the SN2 reaction by solvating the cation of the nucleophile's salt.

  • Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) is used to deprotonate the amine nucleophile without competing in the substitution reaction with the chloromethyl group.

  • Temperature: The reaction is initially conducted at room temperature to control the rate of the substitution reaction and then gently heated to ensure the completion of the reaction.

Experimental Protocol 1: One-Pot Synthesis of N-Benzyl-N-methyl-N-((1,3-benzoxazol-2-yl)methyl)amine

Materials:

  • This compound

  • N-Benzylmethylamine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 167.6 mg).

  • Add anhydrous DMF (10 mL) to dissolve the starting material.

  • To the solution, add N-benzylmethylamine (1.2 mmol, 145.4 mg, 1.2 eq) followed by anhydrous potassium carbonate (2.0 mmol, 276.4 mg, 2.0 eq).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Heat the reaction mixture to 60 °C and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into 50 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-benzyl-N-methyl-N-((1,3-benzoxazol-2-yl)methyl)amine.

Visualization of the Workflow

OnePot_Amination cluster_flask One-Pot Reaction Vessel (DMF) cluster_workup Workup & Purification reagent1 This compound intermediate In-situ formation of aminomethyl benzoxazole reagent1->intermediate Nucleophilic Substitution reagent2 N-Benzylmethylamine reagent2->intermediate base K₂CO₃ base->intermediate product N-Benzyl-N-methyl-N-((1,3-benzoxazol-2-yl)methyl)amine intermediate->product Reaction Completion extraction Aqueous Workup & Extraction product->extraction purification Column Chromatography extraction->purification OnePot_Thioether cluster_flask One-Pot Reaction Vessel (Ethanol/Water) cluster_workup Workup & Purification reagent1 This compound intermediate In-situ formation of Thiolate & Substitution reagent1->intermediate reagent2 Thiophenol reagent2->intermediate base NaOH base->intermediate Deprotonation product 2-((Phenylthio)methyl)-1,3-benzoxazole intermediate->product Reflux extraction Aqueous Workup & Extraction product->extraction purification Recrystallization extraction->purification

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Chloromethyl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(Chloromethyl)-1,3-benzoxazole. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a validated core protocol to assist researchers, scientists, and drug development professionals in optimizing their synthetic outcomes. Our focus is on explaining the causality behind experimental choices to empower you with the knowledge to overcome common synthetic challenges.

Introduction

This compound is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of various pharmaceutical agents and biologically active molecules. The most common synthetic route involves the condensation and cyclization of 2-aminophenol with chloroacetyl chloride. While seemingly straightforward, this reaction is often plagued by issues such as low yields, incomplete reactions, and the formation of difficult-to-remove impurities. This guide is designed to be your first point of reference for diagnosing and resolving these issues.

Core Synthesis Protocol

This protocol represents a robust and widely applicable method for the synthesis of this compound. It has been synthesized from various literature procedures to provide a high-yield, reliable starting point for your experiments.

Reaction: 2-Aminophenol + Chloroacetyl Chloride → this compound

Materials:

  • 2-Aminophenol (high purity)

  • Chloroacetyl chloride

  • 1,2-Dichloroethane (DCE) or a suitable alternative solvent

  • Triethylamine (or other non-nucleophilic base)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Step-by-Step Methodology:

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-aminophenol (1.0 eq) in 1,2-dichloroethane (approx. 10 volumes).

  • Cooling: Cool the solution to 0-5 °C using an ice bath. This is critical to control the initial exothermic acylation reaction and prevent side product formation.[1]

  • Reagent Addition: Slowly add chloroacetyl chloride (1.1 to 2.1 eq) dropwise to the stirred solution over 30-60 minutes, ensuring the temperature remains below 10 °C.[1] A slight excess of chloroacetyl chloride can help drive the reaction to completion, but a large excess can lead to side reactions and purification challenges.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approx. 80-85 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-aminophenol starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize the HCl byproduct. Separate the organic layer.

  • Extraction: Extract the aqueous layer with 1,2-dichloroethane (2 x 5 volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Reaction Mechanism and Key Control Points

Understanding the reaction mechanism is fundamental to effective troubleshooting. The synthesis proceeds in two main stages: N-acylation followed by intramolecular cyclization.

ReactionMechanism cluster_control Key Control Points aminophenol 2-Aminophenol intermediate N-(2-hydroxyphenyl)-2-chloroacetamide (Acylic Intermediate) aminophenol->intermediate 1. N-Acylation (Fast, Exothermic) chloroacetyl Chloroacetyl Chloride chloroacetyl->intermediate product This compound intermediate->product 2. Intramolecular Cyclization (Slower, Requires Heat) control1 Low Temperature (0-10°C) control1->intermediate Prevents O-acylation & side reactions control2 Reflux Temperature control2->product Drives cyclization

Caption: Reaction mechanism for benzoxazole synthesis.

Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis.

Question 1: My reaction yield is very low. What are the primary causes?

Low yields can stem from several factors. A systematic check is the best approach.[2][3]

  • Purity of Starting Materials: Impurities in the 2-aminophenol can significantly hinder the reaction.[3][4] 2-aminophenol is prone to air oxidation, which can form colored impurities that interfere with the cyclization step.[4][5]

    • Solution: Use high-purity 2-aminophenol. If it appears discolored (pinkish or brown), consider recrystallizing it before use. Always run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3][4]

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining, the reaction has not gone to completion.

    • Solution: Extend the reaction time at reflux and continue monitoring by TLC.[2] If the reaction has stalled, ensure your reflux temperature is adequate. A slight excess of one reactant, typically the more volatile or reactive one like chloroacetyl chloride, can also help drive the reaction to completion.[3][4]

  • Suboptimal Reaction Conditions: Incorrect temperature control is a frequent culprit.

    • Solution: Ensure the initial addition of chloroacetyl chloride is done at 0-5 °C to prevent the formation of side products.[1] The subsequent reflux must be hot enough to drive the cyclization, which is the rate-limiting step.

  • Loss During Purification: The product can be lost during the work-up or chromatography.

    • Solution: Be meticulous during extractions. For chromatography, choose an appropriate solvent system to ensure good separation from impurities without excessive band broadening.

Question 2: My final product is impure, and I see multiple spots on the TLC. What are the likely side products?

Side product formation is a common cause of low yields and purification difficulties.

  • O-Acylation Product: The hydroxyl group of 2-aminophenol can also be acylated by chloroacetyl chloride. This is more likely if the initial reaction temperature is too high.

    • How to Minimize: Strictly maintain a low temperature (0-5 °C) during the addition of chloroacetyl chloride. The amine group is more nucleophilic than the hydroxyl group, and low temperatures favor the desired N-acylation.

  • Polymerization: Under harsh conditions or in the presence of certain impurities, starting materials or intermediates can polymerize, leading to an intractable tar-like substance.[2]

    • How to Minimize: Use pure reagents and maintain careful temperature control. Avoid excessively long reaction times once the starting material is consumed.

  • Bis-acylation: Both the amine and hydroxyl groups can be acylated, especially if a large excess of chloroacetyl chloride is used.[2]

    • How to Minimize: Use a controlled stoichiometry of chloroacetyl chloride (1.1-2.1 equivalents is often sufficient).[1]

Question 3: The reaction mixture turned dark brown/black. Is this normal?

While some color change is expected, a very dark or black mixture often indicates oxidation or decomposition.

  • Cause: 2-aminophenol is highly susceptible to air oxidation, which forms highly colored polymeric species.[5] This is exacerbated by elevated temperatures.

  • Solution:

    • Inert Atmosphere: Always conduct the reaction under a nitrogen or argon atmosphere to minimize contact with oxygen.[3][4]

    • Reagent Quality: Use fresh, high-purity 2-aminophenol.

    • Prompt Work-up: Once the reaction is complete, proceed with the work-up without unnecessary delay to minimize exposure to heat and air.[5]

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving common synthesis problems.

TroubleshootingWorkflow start Problem: Low Yield / Impure Product check_tlc Analyze reaction mixture by TLC start->check_tlc incomplete Incomplete Reaction: Significant starting material remains check_tlc->incomplete Incomplete Reaction side_products Multiple Spots on TLC: Side product formation check_tlc->side_products Side Products solution_incomplete Action: 1. Extend reflux time. 2. Verify reflux temperature. 3. Consider adding slight excess of chloroacetyl chloride. incomplete->solution_incomplete check_temp Was initial addition temperature < 10°C? side_products->check_temp temp_high No check_temp->temp_high No temp_ok Yes check_temp->temp_ok Yes solution_temp Action: Repeat with strict T-control (0-5°C) to prevent O-acylation. temp_high->solution_temp check_purity Check purity of 2-aminophenol. Is it discolored? temp_ok->check_purity purity_bad Yes check_purity->purity_bad Yes solution_purity Action: 1. Recrystallize 2-aminophenol. 2. Run reaction under N2/Ar. purity_bad->solution_purity

Caption: A decision tree for troubleshooting the synthesis.

Frequently Asked Questions (FAQs)

  • Q1: Can I use a different solvent?

    • A1: Yes, other chlorinated solvents like dichloromethane (DCM) or aprotic polar solvents can be used. However, 1,2-dichloroethane is often preferred as its higher boiling point is suitable for the cyclization step. If using a lower-boiling solvent like DCM, you may need to perform the reaction in a sealed vessel to reach the required temperature.

  • Q2: Is a base required for this reaction?

    • A2: While the reaction can proceed without an added base, the cyclization step releases HCl. Adding a non-nucleophilic base like triethylamine can neutralize the acid, potentially improving the rate and preventing acid-catalyzed side reactions. However, it can also complicate the work-up. The protocol provided is robust without an added base.

  • Q3: How can I confirm the identity and purity of my final product?

    • A3: Standard analytical techniques should be used.

      • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • Melting Point: A sharp melting point close to the literature value indicates high purity.

      • TLC: A single spot on the TLC plate in multiple solvent systems is a good indicator of purity.

Data Summary Table

The following table summarizes expected analytical data for the target compound.

Analysis Expected Result
Appearance White to off-white solid
Molecular Formula C₈H₆ClNO
Molecular Weight 167.59 g/mol
¹H NMR (CDCl₃) δ ~7.3-7.8 (m, 4H, Ar-H), ~4.8 (s, 2H, -CH₂Cl)
¹³C NMR (CDCl₃) δ ~165, ~151, ~142, ~125, ~124, ~120, ~110, ~43
Melting Point ~89-90 °C[6]

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and instrument.

References

Side reactions and byproducts in 2-(Chloromethyl)-1,3-benzoxazole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(Chloromethyl)-1,3-benzoxazole

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical heterocyclic building block. We will move beyond simple procedural outlines to delve into the mechanistic underpinnings of common side reactions, byproduct formation, and troubleshooting strategies encountered in the laboratory. Our goal is to empower you with the causal understanding needed to optimize your synthetic outcomes.

Section 1: The Core Reaction and Its Intricacies

The standard synthesis of this compound is a two-step, one-pot reaction involving the acylation of 2-aminophenol with chloroacetyl chloride, followed by an intramolecular cyclization-dehydration. While seemingly straightforward, the bifunctional nature of 2-aminophenol presents specific challenges that are critical to manage.

The intended reaction proceeds via nucleophilic attack of the amino group on the highly electrophilic carbonyl of chloroacetyl chloride to form the key intermediate, N-(2-hydroxyphenyl)-2-chloroacetamide. Subsequent heating in the presence of an acid catalyst or under thermal conditions promotes cyclization to the desired benzoxazole ring.

Synthesis Pathway Reactants 2-Aminophenol + Chloroacetyl Chloride Intermediate N-(2-hydroxyphenyl)-2-chloroacetamide (Acylation Intermediate) Reactants->Intermediate Acylation Product This compound Intermediate->Product Cyclization (Dehydration) HCl HCl Intermediate->HCl

Caption: Desired synthesis pathway for this compound.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during synthesis and purification in a practical question-and-answer format.

Q1: My reaction yield is very low, and my TLC shows a complex mixture of spots, including a significant amount of unreacted 2-aminophenol. What are the likely causes?

A1: This classic issue points to several potential problems, often acting in concert.

  • Cause 1: Incomplete Reaction. The most straightforward cause is an incomplete reaction. This can be due to insufficient reaction time or non-optimal temperature.[1]

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned duration, extend the reaction time, checking every 30-60 minutes. A modest increase in temperature may also drive the reaction to completion, but be cautious of increased byproduct formation.

  • Cause 2: Reagent Degradation. Chloroacetyl chloride is extremely sensitive to moisture. If your solvent or glassware is not perfectly dry, the reagent will rapidly hydrolyze to chloroacetic acid, which is unreactive under these conditions. This effectively reduces the available amount of your acylating agent.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.

  • Cause 3: Competing Side Reactions. As we will discuss in detail in Section 3, several side reactions can consume your starting materials, directly impacting the yield of your desired product.[1]

    • Solution: Controlling reaction conditions is key. The initial acylation should be performed at a low temperature (e.g., 0-10 °C) to manage the exothermic reaction and improve selectivity.[2]

Q2: My final product is a dark, oily, or discolored solid instead of the expected off-white crystalline material. How can I purify this?

A2: Product discoloration is typically due to high-molecular-weight, colored impurities arising from the degradation of 2-aminophenol or subsequent side reactions.

  • Underlying Cause: 2-Aminophenol and its derivatives can be susceptible to air oxidation, forming highly colored quinone-imine type structures. This is often exacerbated by excessive heat or prolonged reaction times.

  • Purification Protocol:

    • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or acetone.[3][4]

    • Charcoal Treatment: Add a small amount (typically 1-5% by weight) of activated charcoal to the solution.[1][3][4]

    • Heating & Filtration: Gently heat the mixture for 10-15 minutes to facilitate the adsorption of colored impurities onto the charcoal. Filter the hot solution through a pad of celite or filter paper to remove the charcoal.

    • Concentration & Recrystallization: Concentrate the filtrate under reduced pressure. The resulting solid can then be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water or acetone/acetonitrile mixture.[1][3]

Q3: During workup or purification, I've isolated a significant amount of an insoluble, tar-like byproduct. What is it and how can I prevent its formation?

A3: The formation of intractable tars or polymers is a strong indication of a self-reaction involving the product.

  • Underlying Cause: The product, this compound, contains a reactive electrophilic chloromethyl group. This group can be attacked by any available nucleophile. In the reaction mixture, this could be unreacted 2-aminophenol or even another molecule of the product (acting as a weak nucleophile), leading to dimerization or polymerization. This is particularly problematic if the reaction is overheated or left for extended periods after formation.

  • Prevention Strategies:

    • Temperature Control: Avoid excessive heating, especially during the cyclization step and subsequent solvent removal.

    • Prompt Purification: Once the reaction is complete, proceed with the workup and purification as quickly as possible. Do not let the crude product sit for extended periods.

    • Dilution: Running the reaction at a slightly higher dilution can sometimes disfavor intermolecular side reactions that lead to polymers.

Section 3: Frequently Asked Questions on Byproduct Formation

Q1: What is the most common structural byproduct, and how is its formation influenced by reaction conditions?

A1: The most prevalent byproduct arises from the competing acylation of the hydroxyl group of 2-aminophenol, leading to the formation of 2-aminophenyl 2-chloroacetate .

  • Mechanistic Explanation: Both the amino (-NH₂) and hydroxyl (-OH) groups on 2-aminophenol are nucleophilic. The selectivity of acylation (N-acylation vs. O-acylation) is highly dependent on the reaction medium's pH.

    • In neutral or weakly acidic media , the amino group is more nucleophilic and will preferentially attack the chloroacetyl chloride, leading to the desired intermediate.[2]

    • In alkaline media , the hydroxyl group is deprotonated to form a phenoxide ion (-O⁻), which is a significantly stronger nucleophile than the amino group. This condition would strongly favor the formation of the O-acylated byproduct.[2]

Side Reactions cluster_main Starting Material cluster_products Potential Products 2-AP 2-Aminophenol N_Acyl N-Acylation (Desired) Leads to Benzoxazole 2-AP->N_Acyl Neutral/Acidic pH O_Acyl O-Acylation (Byproduct) 2-aminophenyl 2-chloroacetate 2-AP->O_Acyl Alkaline pH Di_Acyl Di-Acylation (Byproduct) (Excess Reagent) 2-AP->Di_Acyl Excess Chloroacetyl Chloride

Caption: Competing acylation pathways for 2-aminophenol.

Q2: Besides O-acylation, what other small-molecule byproducts should I be aware of?

A2: The primary other byproduct to consider is the uncyclized intermediate, N-(2-hydroxyphenyl)-2-chloroacetamide .

  • Reason for Presence: The cyclization step requires energy (heat) and often an acid catalyst to proceed efficiently. If the reaction temperature is too low or the time is too short, this intermediate will not fully convert to the final benzoxazole product.

  • Identification & Removal: This intermediate is more polar than the final product due to the free hydroxyl group and the amide functionality. On a TLC plate, it will typically have a lower Rf value. While it can be challenging to separate via chromatography due to some polarity overlap, driving the cyclization to completion is the best strategy. If your crude product contains this intermediate, you can try redissolving it in a solvent like toluene with a catalytic amount of p-toluenesulfonic acid (p-TsOH) and heating it to force the ring closure.

Q3: How can I use analytical techniques to confidently distinguish my product from the main intermediate and O-acylated byproduct?

A3: A combination of spectroscopic methods is ideal for structural confirmation.

TechniqueThis compound (Product)N-(2-hydroxyphenyl)-2-chloroacetamide (Intermediate)2-aminophenyl 2-chloroacetate (Byproduct)
¹H NMR Absence of -OH and N-H protons. Characteristic singlet for -CH₂Cl (~4.8 ppm). Aromatic protons in the 7.3-7.8 ppm range.Broad singlets for phenolic -OH and amide N-H. Singlet for -CH₂Cl (~4.2 ppm). Aromatic signals.Broad singlet for -NH₂ protons. Singlet for -CH₂Cl (~4.4 ppm). Aromatic signals.
IR (cm⁻¹) Absence of O-H and N-H stretching bands. Strong C=N stretch (~1650 cm⁻¹).Broad O-H stretch (~3400 cm⁻¹). N-H stretch (~3300 cm⁻¹). Strong amide C=O stretch (~1670 cm⁻¹).N-H stretching bands (~3400-3200 cm⁻¹). Strong ester C=O stretch (~1750 cm⁻¹).
Mass Spec Molecular ion peak corresponding to C₈H₆ClNO (m/z ≈ 167.0).Molecular ion peak corresponding to C₈H₈ClNO₂ (m/z ≈ 185.0).Molecular ion peak corresponding to C₈H₈ClNO₂ (m/z ≈ 185.0).

Section 4: Optimized Experimental Protocol

This protocol incorporates best practices to minimize side reactions and maximize yield and purity.

Materials:

  • 2-Aminophenol

  • Chloroacetyl chloride (freshly distilled or from a new bottle)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent: Hexane/Ethyl Acetate mixture

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2-aminophenol (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the resulting solution to 0 °C in an ice bath.

  • Acylation: Add chloroacetyl chloride (1.05 eq) dissolved in a small amount of anhydrous DCM to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred 2-aminophenol solution over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the disappearance of 2-aminophenol by TLC.

  • Cyclization: Once the initial acylation is complete, gently heat the reaction mixture to reflux (approx. 40 °C for DCM) for 1-2 hours to promote the cyclization. Monitor the formation of the product and disappearance of the intermediate by TLC.

  • Quenching: Cool the mixture back to room temperature. Slowly add triethylamine (1.1 eq) to neutralize the HCl generated during the reaction.

  • Workup: Transfer the mixture to a separatory funnel. Wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane (e.g., 5% to 20%) as the eluent.[5][6]

References

Technical Support Center: Purification of 2-(Chloromethyl)-1,3-benzoxazole and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of 2-(chloromethyl)-1,3-benzoxazole and its derivatives, designed for chemists and drug development professionals. This guide provides detailed troubleshooting, frequently asked questions, and step-by-step protocols to address common challenges encountered during the purification process.

A Senior Application Scientist's Guide to Achieving High Purity

Welcome to the technical support center for the purification of this compound and its related derivatives. This class of compounds is pivotal in medicinal chemistry and materials science, often serving as a key building block for more complex molecules. However, their purification can be non-trivial due to their reactivity and the nature of common impurities.

This guide is structured to provide practical, experience-driven advice. We will move from initial assessment and safety considerations to detailed troubleshooting for the most common purification techniques: recrystallization and column chromatography.

Critical Safety Advisory

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and its specific derivatives. These compounds are classified as hazardous.

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage.[1]

  • H335: May cause respiratory irritation.[1]

Mandatory Precautions:

  • Always handle these compounds in a well-ventilated fume hood.[2][3]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and chemical safety goggles.[4][5]

  • Avoid creating and inhaling dust from solid materials.[2]

  • Ensure eyewash stations and safety showers are readily accessible.[5]

Part 1: Initial Crude Product Assessment & Common Impurities

Successful purification begins with understanding your crude material. A quick analysis can save significant time and resources by guiding you to the most appropriate purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurities are almost always related to the synthetic route. A common synthesis involves the condensation of 2-aminophenol with a chloroacetic acid derivative. Therefore, you can expect:

  • Unreacted Starting Materials: Residual 2-aminophenol or chloroacetic acid/anhydride.

  • Side-Products: Formation of undesired isomers or products from side reactions. For instance, if the reaction is not driven to completion, you may have intermediate species.

  • Degradation Products: The 2-(chloromethyl) group is a reactive electrophile. Under certain conditions (e.g., presence of nucleophiles, prolonged heating), it can be hydrolyzed or react with other species in the mixture.[6]

  • Catalyst Residues: If a catalyst was used in the synthesis, it may carry over into the crude product.[6]

Q2: How can I perform a quick purity assessment of my crude material?

A2: Thin-Layer Chromatography (TLC) is the most powerful tool for this.

  • Technique: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot it on a silica TLC plate alongside any available starting materials.

  • Eluent Selection: A good starting eluent is a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate). A 4:1 or 3:1 mixture of Hexane:Ethyl Acetate is a common starting point.

  • Interpretation: The number of spots on the TLC plate corresponds to the minimum number of components in your mixture. A single spot is a good indication of purity, while multiple spots confirm the presence of impurities. Streaking can indicate that the compound is highly polar or acidic/basic, which may require modification of the eluent (e.g., adding a drop of triethylamine for basic compounds).[7]

Part 2: Purification by Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds, often yielding material of very high purity if the correct solvent is chosen. It is particularly useful for removing small amounts of impurities.[8]

Troubleshooting Recrystallization

Q1: I've added hot solvent and my compound has "oiled out" instead of dissolving. What's happening and how do I fix it?

A1: "Oiling out" occurs when the solid melts before it dissolves, or when the solution becomes saturated at a temperature above the compound's melting point. The oily layer often solidifies into an amorphous mass, trapping impurities.

  • Causality: This happens when the boiling point of the chosen solvent is higher than the melting point of the solute.

  • Solution:

    • Add more of the same solvent. This may be enough to dissolve the oil completely.

    • If that doesn't work, add a second, miscible solvent in which your compound is more soluble (this is now a two-solvent recrystallization). Add just enough of the second solvent to dissolve the oil, then proceed with cooling.[9]

    • Alternatively, start over with a lower-boiling point solvent.

Q2: My compound won't crystallize from the solution upon cooling. What should I do?

A2: This is a common problem of supersaturation. The solution is stable beyond its saturation point, and crystallization needs to be induced.

  • Causality: Crystal formation requires a nucleation event—a starting point. Sometimes, this doesn't happen spontaneously.

  • Solutions (in order of preference):

    • Scratch: Gently scratch the inside of the flask with a glass rod at the surface of the liquid. The microscopic scratches on the glass provide a surface for nucleation.

    • Seed: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a perfect template for further crystal growth.

    • Reduce Volume: Boil off some of the solvent to increase the concentration of your compound, then try cooling again. Be careful not to reduce the volume too much.

    • Cool Further: Use an ice bath or even a freezer to lower the temperature further, which decreases solubility and promotes crystallization.

Q3: My recovery is very low after recrystallization. How can I improve the yield?

A3: Low recovery typically means too much of your compound remained dissolved in the mother liquor.

  • Causality: This is usually caused by using too much solvent or choosing a solvent in which the compound is too soluble at low temperatures.

  • Solutions:

    • Use Less Solvent: During the initial dissolving step, add the hot solvent in small portions until the compound just dissolves. Avoid adding a large excess.[9]

    • Optimize Solvent Choice: The ideal solvent dissolves the compound poorly at room temperature but very well at its boiling point.

    • Cool Thoroughly: Ensure the crystallization flask is cooled in an ice bath for a sufficient amount of time (e.g., 15-30 minutes) to maximize precipitation before filtration.

    • Minimize Wash Volume: When washing the collected crystals on the filter, use a minimal amount of ice-cold recrystallization solvent. Washing with room-temperature solvent will redissolve some of your product.[9]

Protocol: Two-Solvent Recrystallization for a Benzoxazole Derivative

This protocol is adapted from general laboratory techniques and specific examples for purifying substituted benzoxazoles.[9][10]

  • Solvent Selection: Choose a solvent pair. Solvent #1 should readily dissolve the benzoxazole derivative at high temperatures. Solvent #2 should be miscible with Solvent #1, but the benzoxazole derivative should be poorly soluble in it. A common pair is Ethyl Acetate (Solvent #1) and Heptane or Hexane (Solvent #2).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot Solvent #1 (Ethyl Acetate) required to fully dissolve the solid at the boiling point.

  • Addition of Anti-Solvent: While the solution is still hot, add Solvent #2 (Heptane) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is now saturated.

  • Clarification: Add a few drops of hot Solvent #1 to just redissolve the cloudiness, resulting in a clear, saturated solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold Solvent #2 (or a cold mixture of the two solvents) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Part 3: Purification by Silica Gel Column Chromatography

Column chromatography is an indispensable technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (the eluent).[6]

Troubleshooting Column Chromatography

Q1: My benzoxazole derivative is streaking badly on the TLC plate and likely on the column. Why?

A1: Streaking is often caused by the interaction of the basic nitrogen atom in the benzoxazole ring with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong interaction prevents a clean elution profile.

  • Causality: The Lewis basic nitrogen can be protonated or strongly adsorbed by the acidic silica, leading to poor chromatographic behavior.

  • Solution: Deactivate the silica gel by adding a small amount of triethylamine (Et₃N) to your eluent system (typically 0.1-1% by volume). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.

Q2: I'm getting poor separation between my product and an impurity with a very similar Rf value. How can I improve this?

A2: Improving resolution requires optimizing the chromatographic conditions.

  • Causality: The eluent system is not providing enough differentiation in partitioning between the stationary and mobile phases for the two compounds.

  • Solutions:

    • Fine-tune Eluent Polarity: Test different solvent ratios. A less polar eluent will cause all compounds to move more slowly, often increasing the separation between spots (increasing ΔRf).

    • Change Solvents: Replace one of the eluent components. For example, if you are using Hexane/Ethyl Acetate, try switching to Hexane/Dichloromethane or Toluene/Ethyl Acetate. Different solvents have different interactions with the solutes and can dramatically alter selectivity.

    • Column Dimensions: Use a longer, thinner column and apply less crude material. This increases the number of theoretical plates and improves separation efficiency.

Q3: My product seems to be degrading on the column. I'm getting new, unexpected spots in my collected fractions.

A3: The 2-(chloromethyl) group can be reactive, and the acidic surface of silica gel can catalyze decomposition or reaction, especially if the compound is on the column for an extended period.

  • Causality: The chloromethyl group is a good leaving group, and the silica surface can promote nucleophilic attack by residual water or other nucleophiles.

  • Solutions:

    • Use Neutralized Silica: As mentioned above, add triethylamine to the eluent. This not only prevents streaking but also neutralizes the silica, reducing its catalytic activity.

    • Switch to Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel, as it is less acidic.[11]

    • Run the Column Quickly: Use "flash" chromatography conditions (applying pressure to speed up eluent flow) to minimize the time your compound spends in contact with the silica.

Data Table: Example Eluent Systems

The following table provides starting points for eluent selection based on published purification protocols for various benzoxazole derivatives.

Derivative TypeEluent SystemRatio (v/v)Source
General 2-Substituted BenzoxazolesPetroleum Ether / Ethyl Acetate20:1[6][12]
2-ChlorobenzoxazolePetroleum Ether / Ethyl Acetate10:1[13]
3-(Benzoxazole-2-carbonyl)benzonitrileHeptane / Ethyl Acetate97:3[14]
2-Benzyl-4-methylbenzoxazolePetroleum Ether / Ethyl Acetate8:1[12]
Protocol: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system using TLC, aiming for an Rf value of ~0.25-0.35 for the target compound.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand.

    • In a beaker, make a slurry of silica gel in your starting eluent.

    • Pour the slurry into the column and use gentle pressure (from a pump or bulb) to pack the bed evenly. Ensure there are no air bubbles or cracks. Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").

    • Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column, ensuring not to disturb the top layer of sand/silica.

    • Apply pressure to begin eluting the compounds. Maintain a steady flow rate.

    • If using a gradient, start with a less polar mixture and gradually increase the polarity.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Spot every few fractions on a TLC plate to track the elution of your product.

  • Combine & Evaporate: Combine the fractions that contain only the pure product and remove the solvent using a rotary evaporator.

Visualization of Workflows

Decision Tree for Purification Method Selection

This diagram helps you choose the most suitable initial purification strategy.

Caption: A decision tree to guide the choice between recrystallization and column chromatography.

Troubleshooting Workflow for Failed Recrystallization

This workflow outlines the logical steps to take when a recrystallization attempt is unsuccessful.

Recryst_Troubleshoot Start Recrystallization Attempt Problem What is the problem? Start->Problem Oiled_Out Compound 'Oiled Out' Problem->Oiled_Out Oiling No_Crystals No Crystals Formed Problem->No_Crystals Supersaturation Low_Yield Very Low Yield Problem->Low_Yield Poor Recovery Action_Oil 1. Add more solvent. 2. Add a co-solvent. 3. Re-heat to dissolve. Oiled_Out->Action_Oil Action_No_Crystals 1. Scratch flask wall. 2. Add seed crystal. 3. Reduce solvent volume. 4. Cool in ice bath. No_Crystals->Action_No_Crystals Action_Low_Yield 1. Re-evaluate solvent choice. 2. Use minimum hot solvent. 3. Concentrate mother liquor and re-cool for 2nd crop. Low_Yield->Action_Low_Yield Success Pure Crystals Obtained Action_Oil->Success Action_No_Crystals->Success Action_Low_Yield->Success

Caption: A logical workflow for troubleshooting common recrystallization failures.

References

Technical Support Center: A Troubleshooting Guide for the Derivatization of Biomolecules with 2-(Chloromethyl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the derivatization of biomolecules using 2-(chloromethyl)-1,3-benzoxazole. As a Senior Application Scientist, I have designed this guide to provide you with in-depth troubleshooting advice and practical protocols to ensure the success of your experiments. This resource is tailored for researchers, scientists, and drug development professionals who are leveraging this versatile reagent for their analytical and developmental needs.

Introduction to this compound Derivatization

This compound is a valuable derivatizing agent, particularly for the fluorescent labeling of thiol-containing biomolecules such as peptides and proteins with cysteine residues. The benzoxazole moiety imparts desirable fluorescence properties, enabling sensitive detection in various analytical techniques. The chloromethyl group serves as a reactive site for nucleophilic substitution by the thiol group of the biomolecule, forming a stable thioether linkage. This derivatization enhances the detectability of the target molecule and can be a critical step in quantitative and qualitative analyses.

Common Troubleshooting Scenarios

This section addresses specific issues that you may encounter during the derivatization process in a question-and-answer format.

Q1: Why is my derivatization yield unexpectedly low?

A1: Low derivatization yield is a common challenge that can stem from several factors. A systematic approach to troubleshooting is essential.

  • Suboptimal pH: The reaction between this compound and a thiol group is a nucleophilic substitution. The nucleophilicity of the thiol is pH-dependent. At a pH below the pKa of the thiol group (typically around 8-9 for cysteine), the thiol is protonated and less nucleophilic, leading to a slower reaction rate and lower yield. Conversely, a very high pH can lead to hydrolysis of the reagent. It is crucial to maintain the reaction pH in the optimal range, typically between 8.0 and 9.5.[1]

  • Reagent Instability: this compound can be susceptible to hydrolysis, especially in aqueous solutions at elevated temperatures and non-optimal pH. It is recommended to prepare fresh solutions of the reagent and use them promptly.

  • Presence of Competing Nucleophiles: Other nucleophilic groups in your sample, such as primary and secondary amines (e.g., lysine residues or the N-terminus of peptides), can also react with this compound, although the reaction with thiols is generally faster and more favorable under controlled conditions.[2] The presence of high concentrations of other nucleophiles can consume the reagent and reduce the yield of the desired thiol derivative.

  • Insufficient Reagent Concentration: An inadequate molar excess of the derivatizing agent can lead to incomplete reaction. A 5- to 20-fold molar excess of this compound over the thiol is a good starting point.

  • Low Reaction Temperature or Insufficient Time: Derivatization reactions may require specific temperatures and incubation times to proceed to completion.[3][4] If the yield is low, consider increasing the reaction temperature (e.g., from room temperature to 37-50°C) or extending the incubation time. However, be mindful that higher temperatures can also promote reagent degradation and side reactions.

Q2: I'm observing multiple peaks in my chromatogram after derivatization. What are the possible side products?

A2: The presence of multiple peaks in your analytical chromatogram can indicate the formation of side products or the presence of unreacted starting materials.

  • Unreacted Biomolecule and Reagent: The most common additional peaks correspond to the unreacted biomolecule and the excess derivatizing reagent.

  • Hydrolyzed Reagent: this compound can hydrolyze to form 2-(hydroxymethyl)-1,3-benzoxazole, which will appear as a separate peak.

  • Derivatization at Other Sites: As mentioned earlier, reaction with other nucleophilic groups like amines can occur, leading to different derivatized products with distinct retention times.

  • Oxidation of Thiols: The thiol group of your biomolecule can be oxidized to form disulfides, especially at alkaline pH in the presence of oxygen. These disulfides will not react with the derivatizing agent and will elute as a separate peak. It is advisable to work with deoxygenated solutions and consider adding a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) prior to derivatization to ensure the thiol is in its reduced state.[5]

Q3: My derivatized product appears to be unstable. How can I improve its stability?

A3: The stability of the derivatized product is crucial for reliable analysis.

  • Storage Conditions: The thioether bond formed is generally stable. However, the benzoxazole ring itself might be susceptible to degradation under harsh conditions. It is recommended to store the derivatized samples at low temperatures (e.g., 4°C for short-term storage or -20°C to -80°C for long-term storage) and protect them from light, as fluorescent compounds can be photolabile.[4]

  • pH of the Storage Buffer: Storing the derivatized product in a buffer with a neutral or slightly acidic pH can help to minimize any potential base-catalyzed degradation.

Q4: The derivatization reaction is not proceeding to completion. What can I do to drive it forward?

A4: If you are facing an incomplete reaction, consider the following optimization steps:

  • Increase Molar Excess of Reagent: As a first step, try increasing the molar excess of this compound.

  • Optimize Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions for your specific biomolecule.[3][6] A design of experiments (DoE) approach can be beneficial here.

  • Solvent Composition: The choice of solvent can influence the reaction rate. While aqueous buffers are common for biomolecules, adding a small amount of a miscible organic solvent like acetonitrile or DMSO can sometimes improve the solubility of the reagent and enhance the reaction efficiency.

Experimental Protocol: Derivatization of a Cysteine-Containing Peptide

This protocol provides a general guideline for the derivatization of a cysteine-containing peptide with this compound.

Reagents and Materials:
  • Cysteine-containing peptide

  • This compound

  • Borate buffer (100 mM, pH 9.0)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC or LC-MS system for analysis

Step-by-Step Procedure:
  • Peptide Solution Preparation: Dissolve the cysteine-containing peptide in the borate buffer to a final concentration of 1 mg/mL.

  • Derivatizing Reagent Preparation: Prepare a 10 mg/mL stock solution of this compound in ACN. This should be done immediately before use.

  • Derivatization Reaction:

    • To 100 µL of the peptide solution, add a 10-fold molar excess of the this compound solution.

    • Vortex the mixture gently.

    • Incubate the reaction mixture at 37°C for 1 hour in the dark.

  • Reaction Quenching: Stop the reaction by adding 5 µL of 10% TFA to acidify the solution.

  • Analysis: Analyze the derivatized peptide by reverse-phase HPLC or LC-MS.

Table 1: Key Experimental Parameters and Recommended Ranges
ParameterRecommended RangeNotes
pH 8.0 - 9.5Critical for thiol nucleophilicity.
Molar Excess of Reagent 5x - 20xHigher excess may be needed for complex samples.
Reaction Temperature 25°C - 50°CHigher temperatures can increase reaction rate but also degradation.
Reaction Time 30 min - 2 hoursMonitor reaction progress to determine the optimal time.
Solvent Aqueous buffer (e.g., borate, phosphate) with optional organic co-solvent (e.g., ACN, DMSO)The organic co-solvent should not exceed 10-20% of the total volume.

Visualizing the Workflow and Troubleshooting

To aid in your experimental design and troubleshooting, the following diagrams illustrate the derivatization workflow and a decision tree for addressing common issues.

Derivatization Workflow Diagram

DerivatizationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Peptide Prepare Peptide Solution (e.g., 1 mg/mL in pH 9.0 buffer) Mix Mix Peptide and Reagent (10x molar excess of reagent) Prep_Peptide->Mix Prep_Reagent Prepare Fresh Reagent Solution (e.g., 10 mg/mL in ACN) Prep_Reagent->Mix Incubate Incubate (e.g., 37°C for 1h, in dark) Mix->Incubate Quench Quench Reaction (e.g., add TFA) Incubate->Quench Analyze Analyze by HPLC/LC-MS Quench->Analyze

Caption: A typical workflow for the derivatization of a peptide with this compound.

Troubleshooting Decision Tree

TroubleshootingTree Start Low Yield or Multiple Peaks? Check_pH Is pH optimal (8.0-9.5)? Start->Check_pH Check_Purity Multiple Peaks? Start->Check_Purity Multiple Peaks Adjust_pH Adjust pH and repeat Check_pH->Adjust_pH No Check_Reagent Is reagent fresh? Check_pH->Check_Reagent Yes Fresh_Reagent Use freshly prepared reagent Check_Reagent->Fresh_Reagent No Check_Excess Is molar excess sufficient (5-20x)? Check_Reagent->Check_Excess Yes Increase_Excess Increase molar excess Check_Excess->Increase_Excess No Check_Conditions Are time/temp optimal? Check_Excess->Check_Conditions Yes Optimize_Conditions Optimize time and temperature Check_Conditions->Optimize_Conditions No Check_Conditions->Check_Purity Yes, still issues Analyze_Side_Products Identify side products (unreacted material, hydrolyzed reagent, other derivatives) Check_Purity->Analyze_Side_Products Purity_Solutions Optimize conditions to minimize side reactions or purify product Analyze_Side_Products->Purity_Solutions

Caption: A decision tree to guide troubleshooting efforts for common derivatization problems.

Frequently Asked Questions (FAQs)

Q: Can this compound be used for derivatizing other functional groups? A: While it is most reactive towards thiols, this compound can also react with other strong nucleophiles like primary and secondary amines, albeit typically at a slower rate. Reaction conditions can be optimized to favor derivatization of a specific functional group.

Q: What is the shelf life of this compound? A: As a solid, this compound is relatively stable when stored in a cool, dark, and dry place. However, solutions of the reagent, especially in protic solvents, are less stable and should be prepared fresh before each use.

Q: Are there any safety precautions I should take when handling this reagent? A: Yes. This compound is a reactive chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[7] Always work in a well-ventilated area or a fume hood.

References

Stability issues of 2-(Chloromethyl)-1,3-benzoxazole under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini Senior Application Scientist Last Updated: January 1, 2026

Welcome to the technical support guide for 2-(Chloromethyl)-1,3-benzoxazole. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile but highly reactive building block. Benzoxazole scaffolds are integral to numerous pharmacologically active molecules, making them valuable in drug discovery.[1][2][3] However, the reactivity of the 2-chloromethyl group, while synthetically useful, is also the source of significant stability challenges.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges, ensuring the success and reproducibility of your experiments.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Q1: My reaction yield is unexpectedly low, and my TLC/LC-MS shows multiple unidentified byproducts. What are the likely causes?

A1: This is the most common issue encountered and typically points to the degradation of the this compound starting material or intermediates. The primary causes are its high susceptibility to nucleophilic attack from unintended sources.

Probable Causes & Solutions:

  • Hydrolysis: The chloromethyl group is highly susceptible to hydrolysis, which converts your starting material into the unreactive 2-(hydroxymethyl)-1,3-benzoxazole. This is especially problematic in the presence of trace water in your solvents or reagents. The hydrolysis of the benzoxazole ring itself can also occur under certain pH conditions, though cleavage of the chloromethyl group is more common.[4]

    • Solution: Employ stringent anhydrous conditions. Use freshly distilled, high-purity anhydrous solvents (e.g., THF, Dioxane, DMF, Acetonitrile). Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of inert gas (Nitrogen or Argon). If using reagents like potassium carbonate, ensure they are freshly dried.

  • Self-Condensation/Oligomerization: The nitrogen atom on the benzoxazole ring of one molecule can act as a nucleophile, attacking the electrophilic chloromethyl group of another molecule. This leads to the formation of a dimeric quaternary ammonium salt, which can further react to form oligomers or complex mixtures. This side reaction is accelerated by heat and the presence of certain bases. The formation of quaternary salts is a known reaction pathway for similar heterocyclic compounds.[5][6]

    • Solution: Maintain a low reaction temperature whenever possible. Add the this compound slowly and in a controlled manner to the reaction mixture containing the nucleophile to keep its instantaneous concentration low, favoring the desired intermolecular reaction over self-reaction.

  • Incompatible Base: The choice of base is critical. Nucleophilic bases, such as primary or secondary amines (if not the intended reactant) or even triethylamine (Et₃N) to some extent, can directly compete with your desired nucleophile, leading to unwanted side products.

    • Solution: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or a weaker inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are effective proton scavengers with low competing nucleophilicity.

Troubleshooting Workflow Diagram

The following diagram outlines a decision-making process for troubleshooting failed or low-yielding reactions.

G start Low Yield or Multiple Spots on TLC check_sm Analyze Crude Reaction by LC-MS or ¹H NMR start->check_sm is_hydrolysis Is 2-(Hydroxymethyl)-1,3-benzoxazole (M+1 = 150.06) detected? check_sm->is_hydrolysis is_oligomer Are there peaks with masses corresponding to dimers/trimers? is_hydrolysis->is_oligomer No solve_hydrolysis SOLUTION: Use rigorously dried solvents/reagents. Work under inert atmosphere. is_hydrolysis->solve_hydrolysis Yes is_base_adduct Is there a mass corresponding to Base + C₈H₅NO fragment? is_oligomer->is_base_adduct No solve_oligomer SOLUTION: Lower reaction temperature. Use slow addition of reagent. Ensure high dilution. is_oligomer->solve_oligomer Yes solve_base SOLUTION: Switch to a non-nucleophilic base (e.g., K₂CO₃, DIPEA). is_base_adduct->solve_base Yes other Other issues: - Poor nucleophile reactivity - Incorrect stoichiometry - Thermal decomposition is_base_adduct->other No G cluster_main Decomposition Pathways start This compound hydrolysis_prod 2-(Hydroxymethyl)-1,3-benzoxazole (Inactive Side Product) start->hydrolysis_prod + H₂O (Hydrolysis) dimer_prod Quaternary Ammonium Salt (Dimer/Oligomer Precursor) start->dimer_prod + another molecule (Self-Reaction)

References

Technical Support Center: Catalyst Selection for Reactions Involving 2-(Chloromethyl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)-1,3-benzoxazole. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice for catalyst selection in nucleophilic substitution reactions involving this versatile building block. Our goal is to empower you to overcome common experimental hurdles and achieve optimal results in your synthetic endeavors.

Introduction: The Reactivity of this compound

This compound is a valuable intermediate in medicinal chemistry and materials science due to the reactive chloromethyl group, which readily participates in SN2 reactions. This allows for the facile introduction of a wide range of functionalities, leading to the synthesis of diverse libraries of benzoxazole derivatives. The key to success in these reactions often lies in the judicious selection of a catalyst that can effectively promote the desired transformation while minimizing side reactions. This guide will focus primarily on the application of Phase Transfer Catalysis (PTC), a powerful technique for reactions involving immiscible phases.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 2-substituted benzoxazoles from this compound.

Q1: My reaction is sluggish, and I'm observing low conversion of my starting material. What are the likely causes and how can I improve the reaction rate?

A1: Low reactivity is a frequent challenge and can stem from several factors. Let's break down the potential causes and solutions:

  • Inadequate Catalyst Performance: The choice and concentration of your catalyst are paramount. If you are using a phase-transfer catalyst, its structure dictates its efficiency in transporting the nucleophile to the organic phase.[1][2]

    • Solution: Consider the lipophilicity of your quaternary ammonium salt. A catalyst that is too hydrophilic (e.g., tetramethylammonium salts) will remain predominantly in the aqueous phase, while one that is excessively lipophilic may be reluctant to return to the aqueous phase to pick up more nucleophile.[2] For many applications, Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium hydrogen sulfate (TBAHS) offer a good balance.[3][4]

    • Actionable Step: If using TBAB with a solid nucleophile (solid-liquid PTC), ensure the catalyst can effectively interact at the solid-liquid interface. For liquid-liquid systems, vigorous stirring is crucial to maximize the interfacial area.[5]

  • Suboptimal Reaction Conditions: Temperature and solvent play a critical role in reaction kinetics.

    • Solution: While SN2 reactions are often favored at lower temperatures to minimize side reactions like elimination, insufficient thermal energy can lead to slow reaction rates.

    • Actionable Step: Gradually increase the reaction temperature in 10 °C increments while monitoring the reaction progress by TLC or LC-MS. For the solvent, a non-polar aprotic solvent like toluene or dichloromethane is often a good choice for the organic phase in a biphasic system.[4]

  • Poor Nucleophile Availability: In a phase-transfer catalyzed system, the concentration of the nucleophile in the aqueous phase can significantly impact the reaction rate.

    • Solution: The use of a saturated or highly concentrated aqueous solution of the nucleophilic salt can enhance the rate of transfer into the organic phase.[6][7]

Q2: I'm observing the formation of significant side products, which is complicating purification and reducing my yield. What are the common side products and how can I suppress their formation?

A2: Side product formation is a common pitfall. Here are some likely culprits and strategies to mitigate them:

  • Over-alkylation: With nucleophiles containing multiple reactive sites (e.g., primary amines or some heterocyclic systems), di-alkylation can be a problem.

    • Solution: Use a stoichiometric excess of the nucleophile to favor mono-alkylation. Alternatively, for N-alkylation of heterocycles like imidazole, controlling the catalyst loading can simulate high dilution conditions, thereby reducing the concentration of the reactive anion in the organic phase and minimizing the chance of a second alkylation.[8]

  • Hydrolysis of this compound: In biphasic systems with a high concentration of hydroxide ions, hydrolysis of the starting material to form 2-(hydroxymethyl)-1,3-benzoxazole can compete with the desired nucleophilic substitution.

    • Solution: Use a weaker base if your nucleophile is sufficiently acidic to be deprotonated (e.g., using K2CO3 instead of NaOH for phenol alkylation). If a strong base is necessary, ensure efficient stirring to promote the reaction with the desired nucleophile over hydrolysis.

  • Elimination Reactions: While less common with a primary benzylic halide, elimination to form a methylene-benzoxazole intermediate can occur under strongly basic conditions and at elevated temperatures.

    • Solution: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.

Q3: My phase-transfer catalyst seems to be losing activity over the course of the reaction. What could be causing catalyst deactivation or poisoning?

A3: Catalyst deactivation, or "poisoning," can halt a reaction prematurely. Here are the key considerations:

  • Ion Pairing with the Leaving Group: The quaternary ammonium cation can form a tight ion pair with the leaving group (chloride in this case) or other lipophilic anions present in the reaction mixture.[9] If this ion pair is too stable, it can inhibit the catalyst's ability to transport the desired nucleophile.

    • Solution: This is a known issue, particularly with highly polarizable anions like iodide.[9] While chloride is less problematic, ensuring a high concentration of the desired nucleophile in the aqueous phase can help drive the equilibrium towards the formation of the active catalyst-nucleophile ion pair.[6][7]

  • Thermal Decomposition: Quaternary ammonium salts can undergo Hofmann elimination at elevated temperatures, especially in the presence of a strong base.[1]

    • Solution: Avoid excessive reaction temperatures. If high temperatures are required, consider a more thermally stable catalyst, such as a phosphonium salt.

  • Impurities in the Reaction Mixture: Certain impurities can bind to the catalyst and inhibit its function.[10]

    • Solution: Ensure the purity of your starting materials and solvents.

Catalyst Selection and Reaction Optimization

The choice of catalyst is intrinsically linked to the nature of the nucleophile and the reaction conditions. The following decision-making workflow can guide your selection process.

CatalystSelection start Start: Nucleophilic Substitution on This compound nucleophile_type What is the nature of the nucleophile? start->nucleophile_type conditions Are the nucleophile and substrate soluble in a common solvent? nucleophile_type->conditions ptc_needed Phase Transfer Catalysis (PTC) is Recommended conditions->ptc_needed No homogeneous Homogeneous Catalysis or Stoichiometric Base conditions->homogeneous Yes ptc_type Choose PTC Type ptc_needed->ptc_type base_choice Select Base (e.g., K2CO3, NaOH) homogeneous->base_choice ll_ptc Liquid-Liquid PTC ptc_type->ll_ptc Nucleophile is in aqueous solution sl_ptc Solid-Liquid PTC ptc_type->sl_ptc Nucleophile is a solid catalyst_choice Select Quaternary Ammonium Salt (e.g., TBAB, TBAHS) ll_ptc->catalyst_choice sl_ptc->catalyst_choice optimization Optimize Reaction Conditions: - Temperature - Stirring Rate - Catalyst Loading (1-5 mol%) catalyst_choice->optimization base_choice->optimization troubleshooting Troubleshoot: - Low Yield - Side Products - Catalyst Deactivation optimization->troubleshooting

Caption: Decision-making workflow for catalyst selection.

Data Presentation: Comparison of Common Phase Transfer Catalysts
CatalystAbbreviationTypical Use CaseAdvantagesConsiderations
Tetrabutylammonium BromideTBABGeneral-purpose for liquid-liquid and solid-liquid PTC.Cost-effective, good balance of hydrophilicity and lipophilicity.[4][11]Can be "poisoned" by highly lipophilic anions.[9]
Tetrabutylammonium Hydrogen SulfateTBAHSUseful when the reaction generates an acidic byproduct.The hydrogen sulfate anion is less nucleophilic than bromide.[3]May require a stronger base to deprotonate the nucleophile.
Benzyltriethylammonium ChlorideTEBACOften used in reactions where a more hydrophilic catalyst is beneficial.Good for reactions with highly reactive nucleophiles in the aqueous phase.May have lower solubility in some non-polar organic solvents.
Aliquat® 336 (Trioctylmethylammonium chloride)-When a highly lipophilic catalyst is needed to draw the nucleophile into the organic phase.High efficiency in extracting anions into the organic phase.Can be difficult to remove during workup due to its high lipophilicity.

Experimental Protocols

The following protocols provide a starting point for your experiments. Remember to always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: O-Alkylation of a Phenol (Williamson Ether Synthesis)

This protocol describes the synthesis of 2-(phenoxymethyl)-1,3-benzoxazole.

O_Alkylation_Workflow start Start: Combine Reactants reaction Reaction under PTC Conditions start->reaction Add this compound, Phenol, K2CO3, TBAB, and Toluene workup Aqueous Workup reaction->workup Heat to 80 °C, stir for 6-8 hours purification Purification workup->purification Cool, add water, separate layers, extract aqueous layer with toluene end Characterization purification->end Combine organic layers, dry, concentrate, and purify by column chromatography

Caption: Experimental workflow for O-alkylation.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, phenol, potassium carbonate, and tetrabutylammonium bromide.

  • Add toluene to the flask.

  • Heat the reaction mixture to 80 °C and stir vigorously for 6-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and stir for 10 minutes.

  • Separate the organic layer. Extract the aqueous layer with toluene (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: N-Alkylation of Imidazole

This protocol details the synthesis of 2-((1H-imidazol-1-yl)methyl)-1,3-benzoxazole.

Materials:

  • This compound (1.0 eq)

  • Imidazole (1.2 eq)

  • Sodium Hydroxide (NaOH) (2.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve imidazole and sodium hydroxide in water in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate flask, dissolve this compound and TBAB in dichloromethane.

  • Add the organic solution to the aqueous solution.

  • Stir the biphasic mixture vigorously at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • After the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with water, then brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., dichloromethane/methanol).

Concluding Remarks

The successful synthesis of novel benzoxazole derivatives from this compound hinges on a rational approach to catalyst selection and reaction optimization. Phase Transfer Catalysis offers a robust and versatile platform for these transformations. By understanding the underlying principles of PTC and anticipating potential challenges such as low reactivity, side product formation, and catalyst deactivation, researchers can significantly improve their experimental outcomes. This guide provides a foundation of knowledge and practical advice to navigate these challenges. For further assistance, please do not hesitate to contact our technical support team.

References

Overcoming low reactivity of 2-(Chloromethyl)-1,3-benzoxazole with sterically hindered nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Chloromethyl)-1,3-benzoxazole is a valuable electrophilic building block for introducing the benzoxazole moiety, a privileged scaffold in medicinal chemistry and materials science.[1][2] The primary route for its functionalization is through nucleophilic substitution at the chloromethyl group. While this reaction proceeds efficiently with many simple nucleophiles, researchers frequently encounter significant challenges when employing sterically hindered nucleophiles, leading to low yields, slow reaction rates, or complete reaction failure.

This guide provides a comprehensive troubleshooting framework and advanced strategies to overcome these reactivity issues. We will delve into the mechanistic underpinnings of the problem and offer field-proven solutions for drug development professionals and organic chemists.

Frequently Asked Questions (FAQs): Understanding the Core Problem

Q1: Why is my reaction with a bulky nucleophile so slow?

The reaction between this compound and a nucleophile is a classic example of a bimolecular nucleophilic substitution (S_N2) reaction.[3] The rate of this reaction is governed by a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the leaving group (chloride) departs.[4]

For an S_N2 reaction to be successful, the nucleophile must approach the carbon atom from the "backside"—exactly 180° opposite to the carbon-chlorine bond.[5] Steric hindrance, or crowding around the reaction center, physically obstructs this path. A bulky nucleophile and the relatively large benzoxazole ring create a congested environment, making the required backside attack difficult and dramatically slowing the reaction rate.[6]

Steric_Hindrance cluster_substrate This compound cluster_nucleophile Sterically Hindered Nucleophile C C H1 H C->H1 H2 H C->H2 Cl Cl C->Cl Benzoxazole Benzoxazole (Steric Bulk) C->Benzoxazole Nu Nu Nu->C Backside Attack Path R1 R Nu->R1 R2 R Nu->R2 R3 R Nu->R3 Clash Steric Clash!

Caption: Steric clash inhibiting the required backside attack in an S_N2 reaction.

Q2: Could the reaction be proceeding through an S_N1 mechanism instead?

This is unlikely under typical conditions. The S_N1 mechanism involves the formation of a carbocation intermediate after the leaving group departs.[7] The primary carbocation that would be formed from this compound is highly unstable and energetically unfavorable. Therefore, the S_N2 pathway is the dominant mechanism, and strategies must focus on optimizing it.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental failures in a question-and-answer format.

Q: My reaction shows no product formation, even after extended time. What is the first thing to check?

A: Nucleophile Potency and Deprotonation.

  • Anionic Form: Most nucleophiles (especially alcohols, thiols, and secondary amines) are significantly more reactive in their anionic (deprotonated) form. Ensure you are using a base that is strong enough to fully deprotonate your nucleophile. Compare the pKa of your nucleophile to the pKa of the conjugate acid of the base. For example, to deprotonate an alcohol (pKa ~16-18), a stronger base like sodium hydride (NaH) is far more effective than a carbonate base.

  • Base-Substrate Incompatibility: Avoid using nucleophilic bases (e.g., hydroxides, alkoxides) in large excess if they can also react with the substrate, leading to unwanted side products. Non-nucleophilic bases like NaH or DBU are often better choices.

Q: My reaction is very slow and gives a low yield. How can I accelerate it?

A: Optimize Reaction Conditions.

The rate of S_N2 reactions is highly dependent on the solvent, temperature, and leaving group ability.

  • Solvent Choice: Switch to a polar aprotic solvent. Solvents like DMF, DMSO, or acetonitrile are ideal for S_N2 reactions.[6] They solvate the counter-ion of the nucleophile but leave the nucleophile itself "naked" and highly reactive. Protic solvents (like ethanol or water) will form a hydrogen-bonding cage around the nucleophile, stabilizing it and reducing its reactivity.

  • Increase Temperature: Increasing the reaction temperature provides the necessary activation energy to overcome the steric barrier. Refluxing in a suitable solvent is a common strategy. Monitor for potential decomposition of your starting materials or products at higher temperatures.

  • Improve the Leaving Group: Chloride is a good leaving group, but iodide is even better.[3] You can convert the chloride to an iodide in situ by adding a catalytic or stoichiometric amount of sodium iodide (NaI) or potassium iodide (KI). This is known as the Finkelstein reaction. The iodide is more reactive and can be displaced more easily by the hindered nucleophile.

ParameterRecommendation for Hindered ReactionsRationale
Solvent DMF, DMSO, AcetonitrilePolar aprotic; enhances nucleophile reactivity.[6]
Base NaH, KHMDS, DBUStrong, non-nucleophilic; ensures complete deprotonation.
Temperature 60 °C to refluxProvides activation energy to overcome the steric barrier.
Additive NaI or KI (catalytic)In situ formation of a more reactive alkyl iodide.
Q: I'm seeing multiple products and decomposition. What's going wrong?

A: High Temperatures and Strong Bases Can Cause Side Reactions.

While necessary, aggressive conditions can lead to decomposition or side reactions, especially with sensitive functional groups.

  • Use a Phase-Transfer Catalyst (PTC): For reactions involving an anionic nucleophile that is not soluble in the organic solvent, a PTC like tetrabutylammonium bromide (TBAB) can be highly effective. The PTC transports the nucleophile into the organic phase, allowing the reaction to proceed at a lower temperature with a milder base (like K₂CO₃), often leading to a cleaner reaction profile.

  • Gradual Addition: Instead of adding all reagents at once, try slowly adding a solution of the deprotonated nucleophile to the heated solution of the electrophile. This can help maintain a low concentration of the reactive species and minimize side reactions.

Troubleshooting_Workflow Start Low / No Yield with 2-(Chloromethyl)benzoxazole + Hindered Nucleophile Q_Nuc Is the nucleophile fully deprotonated and reactive? Start->Q_Nuc Sol_Base Action: 1. Use a stronger base (e.g., NaH). 2. Compare pKa values. Q_Nuc->Sol_Base No Q_Cond Are reaction conditions optimal for a slow S_N2 reaction? Q_Nuc->Q_Cond Yes Sol_Base->Q_Cond Re-evaluate Sol_Cond Action: 1. Switch to polar aprotic solvent (DMF, DMSO). 2. Increase temperature. 3. Add NaI/KI (Finkelstein reaction). Q_Cond->Sol_Cond No Q_Side Are side products or decomposition observed? Q_Cond->Q_Side Yes Sol_Cond->Q_Side Re-evaluate Sol_Side Action: 1. Lower temperature. 2. Consider Phase-Transfer Catalysis (PTC). 3. Use a milder base if possible. Q_Side->Sol_Side Yes End Proceed to Advanced Strategies (Alternative Routes) Q_Side->End No, problem persists Sol_Side->End If still unsuccessful

Caption: Troubleshooting workflow for reactions with 2-(chloromethyl)benzoxazole.

Advanced Strategies & Alternative Synthetic Routes

If optimizing the S_N2 reaction fails, the target molecule may be inaccessible through this route. It is often more efficient to change the overall synthetic strategy.

Q: Direct substitution has failed. How else can I synthesize my target 2-substituted benzoxazole?

A: Consider building the benzoxazole ring last.

Many highly effective methods exist for synthesizing the benzoxazole core that avoid the challenging S_N2 reaction altogether.[8][9] The most common approach is the condensation of a 2-aminophenol with a suitable carbonyl-containing precursor.

  • From Carboxylic Acids or Aldehydes: Condensation of a 2-aminophenol with a carboxylic acid (often requiring harsh conditions like polyphosphoric acid at high temperatures) or an aldehyde (followed by oxidation) can form the desired C2-substituted benzoxazole.[10] This is a robust and widely used alternative.

  • From Amides (Tf₂O Activation): A modern and milder approach involves the activation of a tertiary amide using triflic anhydride (Tf₂O).[1][11] The activated amide then readily reacts with a 2-aminophenol to form the benzoxazole ring in high yield. This method is particularly versatile.[11]

  • From a More Reactive Electrophile: Instead of 2-(chloromethyl)benzoxazole, consider synthesizing and using 2-(trichloromethyl)benzoxazole. This related substrate shows different reactivity patterns and can be a versatile precursor for various 2-substituted benzoxazoles under metal-free or iron-catalyzed conditions.[12][13]

Experimental Protocols

Protocol 1: General Procedure for S_N2 with Iodide Catalyst (Finkelstein Conditions)

This protocol is a starting point for optimizing the reaction with a hindered nucleophile (Nu-H).

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the nucleophile (1.2 equivalents) and anhydrous DMF (approx. 0.2 M).

  • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.

  • Add this compound (1.0 equivalent) and sodium iodide (NaI, 0.1 equivalents).

  • Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Alternative Synthesis via Tf₂O-Promoted Amide Activation[11]

This protocol describes the synthesis of a 2-substituted benzoxazole from a tertiary amide and 2-aminophenol.

  • To a solution of the tertiary amide (1.1 equivalents) in anhydrous dichloromethane (DCM, approx. 0.5 M) in a flame-dried flask, add 2-Fluoropyridine (2.0 equivalents).

  • Cool the mixture to 0 °C.

  • Add triflic anhydride (Tf₂O, 1.2 equivalents) dropwise and stir for 15 minutes at 0 °C.

  • Add 2-aminophenol (1.0 equivalent) in one portion.

  • Remove the ice bath and stir the reaction at room temperature for 1 hour, monitoring by TLC.

  • Quench the reaction with triethylamine (Et₃N).

  • Evaporate the solvent and purify the residue by flash column chromatography.

References

Validation & Comparative

The Alkylating Arms Race: A Comparative Guide to the Reactivity of 2-(Chloromethyl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and chemical biology, the precise modification of biomolecules is paramount. Alkylating agents, a diverse class of electrophilic compounds, serve as foundational tools for introducing alkyl groups onto nucleophilic sites within proteins, nucleic acids, and other cellular components. Among these, 2-(Chloromethyl)-1,3-benzoxazole has emerged as a reagent of significant interest, offering a unique heterocyclic scaffold that can impart desirable pharmacological properties to the target molecule. However, to harness its full potential, a thorough understanding of its reactivity in comparison to other commonly employed alkylating agents is essential.

This guide provides an in-depth, objective comparison of the reactivity of this compound with benchmark alkylating agents such as benzyl chloride, methyl iodide, and iodoacetamide. We will delve into the electronic and steric factors that govern their reactivity, present a framework for their experimental comparison, and offer insights to guide researchers in selecting the optimal tool for their specific application.

Unveiling the Contenders: A Structural Overview

At the heart of this comparison lie four key players, each with a distinct structural and electronic profile that dictates its reactivity towards nucleophiles.

  • This compound: The subject of our investigation, this molecule features a chloromethyl group attached to the 2-position of a benzoxazole ring system. The benzoxazole moiety is an electron-withdrawing heterocyclic aromatic system, which is expected to significantly influence the reactivity of the adjacent chloromethyl group.

  • Benzyl Chloride: A classic benzylic halide, it serves as a primary benchmark. The phenyl ring's ability to stabilize both a developing positive charge in an S_N1 reaction and the transition state in an S_N2 reaction makes it a versatile alkylating agent.[1][2]

  • Methyl Iodide: A simple and highly reactive S_N2 substrate. Its small size minimizes steric hindrance, and the excellent leaving group ability of iodide makes it a go-to reagent for methylation.

  • Iodoacetamide: This reagent combines the high reactivity of an alkyl iodide with a carboxamide group. It is a widely used tool for cysteine alkylation in proteomics.

The structural differences between these molecules are pivotal to understanding their reactivity profiles. The following diagram illustrates these distinctions.

Structural Comparison of Alkylating Agents cluster_0 Heteroaromatic cluster_1 Benzylic cluster_2 Simple Alkyl cluster_3 Functionalized Alkyl 2-CMBO This compound BnCl Benzyl Chloride 2-CMBO->BnCl Structural Analogue MeI Methyl Iodide IA Iodoacetamide MeI->IA Functionalized Analogue

Caption: Structural classes of the compared alkylating agents.

Theoretical Reactivity Profile: A Mechanistic Deep Dive

The reactivity of these alkylating agents in biological and synthetic systems is predominantly governed by the bimolecular nucleophilic substitution (S_N2) mechanism. The rate of an S_N2 reaction is dictated by several key factors: the nature of the leaving group, the steric accessibility of the electrophilic carbon, and the electronic properties of the substrate.

Leaving Group Ability

The facility with which the leaving group departs is a critical determinant of S_N2 reaction rates. A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure. In our comparison, iodide is an exceptional leaving group, making methyl iodide and iodoacetamide highly reactive. Chloride is a reasonably good leaving group, though less so than iodide.

Steric Hindrance

The S_N2 reaction involves a backside attack by the nucleophile on the electrophilic carbon. Bulky substituents around this carbon will impede the approach of the nucleophile, thereby slowing down the reaction.[3] Methyl iodide, with only three hydrogen atoms, presents the least steric hindrance. Benzyl chloride and this compound are primary halides and thus are also relatively unhindered. Iodoacetamide also has a sterically accessible electrophilic carbon.

The following diagram illustrates the concept of steric hindrance in an S_N2 reaction.

Steric Hindrance in SN2 Reactions cluster_0 Low Steric Hindrance cluster_1 Moderate Steric Hindrance MeI Methyl Iodide Nu_MeI Nucleophile Nu_MeI->MeI Easy Approach tBuCl tert-Butyl Chloride Nu_tBuCl Nucleophile Nu_tBuCl->tBuCl Hindered Approach

Caption: Steric hindrance affecting nucleophile approach in SN2 reactions.

Electronic Effects

This is where the most significant differences between this compound and benzyl chloride are anticipated. The rate of an S_N2 reaction is sensitive to the electrophilicity of the carbon atom undergoing attack. Electron-withdrawing groups attached to the substrate can increase the partial positive charge on the electrophilic carbon, making it more attractive to nucleophiles and accelerating the reaction.

The benzoxazole ring is a π-deficient heteroaromatic system, meaning it is electron-withdrawing. This property is expected to enhance the electrophilicity of the chloromethyl carbon in this compound, thereby increasing its reactivity in S_N2 reactions compared to benzyl chloride, where the phenyl ring is less electron-withdrawing. The amide group in iodoacetamide is also electron-withdrawing, contributing to its high reactivity.

The following diagram illustrates the inductive and resonance effects influencing the electrophilicity of the reactive carbon.

Electronic Effects on Electrophilicity Benzoxazole Benzoxazole Ring (Electron-withdrawing) Reactive_C_BO C-Cl (More δ+) Benzoxazole->Reactive_C_BO Inductive & Resonance Effect Phenyl Phenyl Ring (Less Electron-withdrawing) Reactive_C_Bn C-Cl (Less δ+) Phenyl->Reactive_C_Bn Inductive & Resonance Effect Amide Amide Group (Electron-withdrawing) Reactive_C_IA C-I (More δ+) Amide->Reactive_C_IA Inductive Effect

Caption: Electronic effects influencing the electrophilic carbon.

Comparative Reactivity: A Qualitative Assessment

Based on the theoretical principles discussed, we can establish a qualitative ranking of the expected S_N2 reactivity of these four alkylating agents.

Alkylating AgentLeaving GroupSteric HindranceElectronic EffectPredicted Relative Reactivity
Methyl Iodide Excellent (I⁻)Very LowMinimalVery High
Iodoacetamide Excellent (I⁻)LowElectron-withdrawing (Amide)Very High
This compound Good (Cl⁻)LowElectron-withdrawing (Benzoxazole)High
Benzyl Chloride Good (Cl⁻)LowLess Electron-withdrawing (Phenyl)Moderate

It is important to note that while this table provides a general trend, the actual reactivity will also depend on the specific nucleophile and reaction conditions.

Experimental Design for a Comparative Reactivity Study

To empirically validate the predicted reactivity, a competition experiment can be designed. This approach allows for the direct comparison of the reaction rates of two alkylating agents with a single nucleophile under identical conditions.

Protocol: Competition Experiment for S_N2 Reactivity
  • Reactant Preparation: Prepare equimolar solutions of this compound and benzyl chloride in a suitable polar aprotic solvent (e.g., acetone or acetonitrile).

  • Nucleophile Addition: To the mixture of alkylating agents, add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a nucleophile solution (e.g., sodium iodide in the same solvent). The limited amount of the nucleophile ensures that the alkylating agents are in competition.

  • Reaction Monitoring: Allow the reaction to proceed at a constant temperature. Monitor the progress of the reaction over time by taking aliquots and analyzing the consumption of the starting materials and the formation of the products using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Data Analysis: By quantifying the relative amounts of the unreacted starting materials and the corresponding products, the relative reactivity of the two alkylating agents can be determined. The agent that is consumed to a greater extent is the more reactive one.

The following workflow diagram outlines the key steps in this experimental design.

Workflow for Comparative Reactivity Study Start Start Prepare_Solutions Prepare Equimolar Solutions of Alkylating Agents Start->Prepare_Solutions Add_Nucleophile Add Sub-stoichiometric Nucleophile Prepare_Solutions->Add_Nucleophile Monitor_Reaction Monitor Reaction Progress (HPLC/GC) Add_Nucleophile->Monitor_Reaction Analyze_Data Analyze Relative Consumption and Product Formation Monitor_Reaction->Analyze_Data Determine_Reactivity Determine Relative Reactivity Analyze_Data->Determine_Reactivity End End Determine_Reactivity->End

Caption: Experimental workflow for comparing alkylating agent reactivity.

Conclusion and Recommendations

The reactivity of an alkylating agent is a finely tuned property governed by a combination of steric and electronic factors. Our analysis suggests that this compound is a highly reactive alkylating agent, likely surpassing the reactivity of the commonly used benzyl chloride in S_N2 reactions. This enhanced reactivity can be attributed to the electron-withdrawing nature of the benzoxazole ring system, which increases the electrophilicity of the benzylic carbon.

For researchers and drug development professionals, this implies that this compound can be a potent tool for the alkylation of a wide range of nucleophiles under mild conditions. However, its high reactivity also necessitates careful control of reaction conditions to avoid non-specific modifications.

When selecting an alkylating agent, the following considerations are recommended:

  • For rapid and efficient alkylation where high reactivity is desired, This compound , methyl iodide , and iodoacetamide are excellent choices.

  • For applications requiring a more moderate and potentially more selective alkylating agent, benzyl chloride remains a valuable option.

  • The choice between iodide and chloride as the leaving group will also influence reactivity, with iodide-containing reagents generally being more reactive.

Ultimately, the optimal choice of alkylating agent will depend on the specific requirements of the synthetic transformation or biological labeling experiment. This guide provides the fundamental principles and a practical framework to assist researchers in making an informed decision, thereby accelerating the pace of discovery in chemical and pharmaceutical sciences.

References

A Comparative Guide to the Efficacy of 2-(Chloromethyl)-1,3-Benzoxazole Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the benzoxazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. Among its numerous derivatives, those featuring a 2-(chloromethyl) substituent are of particular interest due to the reactive nature of the chloromethyl group, which can serve as a handle for further molecular elaboration or act as an electrophilic warhead to engage with nucleophilic residues within an enzyme's active site. This guide provides a comprehensive comparison of the efficacy of 2-(chloromethyl)-1,3-benzoxazole derivatives as enzyme inhibitors, with a primary focus on their activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.

The Versatile Benzoxazole Scaffold: A Foundation for Potent Enzyme Inhibition

Benzoxazole derivatives have garnered significant attention in drug discovery due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities[1][2]. Their rigid, bicyclic structure provides a robust framework for the spatial orientation of various functional groups, enabling precise interactions with biological targets. The 2-position of the benzoxazole ring is a common site for substitution, and the introduction of a chloromethyl group at this position creates a reactive electrophile that can potentially form covalent bonds with nucleophilic amino acid residues (e.g., cysteine, histidine, lysine) in the active site of an enzyme, leading to irreversible inhibition. This covalent targeting can offer advantages in terms of potency and duration of action.

VEGFR-2: A Critical Target in Cancer Therapy

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[3] In the context of cancer, tumor growth and metastasis are highly dependent on the formation of a dedicated blood supply. The binding of VEGF to VEGFR-2 initiates a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells, the building blocks of blood vessels.[4] Consequently, inhibiting the kinase activity of VEGFR-2 is a well-established strategy for anti-cancer drug development.

The VEGFR-2 Signaling Pathway

The activation of VEGFR-2 by its ligand, VEGF, triggers a complex downstream signaling cascade. This process is initiated by receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated tyrosines then serve as docking sites for various signaling proteins, leading to the activation of multiple pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell function and survival.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR2 VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Comparative Efficacy of Benzoxazole Derivatives as VEGFR-2 Inhibitors

While direct head-to-head comparative studies of this compound derivatives against other VEGFR-2 inhibitors are limited in publicly available literature, we can infer their potential efficacy by examining the inhibitory activities of various benzoxazole derivatives reported in different studies. It is crucial to acknowledge that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Compound ClassSpecific Derivative/CompoundTarget EnzymeIC50 (nM)Reference
Benzoxazole Derivative Compound 12l VEGFR-297.38[5][6]
Benzoxazole Derivative Compound 14o VEGFR-2 (protein conc.)586.3 pg/ml[7][8]
Benzoxazole Derivative Compound 14b VEGFR-2 (protein conc.)705.7 pg/ml[7][8]
Benzoxazole Derivative Compound 8d VEGFR-255.4[1]
Benzoxazole Derivative Compound 4c VEGFR-2120[9]
Known VEGFR-2 Inhibitor Sorafenib VEGFR-290[7]
Known VEGFR-2 Inhibitor Sunitinib VEGFR-280[7]
Known VEGFR-2 Inhibitor Axitinib VEGFR-20.2[7]

The data suggests that benzoxazole derivatives can exhibit potent inhibition of VEGFR-2, with some compounds showing IC50 values in the nanomolar range, comparable to or even better than the established inhibitor Sorafenib.[1] The specific contribution of the 2-(chloromethyl) group to this activity warrants further investigation through direct comparative studies. The reactive nature of this group could potentially lead to covalent inhibitors with enhanced potency and prolonged duration of action.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of the this compound scaffold and for key enzymatic and cell-based assays to evaluate VEGFR-2 inhibition.

Synthesis of this compound

This protocol describes a common method for the synthesis of the this compound core structure.

Step 1: Synthesis of this compound

A mixture of o-aminophenol and ethyl chloroacetimidate hydrochloride in ethanol is heated at reflux.[10] The reaction proceeds through a condensation and subsequent cyclization to form the benzoxazole ring.

  • Reactants: o-aminophenol, ethyl chloroacetimidate hydrochloride, ethanol.

  • Procedure:

    • Combine o-aminophenol (1.0 eq) and ethyl chloroacetimidate hydrochloride (1.5 eq) in absolute ethanol.

    • Heat the mixture to reflux and maintain for 18 hours.

    • Cool the reaction mixture to room temperature and filter to remove any solid byproducts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis_Workflow Reactants o-aminophenol + ethyl chloroacetimidate HCl Reflux Reflux in Ethanol (18 hours) Reactants->Reflux Workup Cool, Filter, Concentrate Reflux->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

In Vitro VEGFR-2 Kinase Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

  • Principle: The assay quantifies the phosphorylation of a generic tyrosine kinase substrate by the recombinant VEGFR-2 enzyme in the presence of ATP. A decrease in substrate phosphorylation indicates inhibition of the kinase.

  • Materials:

    • Recombinant human VEGFR-2 kinase domain

    • Kinase assay buffer

    • ATP

    • Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

    • Test compounds (this compound derivatives and reference inhibitors)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 96-well white microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase assay buffer.

    • In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

    • Measure the luminescence using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.[3][11]

Cell-Based VEGFR-2 Phosphorylation Assay

This assay measures the inhibition of VEGFR-2 autophosphorylation in a cellular context.

  • Principle: Endothelial cells (e.g., HUVECs) are treated with the test compound and then stimulated with VEGF to induce VEGFR-2 phosphorylation. The level of phosphorylated VEGFR-2 is then quantified, typically by Western blotting or ELISA.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Cell culture medium and supplements

    • VEGF-A

    • Test compounds

    • Lysis buffer with protease and phosphatase inhibitors

    • Antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, and a loading control (e.g., anti-GAPDH)

    • SDS-PAGE and Western blotting reagents

  • Procedure:

    • Seed HUVECs in culture plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with the primary antibodies against phospho-VEGFR-2 and total VEGFR-2.

    • Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

    • Quantify the band intensities and normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal.[12][13]

Experimental_Workflow cluster_biochemical In Vitro Kinase Assay cluster_cellular Cell-Based Phosphorylation Assay b1 Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) b2 Incubate b1->b2 b3 Detect Signal (Luminescence) b2->b3 b4 Calculate IC50 b3->b4 c1 Cell Culture & Treatment (HUVECs + Inhibitor + VEGF) c2 Cell Lysis c1->c2 c3 Western Blot (p-VEGFR2, Total VEGFR2) c2->c3 c4 Quantify Inhibition c3->c4

Caption: Experimental workflows for in vitro and cell-based VEGFR-2 inhibition assays.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for this compound derivatives is still emerging, general trends for benzoxazole-based enzyme inhibitors can be noted. The nature and position of substituents on the benzoxazole ring and on any appended moieties can significantly influence potency and selectivity.[14][15][16] For VEGFR-2 inhibitors, moieties that can form hydrogen bonds with the hinge region of the kinase domain are often crucial for high-affinity binding. The 2-(chloromethyl) group offers a unique opportunity for covalent modification, which could lead to a distinct SAR profile compared to non-covalent inhibitors. Future studies should systematically explore modifications of the benzoxazole core and the groups attached to it to elucidate the key structural features required for potent and selective enzyme inhibition.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds for the development of novel enzyme inhibitors. Their potential to act as covalent inhibitors, particularly against targets like VEGFR-2, makes them an attractive area for further research. The available data on broader classes of benzoxazole derivatives suggests that high potency can be achieved with this scaffold.

Future efforts should focus on the systematic synthesis and evaluation of a library of this compound derivatives to establish a clear structure-activity relationship. Direct comparative studies against known inhibitors are essential to accurately gauge their therapeutic potential. Furthermore, investigating their activity against a panel of kinases will be crucial to determine their selectivity profile. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations, paving the way for the potential discovery of new and effective therapeutic agents.

References

The Isomeric Advantage: A Comparative Analysis of the Biological Activity of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzoxazole scaffold stands out as a privileged structure, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1] The therapeutic potential of these molecules is not merely dictated by the presence of the benzoxazole core, but is exquisitely sensitive to the substitution pattern on the fused ring system. This guide provides an in-depth comparative analysis of the biological activities of benzoxazole isomers, with a focus on how the positional variation of substituents influences their anticancer, antimicrobial, and anti-inflammatory properties. By delving into the structure-activity relationships (SAR) and providing supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to rationally design more potent and selective therapeutic agents.

The Decisive Role of Substituent Positioning: A Comparative Overview

The biological profile of a substituted benzoxazole is profoundly influenced by the location of the substituent on the benzene ring. The electronic and steric properties of a functional group at one position can lead to a dramatically different pharmacological outcome compared to the same group at another position. This phenomenon, known as positional isomerism, is a critical consideration in drug design. In many cases, it has been observed that substituents at positions 2 and 5 of the benzoxazole ring are particularly important for biological activity.[2]

Anticancer Activity: A Tale of Positional Selectivity

Benzoxazole derivatives have emerged as a promising class of anticancer agents, exerting their effects through various mechanisms, including the inhibition of key enzymes like VEGFR-2 and the induction of apoptosis.[1][3] The position of substituents on the benzoxazole scaffold plays a pivotal role in determining their cytotoxic potency and selectivity against different cancer cell lines.[3]

Aryl groups at the 2-position are frequently associated with potent anticancer activity.[3] Furthermore, the introduction of substituents at the 5-position, such as halogens or methyl groups, can significantly modulate this activity.[3] For instance, a study on piperidinyl-based benzoxazole derivatives as dual VEGFR-2 and c-Met kinase inhibitors revealed that the nature and position of substituents on a phenyl ring attached to the core structure significantly impacted their inhibitory action and cytotoxicity.[4]

dot

cluster_workflow Anticancer Activity Evaluation Workflow A Cancer Cell Seeding (e.g., in 96-well plates) B Treatment with Benzoxazole Isomers (various concentrations) A->B C Incubation (e.g., 24-72 hours) B->C D Cell Viability Assay (e.g., MTT Assay) C->D E Data Analysis (Calculation of IC50 values) D->E

Caption: A generalized workflow for the in vitro evaluation of the anticancer activity of benzoxazole isomers.

Table 1: Comparative Anticancer Activity of Substituted Benzoxazole Isomers

Compound/IsomerSubstituent(s)Cancer Cell LineIC50 (µM)Reference
Compound 11b p-fluorophenyl at position 2MCF-7 (Breast)4.30[4]
Compound 11a phenyl at position 2MCF-7 (Breast)6.25[4]
Compound 5g p-methoxyphenyl at position 2MCF-7 (Breast)30.35[4]
Compound 5h p-fluoro-m-chlorophenyl at position 2MCF-7 (Breast)27.85[4]

This table presents a selection of data to illustrate the impact of substitution on anticancer activity. Direct comparative data for a wide range of positional isomers is limited in the public domain.

The data suggests that even subtle changes in the substitution pattern on the 2-aryl moiety can lead to significant differences in anticancer potency. For example, the presence of a para-fluoro group in compound 11b results in higher potency against MCF-7 cells compared to the unsubstituted phenyl analog 11a .[4]

Antimicrobial Activity: The Influence of Isomerism on Pathogen Inhibition

Benzoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[5] The position of substituents on the benzoxazole ring is a key determinant of their antimicrobial efficacy and spectrum.

For instance, studies on antibacterial molecules have shown that positional isomerism (ortho, meta, and para isomers) can strongly influence antibacterial activity and toxicity.[6] While not specific to benzoxazoles, this principle of isoamphipathicity highlights the importance of the spatial arrangement of functional groups in dictating selective interactions with bacterial membranes over mammalian cells.[6][7] In the context of benzoxazoles, it has been noted that the presence of electron-withdrawing groups, such as nitro groups, can enhance antimicrobial effects.[8] The position of such groups is critical; for example, a comparative study of nitro-substituted benzoxazoles would likely reveal significant differences in activity between the 5-nitro, 6-nitro, and 7-nitro isomers.

dot

cluster_workflow Antimicrobial Activity Screening Workflow A Preparation of Microbial Inoculum B Agar Plate Inoculation A->B C Application of Benzoxazole Isomers (e.g., on filter paper discs) B->C D Incubation C->D E Measurement of Zone of Inhibition D->E

Caption: A typical workflow for assessing the antimicrobial activity of benzoxazole isomers using the agar diffusion method.

Table 2: Comparative Antimicrobial Activity of Substituted Benzoxazole Isomers

Compound/IsomerSubstituent(s)MicroorganismMIC (µg/mL)Reference
IAM-1ortho-isomerS. aureus1-8[6]
IAM-2meta-isomerS. aureus1-8[6]
IAM-3para-isomerS. aureus1-8[6]
IAM-1E. coli1-16[6]
IAM-2E. coli1-16[6]
IAM-3E. coli1-16[6]

This table is illustrative of how positional isomerism can be compared. The data is from a study on isoamphipathic molecules, not specifically benzoxazoles, but demonstrates the principle. MIC values for specific benzoxazole positional isomers are often presented in individual studies but are not always directly comparative.

Anti-inflammatory Activity: Positional Effects on Inflammation Modulation

Chronic inflammation is a hallmark of numerous diseases, and benzoxazole derivatives have shown promise as anti-inflammatory agents.[9] The mechanism of action often involves the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenase (COX).[10] The position of substituents on the benzoxazole core can influence their ability to interact with these targets and thus their overall anti-inflammatory potency.

For example, a series of 2-substituted benzoxazole derivatives were synthesized and evaluated for their anti-inflammatory activity, with several compounds exhibiting potent effects.[10] While this study focused on substitutions at the 2-position, it underscores the importance of this position for activity. A comparative study of, for instance, 5- and 6-acyl-substituted 2-oxo-3H-benzoxazoles could reveal significant differences in their anti-inflammatory profiles.

dot

cluster_pathway Simplified COX-2 Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Benzoxazole Benzoxazole Isomer Benzoxazole->COX2 Inhibition

Caption: A simplified diagram showing the inhibition of the COX-2 enzyme by benzoxazole isomers as a mechanism for their anti-inflammatory activity.

Table 3: Comparative Anti-inflammatory Activity of Substituted Benzoxazole Isomers

Compound/IsomerSubstituent(s)AssayActivity MetricReference
Compound 3c Benzoxazolone derivativeIL-6 inhibitionIC50 = 10.14 µM[11]
Compound 3d Benzoxazolone derivativeIL-6 inhibitionIC50 = 5.43 µM[11]
Compound 3g Benzoxazolone derivativeIL-6 inhibitionIC50 = 5.09 µM[11]

This table showcases the anti-inflammatory activity of different benzoxazolone derivatives. A direct comparison of positional isomers would require a dedicated study where, for example, the same substituent is placed at different positions on the benzoxazolone ring.

Experimental Protocols

To facilitate further research and validation, detailed, step-by-step methodologies for key experiments are provided below.

Synthesis of 2-Substituted Benzoxazole Derivatives

This protocol describes a general method for the synthesis of 2-substituted benzoxazoles from o-aminophenol and a carboxylic acid.

Materials:

  • o-aminophenol

  • Substituted benzoic acid (or other carboxylic acid)

  • Polyphosphoric acid (PPA)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Crushed ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine o-aminophenol (1 equivalent) and the desired carboxylic acid (1 equivalent).

  • Carefully add polyphosphoric acid to the flask with stirring.

  • Heat the reaction mixture at an elevated temperature (e.g., 150-200 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzoxazole.

MTT Assay for Anticancer Activity

This colorimetric assay is widely used to assess cell viability and the cytotoxic effects of compounds.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Benzoxazole isomer stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the benzoxazole isomers in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 24-72 hours at 37 °C in a humidified incubator with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Agar Diffusion Method for Antimicrobial Activity

This method is used to determine the antimicrobial susceptibility of the synthesized compounds.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile petri dishes

  • Sterile filter paper discs

  • Benzoxazole isomer stock solutions (in a suitable solvent)

  • Standard antibiotic or antifungal drug (positive control)

  • Solvent (negative control)

  • Sterile swabs

Procedure:

  • Prepare the agar plates and allow them to solidify.

  • Inoculate the surface of the agar plates uniformly with a standardized suspension of the test microorganism using a sterile swab.

  • Impregnate sterile filter paper discs with known concentrations of the benzoxazole isomers.

  • Place the impregnated discs, along with positive and negative control discs, on the surface of the inoculated agar plates.

  • Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 25-30 °C for 48-72 hours for fungi).

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Conclusion and Future Directions

The biological activity of benzoxazole derivatives is intricately linked to the substitution pattern on the heterocyclic core. Positional isomerism plays a crucial role in defining the therapeutic potential of these compounds, with subtle changes in substituent location leading to significant variations in anticancer, antimicrobial, and anti-inflammatory activities. The evidence strongly suggests that the 2- and 5-positions are key sites for modification to enhance biological efficacy.

While this guide provides a comparative overview based on available data, there is a clear need for more systematic studies that directly compare the biological activities of a wide range of positional isomers of substituted benzoxazoles. Such research would provide a more comprehensive understanding of the structure-activity relationships and enable the rational design of next-generation benzoxazole-based therapeutics with improved potency and selectivity. The experimental protocols provided herein offer a foundation for researchers to undertake these critical investigations.

References

Comparative Analysis of Fluorescent Probes Derived from 2-(Chloromethyl)-1,3-benzoxazole: A Guide for Cellular Imaging and Sensing

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of molecular biology and drug development, fluorescent probes are indispensable tools for visualizing and quantifying biological events in real-time.[1] The choice of fluorophore is critical, dictating the sensitivity, specificity, and clarity of experimental outcomes. While classic dyes have been workhorses for decades, there is a continuous drive to develop probes with superior photophysical properties and functionalities.[2] This guide provides an in-depth comparative study of a promising class of fluorophores: those derived from the 2-(chloromethyl)-1,3-benzoxazole scaffold. We will explore their performance against established alternatives, detail the rationale behind their application, and provide validated experimental protocols for their use.

The Benzoxazole Core: A Privileged Scaffold in Fluorophore Design

The benzoxazole ring system is a heterocyclic motif that has gained significant attention in probe development.[3] Its rigid, planar structure is advantageous as it minimizes non-radiative decay pathways, a common cause of fluorescence quenching.[4] This often translates to higher fluorescence quantum yields. Furthermore, the 2-(chloromethyl) substituent serves as a versatile synthetic handle—a reactive electrophilic site that allows for straightforward conjugation to a wide variety of nucleophilic recognition moieties (e.g., thiols, amines, phenols). This modularity enables the rational design of probes for a diverse array of specific analytes, from metal ions to biothiols.[5][6]

Many benzoxazole derivatives exhibit sensitivity to their local environment, meaning their fluorescence properties can change in response to factors like solvent polarity, making them excellent candidates for probing cellular microenvironments such as lipid droplets or membranes.[3]

Performance Benchmark: Benzoxazole Probes vs. The Field

A probe's utility is measured by key performance indicators like quantum yield (brightness), Stokes shift (separation of excitation and emission wavelengths), and photostability.[3] To provide a practical comparison, we will evaluate a representative benzoxazole-based probe designed for the detection of biothiols, such as cysteine (Cys), against other widely-used fluorescent probe families. Aberrant cysteine levels are linked to various diseases, making its detection a crucial area of research.[7]

Table 1: Comparative Performance of Fluorescent Probes for Cysteine Detection

Probe FamilyTypical Quantum Yield (Φ)Typical Stokes Shift (nm)Limit of Detection (LOD)Key AdvantagesKey Limitations
Benzoxazole-based 0.3 - 0.680 - 120 nm1 - 2 µM[7]Large Stokes shift, high environmental sensitivity, facile synthesis.[3]Moderate quantum yield compared to brightest dyes.
Coumarin-based 0.4 - 0.940 - 80 nm~2 µMHigh quantum yield, good photostability.Smaller Stokes shift can lead to signal overlap.
BODIPY-based 0.7 - 1.020 - 50 nm~0.5 µMVery high quantum yield, sharp emission spectra, photostable.Small Stokes shift, sometimes sensitive to polarity.
Rhodamine-based 0.3 - 0.920 - 40 nm~1 µMHigh quantum yield, excellent photostability, long-wavelength emission.Small Stokes shift, potential for aggregation-caused quenching.

Note: The values presented are typical ranges synthesized from the literature and can vary significantly based on the specific molecular structure and experimental conditions.

This comparison highlights that while probes like BODIPY may offer superior brightness, benzoxazole-derived probes provide a compelling balance of properties, most notably a large Stokes shift which is critical for minimizing spectral crosstalk in multicolor imaging experiments.

Experimental Protocols: A Self-Validating System

Trustworthy data comes from robust and well-understood protocols. Here, we detail the synthesis and application of a benzoxazole-based probe, explaining the causality behind each step.

Protocol 1: Synthesis of a Benzoxazole-Acrylate Probe for Biothiol Detection

This protocol describes a common strategy where an acrylate group, attached to the benzoxazole fluorophore, acts as a recognition site. The thiol group of cysteine reacts with the acrylate via a Michael addition, disrupting the internal charge transfer (ICT) quenching mechanism and "turning on" fluorescence.

Synthesis_Workflow cluster_reactants Step 1: Fluorophore Synthesis cluster_reaction1 Condensation cluster_intermediate Intermediate cluster_reactants2 Step 2: Functionalization cluster_reaction2 Esterification cluster_product Final Product A 2-Amino-4-nitrophenol C Reflux in Ethanol A->C B 2-Hydroxy-5-nitrobenzaldehyde B->C D Hydroxy-nitro-benzoxazole C->D Crude Product F DCM, Triethylamine, 0°C to RT D->F E Acryloyl Chloride E->F G Purification (Column Chromatography) F->G Crude Probe H Benzoxazole-Acrylate Probe G->H

Caption: Synthetic workflow for a benzoxazole-based biothiol probe.

Experimental Causality:

  • Step 1 (Condensation): The reaction between an o-aminophenol and an aldehyde is a classic and efficient method for constructing the benzoxazole ring. Ethanol is a suitable solvent that facilitates the dissolution of reactants and the removal of the water byproduct.

  • Step 2 (Esterification): The hydroxyl group on the benzoxazole core is reacted with acryloyl chloride to install the cysteine-reactive Michael acceptor. Dichloromethane (DCM) is used as an inert solvent. Triethylamine is a non-nucleophilic base added to neutralize the HCl generated during the reaction, preventing unwanted side reactions. The reaction is started at 0°C to control the initial exothermic reaction.

  • Purification: Column chromatography is a standard and necessary final step to separate the desired product from unreacted starting materials and byproducts, ensuring the probe's purity and reliable performance.

Protocol 2: In Vitro Characterization and Cellular Imaging

This workflow outlines the validation of the probe's response to cysteine and its application in living cells.

In_Vitro_Workflow cluster_prep Preparation cluster_invitro In Vitro Assay cluster_incell Cellular Imaging A Prepare Probe Stock (1 mM in DMSO) D Add Probe (5 µM final) to PBS A->D B Prepare Cysteine Stocks in PBS (pH 7.4) E Add Cysteine (0-100 µM) B->E C Culture Cells (e.g., HeLa) to ~70% Confluency H Incubate Cells with Probe (5 µM) for 30 min C->H D->E F Incubate 15 min at 37°C E->F G Measure Fluorescence (Spectrofluorometer) F->G I Wash with PBS H->I J Image with Confocal Microscope I->J

Caption: Workflow for probe validation and live-cell imaging.

Experimental Causality:

  • Buffer System: Phosphate-buffered saline (PBS) at pH 7.4 is used to mimic physiological conditions, ensuring the observed fluorescence response is relevant to a biological context.

  • Probe Concentration: A low micromolar concentration (e.g., 5 µM) is typically used to minimize potential cytotoxicity and background signal.[8]

  • Incubation: Incubating at 37°C simulates the physiological temperature for mammalian cells. A short incubation time (15-30 min) is characteristic of a rapid probe response.[7]

  • Washing Step: Washing cells with fresh PBS after probe incubation is crucial to remove unbound probe molecules, thereby reducing background fluorescence and improving the signal-to-noise ratio for imaging.

The "Turn-On" Sensing Mechanism

The probe designed in Protocol 1 operates on an efficient "turn-on" mechanism, which is highly desirable for sensitive detection.

Sensing_Mechanism Probe_Off Probe: Low Fluorescence Benzoxazole-Acrylate Probe_On Probe-Adduct: High Fluorescence Benzoxazole-S-Cys Probe_Off:f1->Probe_On:f1 Michael Addition (ICT Disruption) Analyte Cysteine (Biothiol) Analyte->Probe_Off:f1

Caption: "Turn-on" fluorescence mechanism via Michael addition.

Initially, the electron-withdrawing acrylate group quenches the fluorescence of the benzoxazole core through an intramolecular charge transfer (ICT) process. When a biothiol like cysteine attacks the acrylate, the conjugate addition reaction disrupts this ICT pathway. This chemical transformation restores the inherent fluorescence of the benzoxazole fluorophore, leading to a significant increase in emission intensity.

Conclusion and Future Directions

Probes derived from this compound offer a robust and versatile platform for developing targeted fluorescent sensors. Their favorable photophysical properties, particularly their large Stokes shifts and environmental sensitivity, combined with their straightforward synthesis, make them a highly competitive alternative to other classes of fluorophores.[3][9] While they may not always possess the absolute highest quantum yields, their overall balanced performance profile makes them exceptionally well-suited for complex biological imaging applications. Future innovations will likely focus on tuning their emission wavelengths further into the near-infrared (NIR) region for deeper tissue penetration and developing multi-analyte responsive probes based on this privileged scaffold.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2-(Chloromethyl)-1,3-Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth exploration of the 2-(chloromethyl)-1,3-benzoxazole scaffold, a privileged heterocyclic system in modern medicinal chemistry. This guide moves beyond a simple recitation of facts to provide a causal analysis of why certain structural modifications lead to potent biological activity. As drug discovery pipelines face mounting pressure to produce novel candidates, understanding the nuanced structure-activity relationships of versatile scaffolds like benzoxazoles is paramount. These compounds have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] The focus of this guide is the 2-(chloromethyl) subset, where the reactive chloromethyl group serves as a linchpin for generating vast chemical diversity, enabling detailed SAR exploration.

Our objective is to dissect the key structural features that govern the biological efficacy of these derivatives, supported by comparative experimental data and validated protocols. We will examine how substitutions on the core benzoxazole ring and, more critically, the diverse functionalities introduced at the C2-methylene bridge, dictate the potency and selectivity of these molecules against various biological targets.

The Chemical Foundation: Core Structure & Synthetic Strategy

The power of the this compound scaffold lies in its synthetic tractability and inherent reactivity. The core structure consists of a benzene ring fused to an oxazole ring. The critical feature for SAR studies is the chloromethyl group at the 2-position, which acts as a potent electrophile. This allows for facile nucleophilic substitution, making it an ideal anchor point for introducing a wide array of chemical moieties to probe interactions with biological targets.

Synthesis_Workflow start o-Aminophenol + Chloroacetic Acid intermediate This compound (Electrophile) start->intermediate Ring Condensation final_product Diverse Library of C2-Substituted Benzoxazole Derivatives intermediate->final_product Nucleophilic Substitution nucleophiles Nucleophile Library (Nu-H) (e.g., R-NH₂, R-SH, R-OH) nucleophiles->final_product screening Biological Screening (Antimicrobial, Anticancer, etc.) final_product->screening

References

Navigating Resistance: A Comparative Guide to Cross-Resistance Patterns of 2-(Chloromethyl)-1,3-benzoxazole-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the cross-resistance patterns observed in cancer cells to 2-(Chloromethyl)-1,3-benzoxazole-based drugs. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding of the mechanisms of action and resistance, offering a framework for predicting and evaluating cross-resistance to other chemotherapeutic agents. We will delve into the molecular underpinnings of resistance, provide detailed protocols for assessing these patterns experimentally, and present data from related drug classes to inform future research and development.

Introduction: The Therapeutic Potential and Challenge of this compound Derivatives

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including potent anticancer effects.[1][2] The this compound series, in particular, has emerged as a promising class of cytotoxic agents. Their mechanism of action is primarily attributed to their function as alkylating-like agents. The electron-withdrawing benzoxazole ring system activates the chloromethyl group, rendering it susceptible to nucleophilic attack by biological macromolecules, most notably DNA. This leads to the formation of covalent adducts with DNA bases, triggering cell cycle arrest and apoptosis.[3]

However, as with many effective chemotherapeutics, the development of drug resistance is a major clinical obstacle.[3] Cancer cells can acquire resistance not only to the primary drug but also to a range of other, often structurally and mechanistically unrelated, compounds—a phenomenon known as cross-resistance. Understanding the patterns and molecular basis of cross-resistance is critical for designing effective second-line therapies and developing novel agents that can circumvent these resistance mechanisms.

While specific cross-resistance studies on cell lines made resistant to this compound derivatives are not yet prevalent in the literature, their classification as DNA alkylating agents allows us to predict and understand potential cross-resistance profiles by examining the well-established mechanisms of resistance to classical alkylating drugs.[3][4]

Predicted Cross-Resistance Patterns and Underlying Mechanisms

Resistance to alkylating agents is multifactorial and can be broadly categorized into pre-target, on-target, and post-target mechanisms.[3] These mechanisms form the basis for predicting cross-resistance between this compound-based drugs and other chemotherapeutics.

Pre-Target Resistance: Limiting Drug-DNA Interaction

This category of resistance involves mechanisms that prevent the drug from reaching and binding to its DNA target.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), is a common mechanism of multidrug resistance (MDR).[5] These transporters actively pump a wide range of xenobiotics, including many anticancer drugs, out of the cell, reducing their intracellular concentration and cytotoxicity. While direct evidence for 2-(chloromethyl)benzoxazoles as P-gp substrates is limited, cells selected for resistance to classical P-gp substrates like doxorubicin or paclitaxel may exhibit cross-resistance to these benzoxazole derivatives if they are also recognized by the transporter.[5] Conversely, cells made resistant to a 2-(chloromethyl)benzoxazole derivative could potentially upregulate P-gp, leading to cross-resistance to other P-gp substrates.

  • Enhanced Drug Detoxification: The glutathione-S-transferase (GST) system plays a crucial role in detoxifying electrophilic compounds, including alkylating agents.[3][6] Overexpression of GSTs can lead to the conjugation of the drug with glutathione (GSH), forming a less reactive and more easily excretable compound.[6] This is a well-documented mechanism of resistance to drugs like chlorambucil and melphalan.[6] Therefore, it is highly probable that cancer cells with elevated GST activity will exhibit cross-resistance to this compound-based drugs.

On-Target Resistance: Enhanced DNA Repair

Since the primary target of these agents is DNA, cellular pathways that repair DNA damage are a major source of resistance.

  • Base Excision Repair (BER): The BER pathway is responsible for repairing single-base DNA lesions, including those induced by alkylating agents.[2] Key enzymes in this pathway, such as Poly(ADP-ribose)polymerase (PARP), are activated by DNA strand breaks.[2] Upregulation of the BER pathway can efficiently remove the DNA adducts formed by this compound derivatives, thus conferring resistance. This would likely lead to cross-resistance with other methylating agents and platinum-based drugs that also induce lesions repaired by BER.

  • O⁶-methylguanine-DNA methyltransferase (MGMT): This DNA repair protein specifically removes alkyl groups from the O⁶ position of guanine.[2][7] Elevated MGMT levels are a known mechanism of resistance to nitrosoureas and temozolomide.[2] While the precise nature of the DNA adducts formed by 2-(chloromethyl)benzoxazoles needs further characterization, if O⁶-guanine alkylation is a significant cytotoxic lesion, then cells overexpressing MGMT would be expected to show resistance.

Post-Target Resistance: Tolerance to DNA Damage

Even if the drug reaches its target and forms DNA adducts, resistance can still occur if the cell tolerates the damage and evades apoptosis.

  • Altered Apoptotic Signaling: Apoptosis is the primary mode of cell death induced by DNA damaging agents. Mutations or altered expression of key proteins in the apoptotic cascade can lead to broad drug resistance. For example, loss of p53 function or overexpression of anti-apoptotic proteins like Bcl-2 can make cells resistant to a wide range of stimuli, including chemotherapy.[8] Therefore, cells with defects in their apoptotic machinery are likely to be cross-resistant to this compound derivatives and many other anticancer drugs, irrespective of their primary mechanism of action.

Below is a diagram illustrating the key signaling pathways implicated in resistance to alkylating-like agents.

Alkylating_Agent_Resistance_Pathways Figure 1: Key Signaling Pathways in Resistance to Alkylating-Like Agents cluster_pre_target Pre-Target Resistance cluster_on_target On-Target Resistance cluster_post_target Post-Target Resistance Drug This compound Efflux Increased Efflux (e.g., P-gp/ABCB1) Drug->Efflux Pumped out Detox Enhanced Detoxification (e.g., GST/GSH System) Drug->Detox Inactivated DNA_Damage DNA Adduct Formation Drug->DNA_Damage Causes BER Base Excision Repair (e.g., PARP-1) DNA_Damage->BER Repaired MGMT O6-Alkylguanine- DNA Alkyltransferase DNA_Damage->MGMT Repaired Apoptosis_Signal Apoptotic Signal DNA_Damage->Apoptosis_Signal Triggers Bcl2 Upregulated Bcl-2 (Anti-apoptotic) Apoptosis_Signal->Bcl2 Inhibited p53 Mutated/Inactive p53 Apoptosis_Signal->p53 Blocked Apoptosis Apoptosis Apoptosis_Signal->Apoptosis Bcl2->Apoptosis p53->Apoptosis

Caption: Key Signaling Pathways in Resistance to Alkylating-Like Agents.

Comparative Performance and Experimental Data

While direct comparative data for this compound-resistant cell lines is scarce, extensive research on other alkylating agents provides a valuable reference point. The following table summarizes typical cross-resistance patterns observed in cell lines selected for resistance to classical alkylating agents. This data can be used to hypothesize the likely cross-resistance profile of cells that might become resistant to this compound-based drugs.

Resistant Cell LineSelecting AgentCross-Resistance Observed To:Likely Mechanism(s)Reference(s)
Raji/HN2Nitrogen Mustard4-hydroxyperoxycyclophosphamideIncreased DNA repair, altered drug transport[9]
Raji/BCNUBCNUMelphalan, CisplatinIncreased MGMT activity, enhanced DNA repair[9]
SCC-25/CPCisplatinMelphalan, 4-hydroxyperoxycyclophosphamide, Mitomycin C, Adriamycin, VincristineEnhanced DNA repair, increased GSH levels, altered drug accumulation[9]
MCF-7 AdrDoxorubicin (Adriamycin)Chlorambucil, Melphalan, BCNUIncreased GST activity, P-gp overexpression[6]

This table is illustrative and compiles findings from different studies. The degree of cross-resistance can vary significantly between cell lines.

These findings highlight that cross-resistance is not always predictable and can be broad. For instance, the SCC-25/CP line, selected with cisplatin, shows resistance across multiple drug classes, indicating the activation of several resistance mechanisms.[9] This underscores the importance of experimentally determining the cross-resistance profile for any new drug candidate, including those from the this compound family.

Experimental Protocols for Assessing Cross-Resistance

To empirically determine the cross-resistance patterns of this compound-based drugs, a systematic experimental approach is required. This involves generating a drug-resistant cell line and then characterizing its sensitivity to a panel of other anticancer agents.

Generation of a Drug-Resistant Cell Line

The standard method for developing a drug-resistant cell line is through continuous exposure to escalating concentrations of the drug of interest.[10][11]

Protocol:

  • Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of the this compound compound on the parental cancer cell line (e.g., MCF-7, A549) using an MTT assay.

  • Initial Exposure: Culture the parental cells in a medium containing the drug at a concentration equal to its IC50.

  • Monitoring and Recovery: Monitor the cells for signs of cytotoxicity. A significant portion of the cells will die. Allow the surviving cells to recover and repopulate the culture vessel.

  • Dose Escalation: Once the cells are growing steadily in the presence of the drug, subculture them and increase the drug concentration by 1.5- to 2-fold.[10]

  • Iterative Process: Repeat steps 3 and 4 for several months. The cells that can proliferate in the presence of progressively higher drug concentrations are selected.

  • Characterization: Periodically, perform an MTT assay to determine the new IC50 of the cell population. A significant increase in the IC50 value compared to the parental line indicates the development of resistance.[11]

  • Clonal Selection: Once a stable resistant population is established, single-cell cloning can be performed to ensure a homogenous resistant cell line.

The following diagram outlines the workflow for developing a drug-resistant cell line.

Resistant_Cell_Line_Development Figure 2: Workflow for Developing a Drug-Resistant Cell Line start Parental Cell Line ic50_det Determine Initial IC50 (MTT Assay) start->ic50_det culture Culture cells with drug (at IC50 concentration) ic50_det->culture monitor Monitor for cell death and recovery of survivors culture->monitor escalate Increase drug concentration (1.5x - 2x) monitor->escalate re_culture Culture until stable growth escalate->re_culture check_ic50 Re-determine IC50 re_culture->check_ic50 is_resistant Resistance Confirmed? check_ic50->is_resistant is_resistant->escalate No end Stable Resistant Cell Line is_resistant->end Yes

Caption: Workflow for Developing a Drug-Resistant Cell Line.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12] It is used to determine the IC50 values of various drugs on the parental and resistant cell lines.

Protocol:

  • Cell Seeding: Seed the parental and resistant cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow the cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the test compounds (the 2-(chloromethyl)benzoxazole derivative and a panel of other anticancer drugs). Remove the old medium from the wells and add 100 µL of medium containing the various drug concentrations. Include untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution.[12] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis. The resistance factor (RF) can be calculated as IC50 (resistant line) / IC50 (parental line).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the extent of apoptosis induced by drug treatment.[14][15][16] It helps to determine if resistance is due to a failure to undergo apoptosis.

Protocol:

  • Cell Treatment: Seed parental and resistant cells in 6-well plates and treat them with the this compound derivative at concentrations around their respective IC50 values for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[15]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[14]

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[14][17]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately by flow cytometry.[14]

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for Resistance-Associated Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins that may be involved in the resistance phenotype, such as P-glycoprotein (P-gp) or key DNA repair enzymes.[18][19]

Protocol:

  • Protein Extraction: Lyse the parental and resistant cells in RIPA buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-P-gp, anti-MGMT, anti-PARP-1) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[20]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to compare expression levels between the parental and resistant cell lines.

Conclusion and Future Directions

The this compound class of compounds holds significant promise as anticancer agents due to their DNA alkylating activity. However, the potential for acquired resistance and cross-resistance to other chemotherapeutics necessitates a thorough understanding of the underlying molecular mechanisms. Based on their mechanism of action, it is predicted that resistance will primarily involve increased drug efflux, enhanced DNA repair, and defects in apoptotic signaling pathways. These mechanisms are likely to confer cross-resistance to other alkylating agents, platinum-based drugs, and potentially to a broader range of compounds if multidrug resistance transporters like P-glycoprotein are upregulated.

The experimental protocols provided in this guide offer a robust framework for systematically investigating these cross-resistance patterns. By generating resistant cell lines and employing a suite of cell and molecular biology techniques, researchers can elucidate the specific resistance profile of these promising benzoxazole derivatives. This knowledge is indispensable for the rational design of combination therapies, the development of next-generation compounds that can overcome resistance, and ultimately, for the successful clinical translation of this important class of anticancer drugs. Future studies should focus on generating and characterizing cell lines with acquired resistance to lead this compound compounds to validate these predicted patterns and uncover potentially novel mechanisms of resistance.

References

A Comparative Guide to the Synthesis of 2-Substituted Benzoxazoles: A Benchmarking Analysis of Convergent vs. Divergent Strategies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the benzoxazole scaffold remains a cornerstone of innovation. Its derivatives are integral to a multitude of pharmacologically active agents and functional materials. The strategic introduction of substituents at the 2-position of the benzoxazole ring is a critical step in tuning the physicochemical and biological properties of these molecules. This guide provides an in-depth technical comparison of the two primary synthetic paradigms for accessing 2-substituted benzoxazoles: the classical convergent synthesis from 2-aminophenol and various electrophilic partners, and a divergent approach utilizing the post-functionalization of a pre-formed benzoxazole precursor, exemplified by 2-(chloromethyl)-1,3-benzoxazole.

This analysis is tailored for researchers, scientists, and drug development professionals, offering objective, data-supported insights to inform synthetic planning and methodological selection.

At a Glance: Convergent vs. Divergent Approaches

FeatureConvergent Synthesis (from 2-Aminophenol)Divergent Synthesis (from this compound)
Overall Strategy One-pot or two-step condensation and cyclization.Multi-step: synthesis of the precursor followed by nucleophilic substitution.
Versatility High; a wide array of aldehydes, carboxylic acids, and their derivatives can be used.Moderate; dependent on the availability and reactivity of nucleophiles.
Atom Economy Generally high, especially in one-pot protocols.Lower, due to the introduction and subsequent displacement of a leaving group.
Typical Yields Often high to excellent (>80-95%).[1][2]Generally moderate to good, but can be variable.
Reaction Conditions Varies from mild to harsh, often requiring catalysts or high temperatures.[3][4]Typically mild to moderate conditions for the substitution step.
Precursor Availability 2-Aminophenols and a vast library of electrophiles are commercially available.This compound is less common and often requires separate synthesis.

The Dominant Paradigm: Convergent Synthesis from 2-Aminophenol

The most prevalent and extensively documented route to 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a suitable one-carbon electrophile, which undergoes subsequent intramolecular cyclization and dehydration. This convergent approach is favored for its efficiency and the broad availability of starting materials.

Mechanistic Rationale

The underlying mechanism involves the initial formation of a Schiff base or an amide intermediate, followed by a rate-determining cyclization and subsequent dehydration to yield the aromatic benzoxazole ring. The choice of catalyst and reaction conditions is critical to facilitate the dehydration step and drive the reaction to completion.

cluster_convergent Convergent Synthesis Pathway 2-Aminophenol 2-Aminophenol Intermediate Schiff Base or Amide Intermediate 2-Aminophenol->Intermediate Condensation Electrophile Electrophile (Aldehyde, Carboxylic Acid, etc.) Electrophile->Intermediate Benzoxazole 2-Substituted Benzoxazole Intermediate->Benzoxazole Cyclization & Dehydration

Caption: General workflow for the convergent synthesis of 2-substituted benzoxazoles.

Supporting Experimental Data: Convergent Syntheses

The following table summarizes representative examples of the convergent synthesis of 2-substituted benzoxazoles, highlighting the versatility and high yields achievable with this approach.

2-Aminophenol DerivativeElectrophilic PartnerCatalyst/ConditionsProductYield (%)Reference
2-AminophenolBenzaldehydeLAIL@MNP, Ultrasound, 70 °C, 30 min2-Phenylbenzoxazoleup to 90%[2]
2-AminophenolVarious Aldehydes[Bmim]PF6, Microwave, 80 °C2-ArylbenzoxazolesHigh[5]
2-AminophenolVarious Carboxylic AcidsMethanesulfonic acid2-Substituted BenzoxazolesExcellent[1][4]
2-AminophenolPhenylacetic acidTf2O, 2-Fluoropyridine, DCM, rt, 1h2-Benzylbenzo[d]oxazole95%[6][7]
Experimental Protocol: One-Pot Synthesis from a Carboxylic Acid

This protocol is adapted from a methanesulfonic acid-catalyzed synthesis, a highly effective method for the direct condensation of carboxylic acids with 2-aminophenol.[1][4]

  • In-situ Acid Chloride Formation: To a stirred solution of the desired carboxylic acid (1.0 mmol) in a suitable solvent (e.g., toluene, 5 mL) in a round-bottom flask, add thionyl chloride (1.2 mmol).

  • Heat the mixture at reflux for 1-2 hours to ensure the complete formation of the corresponding acid chloride.

  • Condensation and Cyclization: Cool the reaction mixture to room temperature.

  • Add 2-aminophenol (1.0 mmol) to the flask.

  • Carefully add methanesulfonic acid (2.0-3.0 mmol) to the mixture.

  • Heat the reaction mixture at an appropriate temperature (e.g., 80-110 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and quench with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2-substituted benzoxazole.

The Divergent Strategy: Functionalization of this compound

An alternative, though less commonly reported, strategy for the synthesis of certain 2-substituted benzoxazoles is the post-functionalization of a pre-formed benzoxazole core bearing a reactive handle. This compound serves as a key precursor in this divergent approach, allowing for the introduction of various functionalities through nucleophilic substitution.

Mechanistic Rationale

cluster_divergent Divergent Synthesis Pathway Precursor_Synth Synthesis of 2-(Chloromethyl)benzoxazole Precursor 2-(Chloromethyl)benzoxazole Precursor_Synth->Precursor Substituted_Benzoxazole 2-Substituted Benzoxazole Precursor->Substituted_Benzoxazole Nucleophilic Substitution Nucleophile Nucleophile (R-NH2, R-SH, R-OH) Nucleophile->Substituted_Benzoxazole

Caption: General workflow for the divergent synthesis of 2-substituted benzoxazoles.

Synthesis of the Precursor: this compound

The utility of the divergent approach is contingent on the efficient preparation of the 2-(chloromethyl)benzoxazole precursor. A common method involves the reaction of 2-aminophenol with ethyl chloroacetimidate hydrochloride.

Experimental Protocol: Synthesis of 2-(Chloromethyl)benzoxazole

  • A mixture of o-aminophenol (36.6 mmol) and ethyl chloroacetimidate hydrochloride (55.0 mmol) in ethanol (55 mL) is heated at reflux for 18 hours.

  • The reaction mixture is cooled to room temperature and filtered.

  • The filtrate is concentrated under reduced pressure, diluted with dichloromethane, and filtered again.

  • The dichloromethane filtrate is dried over magnesium sulfate and concentrated to afford 2-(chloromethyl)benzoxazole (65% yield) as a brown oil, which can be used in subsequent steps without further purification.

Supporting Experimental Data: Divergent Synthesis

While specific, peer-reviewed examples of nucleophilic substitution on 2-(chloromethyl)benzoxazole are not as abundant as for the convergent approach, the reactivity of the analogous 2-chloromethyl-1H-benzimidazole system provides strong evidence for the feasibility of this strategy. For instance, the reaction of 2-chloromethyl-1H-benzimidazole with various amines in the presence of a base like potassium carbonate in DMF is a well-established method. It is highly probable that 2-(chloromethyl)benzoxazole undergoes similar transformations.

Conceptual Experimental Protocol: Nucleophilic Substitution with an Amine

  • To a solution of 2-(chloromethyl)benzoxazole (1.0 mmol) in a suitable solvent such as DMF or acetonitrile (5 mL), add the desired amine (1.1 mmol) and a base (e.g., potassium carbonate, 1.5 mmol).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the crude product by column chromatography to yield the desired 2-(aminomethyl)benzoxazole derivative.

Comparative Analysis and Recommendations

Convergent Synthesis (from 2-Aminophenol):

  • Advantages:

    • High Efficiency and Yields: This is a well-optimized and high-yielding approach, often exceeding 85-95% for a wide range of substrates.[1][2]

    • Broad Substrate Scope: A vast library of commercially available aldehydes and carboxylic acids allows for the synthesis of a diverse array of 2-aryl, 2-heteroaryl, and 2-alkyl benzoxazoles.[8]

    • Atom Economy: One-pot procedures offer excellent atom economy, minimizing waste.

  • Disadvantages:

    • Harsh Conditions: Some protocols may require high temperatures, strong acids, or expensive metal catalysts, which can limit functional group tolerance.[3][4]

Divergent Synthesis (from this compound):

  • Advantages:

    • Access to Specific Derivatives: This method provides a direct route to derivatives like 2-(aminomethyl) or 2-(thiomethyl) benzoxazoles, which might be more challenging to synthesize via the convergent approach.

    • Milder Conditions for Functionalization: The nucleophilic substitution step can often be carried out under relatively mild conditions.

  • Disadvantages:

    • Multi-step Process: The overall synthesis is longer, requiring the initial preparation of the 2-(chloromethyl)benzoxazole precursor.

    • Lower Overall Yield: The cumulative yield over two steps is likely to be lower than a high-yielding one-pot convergent synthesis.

    • Limited Precursor Availability: 2-(Chloromethyl)benzoxazole is not as widely available as 2-aminophenol and common electrophiles.

Expert Recommendation:

For the majority of synthetic targets, the convergent synthesis from 2-aminophenol is the superior and recommended strategy . Its high efficiency, broad applicability, and the extensive body of literature supporting its use make it the go-to method for accessing 2-substituted benzoxazoles.

The divergent approach using this compound should be considered a niche strategy , best employed when the target molecule's 2-substituent is difficult to introduce via a corresponding aldehyde or carboxylic acid, or when a library of compounds with varied nucleophiles attached to a 2-methylbenzoxazole core is desired.

Conclusion

The synthesis of 2-substituted benzoxazoles is a mature field with robust and reliable methodologies. The classical convergent approach, involving the condensation of 2-aminophenol with electrophilic partners, remains the gold standard due to its high yields, operational simplicity for a vast range of products, and excellent atom economy. While the divergent pathway starting from this compound offers a viable alternative for specific structural motifs, its multi-step nature and the less readily available precursor render it a more specialized tool in the synthetic chemist's arsenal. The choice of strategy should be guided by the specific synthetic target, desired scale, and the availability of starting materials.

References

A Comparative Spectroscopic Guide to 2-(Chloromethyl)-1,3-benzoxazole and its Heterocyclic Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of many innovative discoveries. Among these, benzoxazoles, benzimidazoles, and benzothiazoles represent a critical class of fused heterocyclic systems, demonstrating a wide array of biological activities and material properties. This guide provides an in-depth spectroscopic comparison of 2-(Chloromethyl)-1,3-benzoxazole with its structurally similar counterparts, 2-(chloromethyl)-1H-benzimidazole and 2-(chloromethyl)-1,3-benzothiazole. Understanding the nuanced differences in their spectral signatures is paramount for unambiguous structural elucidation, reaction monitoring, and predicting molecular behavior.

This document is tailored for researchers, scientists, and drug development professionals, offering not just data, but a causal understanding of the observed spectroscopic phenomena, grounded in the principles of molecular structure and electronics.

Introduction: The Significance of the Benzazole Core

The benzazole scaffold, a fusion of a benzene ring with a five-membered heterocyclic ring containing a nitrogen atom and another heteroatom (oxygen, nitrogen, or sulfur), is a privileged structure in drug discovery. The nature of this second heteroatom profoundly influences the molecule's electronic distribution, conformation, and, consequently, its interaction with biological targets. The introduction of a reactive chloromethyl group at the 2-position further enhances their utility as versatile intermediates for synthesizing a diverse library of derivatives.[1][2]

This guide will dissect the characteristic spectroscopic features imparted by the oxygen, nitrogen, and sulfur atoms within the benzazole ring system, providing a clear comparative framework.

Molecular Structures Under Investigation

To facilitate a clear comparison, the fundamental structures of the three compounds are presented below. The key differentiator is the heteroatom at position 1 of the five-membered ring.

Molecular_Structures cluster_benzoxazole This compound cluster_benzimidazole 2-(Chloromethyl)-1H-benzimidazole cluster_benzothiazole 2-(Chloromethyl)-1,3-benzothiazole benzoxazole benzimidazole benzothiazole

Figure 1: Chemical structures of the compared benzazole derivatives.

Comparative Spectroscopic Analysis

The following sections provide a detailed comparison of the spectroscopic data for this compound and its benzimidazole and benzothiazole analogs. The interpretation focuses on how the heteroatom influences the key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule.[3] The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to their local electronic environments.

The aromatic protons on the fused benzene ring of benzoxazole derivatives typically appear in the downfield region, generally between 7.0 and 8.5 ppm.[3] The protons of the chloromethyl group (-CH₂Cl) are also a key diagnostic feature.

Table 1: Comparative ¹H NMR Spectral Data (δ, ppm)

Proton This compound 2-(Chloromethyl)-1H-benzimidazole 2-(Chloromethyl)-1,3-benzothiazole Rationale for Differences
-CH₂Cl ~4.8 ppm~4.9 ppm~5.1 ppmThe increasing electronegativity of the heteroatom (S > N > O) leads to a greater deshielding effect on the adjacent chloromethyl protons, resulting in a downfield shift.
Aromatic-H 7.3 - 7.8 ppm[3]7.2 - 7.6 ppm[4]7.4 - 8.1 ppmThe heteroatom influences the electron density distribution in the benzene ring. Oxygen in benzoxazole is the most electronegative, leading to a general deshielding. The sulfur in benzothiazole has a more complex effect due to the interplay of electronegativity and the ability of its d-orbitals to participate in resonance.
N-H (Benzimidazole) ~12.5 ppm (broad)N/AN/AThe acidic proton on the imidazole nitrogen is typically broad and appears far downfield.

Note: Exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR provides insights into the carbon framework of the molecules. The chemical shift of the carbon atom at the 2-position (C-2) is particularly informative.

Table 2: Comparative ¹³C NMR Spectral Data (δ, ppm)

Carbon This compound 2-(Chloromethyl)-1H-benzimidazole 2-(Chloromethyl)-1,3-benzothiazole Rationale for Differences
C-2 ~163 ppm~151 ppm~168 ppmThe C-2 carbon is directly attached to the heteroatoms. The high electronegativity of oxygen in benzoxazole results in a significant downfield shift. The even greater downfield shift in benzothiazole is attributed to the influence of sulfur's d-orbitals.
-CH₂Cl ~42 ppm~41 ppm~45 ppmSimilar to the proton shifts, the carbon of the chloromethyl group is deshielded by the adjacent heteroatom, with sulfur having the most pronounced effect.
Aromatic-C 110 - 150 ppm111 - 143 ppm121 - 153 ppmThe electronic effects of the heteroatom modulate the chemical shifts of the aromatic carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of molecules, providing characteristic fingerprints for different functional groups.

Table 3: Key Comparative FT-IR Vibrational Frequencies (cm⁻¹)

Vibrational Mode This compound 2-(Chloromethyl)-1H-benzimidazole 2-(Chloromethyl)-1,3-benzothiazole Rationale for Differences
C=N Stretch ~1650 - 1600 cm⁻¹~1630 - 1590 cm⁻¹[5]~1620 - 1580 cm⁻¹The C=N stretching frequency is influenced by the electron-donating or -withdrawing nature of the adjacent heteroatom.
C-O-C Stretch (Benzoxazole) ~1250 - 1200 cm⁻¹N/AN/AThis strong, characteristic band is diagnostic for the oxazole ring.
N-H Bend (Benzimidazole) N/A~1550 - 1500 cm⁻¹N/AThe in-plane bending of the N-H bond is a key feature for benzimidazoles.
C-S Stretch (Benzothiazole) N/AN/A~700 - 600 cm⁻¹[6]The C-S stretching vibration is typically weaker and appears at lower frequencies.
C-Cl Stretch ~750 - 700 cm⁻¹~750 - 700 cm⁻¹~750 - 700 cm⁻¹The C-Cl stretch is generally consistent across the three compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are characteristic of the conjugated π-system. Benzoxazole derivatives are known to be strong UV absorbers.[7]

Table 4: Comparative UV-Vis Absorption Maxima (λ_max, nm)

Compound Typical λ_max in Ethanol Rationale for Differences
This compound ~270 - 280 nm[8][9]The oxygen atom's lone pair electrons participate in the π-system, influencing the energy of the electronic transitions.
2-(Chloromethyl)-1H-benzimidazole ~275 - 285 nm[4]The nitrogen atom in the imidazole ring also contributes its lone pair to the aromatic system.
2-(Chloromethyl)-1,3-benzothiazole ~280 - 290 nmThe larger, more polarizable sulfur atom extends the conjugation and lowers the energy of the π-π* transition, resulting in a bathochromic (red) shift compared to the oxazole and imidazole analogs.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about the structure.

Table 5: Key Mass Spectrometry Fragmentation Patterns

Compound Molecular Ion (M⁺) Key Fragment Ions Fragmentation Rationale
This compound m/z 167/169 (due to ³⁵Cl/³⁷Cl isotopes)[][M - Cl]⁺, [M - CH₂Cl]⁺The initial fragmentation often involves the loss of the chlorine radical or the entire chloromethyl group.
2-(Chloromethyl)-1H-benzimidazole m/z 166/168 (due to ³⁵Cl/³⁷Cl isotopes)[11][M - Cl]⁺, [M - CH₂Cl]⁺Similar to the benzoxazole, loss of the side chain is a predominant fragmentation pathway.
2-(Chloromethyl)-1,3-benzothiazole m/z 183/185 (due to ³⁵Cl/³⁷Cl isotopes)[12][M - Cl]⁺, [M - CH₂Cl]⁺The fragmentation pattern is analogous to the other two compounds, reflecting the lability of the C-Cl bond.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, the following standardized protocols for spectroscopic analysis are recommended.

NMR Spectroscopy Protocol

NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg (¹H) or 20-50 mg (¹³C) of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). transfer Transfer the solution to a 5 mm NMR tube. dissolve->transfer instrument Place the NMR tube in the spectrometer (e.g., Bruker 400 MHz). shim Shim the magnetic field to optimize homogeneity. instrument->shim acquire Acquire the ¹H and ¹³C spectra using standard pulse sequences. shim->acquire transform Apply Fourier transform to the raw data. phase Phase and baseline correct the spectra. transform->phase reference Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). phase->reference

Figure 2: Standardized workflow for NMR data acquisition and processing.

FT-IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry KBr and pressing it into a transparent disk. For liquids, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment or the KBr pellet/salt plates.

  • Sample Spectrum: Place the sample in the spectrometer and acquire the spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy Protocol
  • Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette.[13] A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.[13]

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record the baseline.

  • Sample Measurement: Replace the blank with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Conclusion

The spectroscopic comparison of this compound with its benzimidazole and benzothiazole analogs reveals distinct and predictable differences in their spectral signatures. These variations are primarily governed by the nature of the heteroatom at the 1-position of the benzazole ring. A thorough understanding of these spectroscopic nuances is indispensable for researchers in the field of heterocyclic chemistry, enabling confident structural characterization and facilitating the development of novel compounds with tailored properties for applications in drug discovery and materials science.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Chloromethyl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-(Chloromethyl)-1,3-benzoxazole (CAS No. 41014-43-1). As a halogenated heterocyclic compound, it requires specialized disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, chemists, and laboratory managers in pharmaceutical and chemical research settings.

Executive Summary: The Critical Nature of Halogenated Waste

This compound is a reactive intermediate with significant hazardous properties. It is classified as a skin and eye irritant, may cause respiratory irritation, and is harmful if swallowed.[1][2][3] The core principle governing its disposal is its identity as a halogenated organic compound . The carbon-chlorine bond necessitates a disposal pathway distinct from non-halogenated organic waste, primarily to prevent the formation of dioxins and other persistent organic pollutants during improper waste treatment. The standard and mandated disposal route is high-temperature incineration by a licensed hazardous waste management facility.[4] Disposing of this chemical down the drain or mixing it with non-halogenated waste streams is a serious violation of safety protocols and environmental regulations.[4][5]

Hazard Profile and Risk Assessment

A thorough understanding of the chemical's hazards is fundamental to its safe management. The primary risks are associated with direct contact and inhalation.

Table 1: GHS Hazard Classifications for this compound

Hazard Classification GHS Category Signal Word Hazard Statement Source(s)
Skin Corrosion/Irritation Category 2 Warning H315: Causes skin irritation [1]
Serious Eye Damage/Irritation Category 2 Warning H319: Causes serious eye irritation [1]
Specific Target Organ Toxicity (Single Exposure) Category 3 Warning H335: May cause respiratory irritation [2]

| Acute Toxicity (Oral) | Category 3 / 4 | Danger / Warning | H301 / H302: Toxic / Harmful if swallowed |[3] |

Causality of Hazards: The chloromethyl group is a reactive alkylating agent, which contributes to its irritant and toxic properties.[6] During thermal decomposition, it can release toxic and corrosive gases, including carbon oxides, nitrogen oxides (NOx), and phosgene, underscoring the need for controlled, high-temperature incineration.[7]

The Disposal Workflow: A Step-by-Step Protocol

The following workflow outlines the decision-making process and mandatory steps for disposing of all waste streams containing this compound.

Caption: Disposal Decision Workflow for this compound.

Protocol 1: Waste Segregation and Collection

This is the most critical step to ensure compliance and cost-effective disposal.

  • Identify Waste Stream: All materials that have come into contact with this compound are considered hazardous waste. This includes:

    • Unused or expired reagent.

    • Reaction mixtures and mother liquors.

    • Solvent used for rinsing glassware (rinsate).

    • Contaminated personal protective equipment (PPE), spill pads, and weighing papers.

  • Select Appropriate Container: Use only UN-approved waste containers provided by your institution's Environmental Health & Safety (EHS) department.[4] The container must have a screw-top cap and be made of a material compatible with halogenated organics.

  • Designate as Halogenated Waste: The container must be exclusively for halogenated organic waste. Never mix non-halogenated solvents into this container.[8] Doing so contaminates the entire volume and increases disposal costs by 2-3 times.[4]

  • Add Waste: Carefully transfer waste into the container, avoiding splashes. Keep the container closed at all times except when actively adding waste.[5]

Protocol 2: Decontamination of Empty Reagent Bottles
  • Triple Rinse: Rinse the empty bottle three times with a suitable organic solvent (e.g., acetone, ethyl acetate).

  • Collect Rinsate: The solvent from all three rinses is now considered halogenated hazardous waste.[5] Collect all rinsate in your designated halogenated waste container.

  • Deface Label: Obliterate or remove the original manufacturer's label to prevent misuse.

  • Dispose of Bottle: Once the bottle is triple-rinsed and the label is defaced, it can typically be disposed of as non-hazardous laboratory glass, but confirm this with your institutional EHS guidelines.

Protocol 3: Labeling and Storage for Disposal
  • Labeling: As soon as the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "this compound" and any other components in the waste mixture.

    • Appropriate GHS pictograms (e.g., skull and crossbones, exclamation mark for irritant).

  • Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA). This area should be a secondary containment bin in a well-ventilated location, away from incompatible materials like bases, amines, and strong oxidizers.[1]

Protocol 4: Final Disposal
  • Contact EHS: Do not attempt to dispose of the waste yourself. Contact your institution's EHS or a certified hazardous waste disposal contractor.

  • Scheduled Pickup: Arrange for a scheduled pickup of the waste container.

  • Manifesting: Ensure all paperwork (hazardous waste manifest) is completed accurately, documenting the contents for the disposal vendor. This is a legal requirement.

Emergency Procedures for Spills and Exposures

In the event of an accidental release, immediate and correct action is vital.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[1]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[2]

  • Minor Spill (in a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE: nitrile gloves, safety goggles, and a lab coat.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbent material using non-sparking tools and place it in the designated halogenated organic waste container.

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Alert others and activate the fire alarm if necessary.

    • Call your institution's emergency response number and EHS office.

References

A Senior Application Scientist's Guide to Handling 2-(Chloromethyl)-1,3-benzoxazole: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of 2-(Chloromethyl)-1,3-benzoxazole, a reactive compound that requires meticulous attention to safety protocols. The causality behind each recommendation is explained to foster a deeper understanding of risk mitigation in the laboratory.

Hazard Assessment: Understanding the Reactivity of this compound

This compound is a halogenated organic compound whose reactivity is essential for its utility in synthesis but also presents significant hazards. A thorough understanding of its risk profile is the first step in establishing a self-validating system of safety. The primary hazards associated with this chemical are well-documented in its Safety Data Sheet (SDS).[1]

The compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] Some classifications are more severe, indicating it can cause severe skin burns and eye damage.[1] It is also harmful if swallowed.[1] These hazards necessitate the use of robust engineering controls and a comprehensive personal protective equipment (PPE) strategy.

Hazard ClassificationDescriptionGHS Category
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns.[1][2]Category 1B / 2
Serious Eye Damage/Irritation Causes serious eye irritation and potentially severe damage.[1][2]Category 1 / 2
Acute Toxicity (Oral) Harmful if swallowed.[1]Category 4
Specific Target Organ Toxicity May cause respiratory irritation.[2][3]Category 3

Core Directive: Mandatory Personal Protective Equipment (PPE)

The selection of PPE is not a passive checklist; it is your last and most critical line of defense against chemical exposure.[4] The following PPE is mandatory when handling this compound in any quantity.

Hand Protection: The Primary Barrier

Direct skin contact is a primary route of exposure. Protective gloves are essential.

  • Recommended Material: Nitrile rubber gloves are a standard for incidental contact with a wide range of chemicals.[5] However, for prolonged handling or in the case of a spill, heavier gloves may be necessary.

  • Causality: Nitrile provides a robust barrier against many organic compounds. It is crucial to inspect gloves for any signs of degradation or perforation before each use.[2] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

  • Protocol: Always double-glove when handling the neat compound. Remove and dispose of the outer glove immediately after handling is complete, and wash your hands thoroughly.

Eye and Face Protection: Shielding Against Irreversible Damage

Given that this compound can cause serious or severe eye damage, robust eye and face protection is non-negotiable.[1][2]

  • Mandatory Equipment: At a minimum, ANSI-rated, chemical splash goggles that form a seal around the eyes are required.[6]

  • Enhanced Protection: When handling larger quantities (>1g) or when there is a significant risk of splashing, a full-face shield must be worn over the chemical splash goggles.[4][5]

  • Causality: Goggles protect against splashes from various angles, while a face shield provides an additional barrier for the entire face. Contact lenses should never be worn in the lab, as they can trap chemicals against the eye.[6]

Body Protection: Preventing Dermal Absorption

Your personal clothing offers insufficient protection.

  • Mandatory Equipment: A flame-resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down.

  • Causality: A lab coat provides a removable barrier that protects your skin and clothing from splashes and contamination.[7] In the event of a significant spill on the coat, it can be removed quickly to minimize exposure.

Respiratory Protection: Guarding Against Inhalation

Engineering controls are the primary method for mitigating inhalation risks.

  • Primary Control: All handling of this compound must be performed within a certified chemical fume hood.[5] This is the most effective way to prevent inhalation of vapors or dust.

  • Secondary Control (Emergency Use): In the event of a spill outside of a fume hood or if engineering controls fail, respiratory protection is critical. A full-face air-purifying respirator (APR) with a multi-sorbent cartridge (protecting against organic vapors and particulates) should be available.[8] All personnel who may need to use a respirator must be properly trained and fit-tested.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A well-defined workflow minimizes the potential for error and exposure. The following protocol outlines the key steps for safely incorporating this compound into an experimental procedure.

Experimental Workflow Diagram

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_1 Don Full PPE prep_2 Verify Fume Hood Certification prep_1->prep_2 prep_3 Gather All Materials prep_2->prep_3 handle_1 Weigh Compound into Inert Vessel prep_3->handle_1 Begin Experiment handle_2 Perform Chemical Reaction handle_1->handle_2 handle_3 Quench Reaction (if applicable) handle_2->handle_3 clean_1 Decontaminate Glassware handle_3->clean_1 End Experiment clean_2 Wipe Down Fume Hood Surfaces clean_1->clean_2 clean_3 Segregate & Label Waste clean_2->clean_3 clean_4 Doff PPE Correctly clean_3->clean_4

Caption: Safe handling workflow for this compound.

Step-by-Step Methodology
  • Preparation and Engineering Controls:

    • Verify that the chemical fume hood has been certified within the last year.

    • Don all required PPE as detailed in Section 2.

    • Assemble all necessary glassware, reagents, and spill cleanup materials inside the fume hood before retrieving the chemical.

  • Handling and Transfer:

    • Work with the smallest quantity of the chemical necessary for your experiment.[9]

    • When weighing the solid, use an anti-static weigh boat or inert container. Perform this task in the fume hood to contain any dust.

    • Keep the primary container tightly closed when not in use.[2]

    • Ensure all reaction vessels are directed away from you and are securely clamped.[5]

  • Decontamination:

    • After the experiment, decontaminate all glassware by rinsing with an appropriate solvent (e.g., acetone) inside the fume hood. Collect this rinse as hazardous waste.

    • Thoroughly wipe down the surfaces of the fume hood with a suitable solvent and dispose of the wipes as hazardous waste.

Emergency and Disposal Plan

Preparedness is paramount. An uncontrolled reaction or spill can have severe consequences.[10]

Spill Response
  • Immediate Action: Alert all personnel in the immediate area and evacuate if necessary.

  • Containment: If the spill is small and you are trained to handle it, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials.

  • Cleanup: Wearing appropriate PPE (including respiratory protection if outside a fume hood), carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[3]

  • Reporting: Report all spills to your institution's Environmental Health & Safety (EHS) department.

First Aid Measures
  • Skin Contact: Immediately remove contaminated clothing.[11] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention.

Waste Disposal Plan

Improper disposal poses a significant environmental risk.

  • Segregation: All waste contaminated with this compound, including gloves, wipes, absorbent materials, and empty containers, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.[7]

  • Incompatible Wastes: Do not mix this waste stream with incompatible materials, such as bases, amines, or strong oxidizers.[2][4]

  • Final Disposal: All chemical waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[2][3] Never dispose of this chemical down the drain or in regular trash.

By adhering to these rigorous safety protocols, you build a self-validating system of safety that protects you, your colleagues, and your research. This guide serves as a foundational document, but it must be supplemented by your institution's specific safety policies and a continuous, proactive approach to laboratory safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-1,3-benzoxazole
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-1,3-benzoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.